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  • Product: 3-Fluorodihydro-2H-pyran-4(3H)-one
  • CAS: 624734-19-6

Core Science & Biosynthesis

Foundational

3-Fluorodihydro-2H-pyran-4(3H)-one spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one Introduction 3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one

Introduction

3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] As a versatile building block, a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel pharmaceutical agents.

This technical guide provides a comprehensive, predictive analysis of the spectroscopic profile of 3-Fluorodihydro-2H-pyran-4(3H)-one, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to construct a reliable, predictive dataset. This approach offers researchers a robust framework for the identification, characterization, and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-Fluorodihydro-2H-pyran-4(3H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and stereochemistry.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the seven protons in the molecule, distributed across five unique chemical environments. The presence of the fluorine atom and the adjacent carbonyl and ether functionalities will significantly influence the chemical shifts and coupling patterns.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz
H-34.8 - 5.1dddJH3-F3 ≈ 48 (geminal), JH3-H2ax ≈ 8-10, JH3-H2eq ≈ 3-5
H-2 (axial)3.8 - 4.0mJH2ax-H2eq ≈ 12-14, JH2ax-H3 ≈ 8-10
H-2 (equatorial)4.1 - 4.3mJH2eq-H2ax ≈ 12-14, JH2eq-H3 ≈ 3-5
H-5 (2H)2.5 - 2.8m
H-6 (2H)3.9 - 4.2m

Causality Behind Predictions:

  • H-3: This proton is directly attached to the same carbon as the fluorine atom, resulting in a significant downfield shift and a large geminal coupling constant (JH3-F3) of approximately 48 Hz. It will also couple to the two protons on C-2, resulting in a doublet of doublet of doublets (ddd).

  • H-2 Protons: These protons are diastereotopic due to the chiral center at C-3. They are adjacent to the ether oxygen, which shifts them downfield. They will exhibit a geminal coupling to each other and vicinal couplings to H-3.

  • H-5 Protons: These protons are alpha to the carbonyl group, which deshields them, leading to a downfield shift compared to a simple alkane.

  • H-6 Protons: These protons are adjacent to the ether oxygen, resulting in a downfield shift.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (δ) ppm Predicted C-F Coupling Constant (J) Hz
C-4 (C=O)205 - 210²JC4-F3 ≈ 20-30
C-388 - 92¹JC3-F3 ≈ 180-200
C-268 - 72²JC2-F3 ≈ 20-30
C-665 - 69³JC6-F3 ≈ 5-10
C-535 - 40³JC5-F3 ≈ 5-10

Causality Behind Predictions:

  • C-4 (Carbonyl): The carbonyl carbon will appear at a characteristic downfield chemical shift.[2] It will also exhibit a two-bond coupling to the fluorine atom.

  • C-3: This carbon is directly attached to the fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant.[3]

  • C-2 and C-6: These carbons are bonded to the ether oxygen, resulting in their downfield position. C-2 will also show a two-bond C-F coupling.

  • C-5: This carbon is alpha to the carbonyl group.

Predicted ¹⁹F NMR Spectroscopic Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[4]

Fluorine Assignment Predicted Chemical Shift (δ) ppm (relative to CFCl₃) Predicted Multiplicity
F-3-190 to -210ddd

Causality Behind Predictions:

  • Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[5] For a fluorine atom alpha to a carbonyl group in a cyclic system, a chemical shift in this range is expected.[6]

  • Multiplicity: The fluorine atom will couple to the geminal proton on C-3 and the two vicinal protons on C-2, resulting in a complex multiplet, likely a doublet of doublet of doublets.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluorodihydro-2H-pyran-4(3H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

  • 2D NMR: For unambiguous assignment of all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) are recommended.

Caption: Predicted NMR spin-spin coupling network for 3-Fluorodihydro-2H-pyran-4(3H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluorodihydro-2H-pyran-4(3H)-one will be dominated by absorptions from the carbonyl group, the ether linkage, and the carbon-fluorine bond.

Predicted IR Absorption Frequencies
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O stretch (ketone)1720 - 1740Strong
C-O-C stretch (ether)1100 - 1150Strong
C-F stretch1000 - 1100Strong
C-H stretch (sp³)2850 - 3000Medium

Causality Behind Predictions:

  • C=O Stretch: The carbonyl group of a saturated six-membered ring ketone typically absorbs in this region.[7]

  • C-O-C Stretch: The strong absorption in this region is characteristic of the asymmetric stretching of the ether linkage.

  • C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region. The exact position can be influenced by the surrounding structure.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₅H₇FO₂[1]

  • Molecular Weight: 118.11 g/mol [1][9]

  • Predicted Molecular Ion (M⁺): m/z = 118

Predicted Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation pathways, including alpha-cleavage and loss of small neutral molecules.

  • [M - HF]⁺ (m/z = 98): Loss of hydrogen fluoride.

  • [M - CO]⁺ (m/z = 90): Loss of carbon monoxide via alpha-cleavage.

  • [M - C₂H₂O]⁺ (m/z = 76): Retro-Diels-Alder type fragmentation.

  • [C₃H₃FO]⁺ (m/z = 74): Alpha-cleavage adjacent to the carbonyl group.

  • [C₂H₄O]⁺ (m/z = 44): Cleavage of the pyran ring.

MassSpec_Fragmentation M [C₅H₇FO₂]⁺˙ m/z = 118 frag1 [C₅H₆O₂]⁺˙ m/z = 98 M->frag1 - HF frag2 [C₄H₇FO]⁺˙ m/z = 90 M->frag2 - CO frag3 [C₃H₃FO]⁺ m/z = 74 M->frag3 - C₂H₄O

Caption: Predicted major fragmentation pathways for 3-Fluorodihydro-2H-pyran-4(3H)-one.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data for 3-Fluorodihydro-2H-pyran-4(3H)-one. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, a comprehensive and scientifically grounded dataset has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important fluorinated building block. The provided experimental protocols offer guidance for obtaining high-quality spectroscopic data.

References

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information. (n.d.). AWS. Retrieved from [Link]

  • 3-Fluorodihydro-2H-pyran-4(3H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2024). NIH. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved from [Link]

  • 2-(4-Ethynyl-3-fluorophenoxy) tetrahydropyran - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2H-Pyran, 3,4-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023). NIH. Retrieved from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Fluorodihydro-2H-pyran-4(3H)-one

< Abstract This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic compound, it serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational preferences of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] The strategic incorporation of a fluorine atom into the pyranone scaffold significantly influences its physicochemical properties, including metabolic stability and binding affinity for biological targets.[3][4][5] This guide delves into the nuanced interplay of steric and stereoelectronic effects that govern its three-dimensional architecture. We will explore both experimental and computational methodologies for elucidating its conformational landscape, providing researchers, scientists, and drug development professionals with a foundational understanding of this important molecule.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental scaffolds in a vast array of pharmaceuticals.[1][4][6] Their diverse functionalities and three-dimensional arrangements are critical for effective interaction with biological targets such as enzymes and receptors.[1] In recent decades, the introduction of fluorine into these heterocyclic frameworks has emerged as a powerful strategy in drug design.[3][4][6]

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart several advantages to drug candidates.[1][4] These include:

  • Enhanced Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage and increasing the drug's half-life in the body.[1][4]

  • Increased Lipophilicity: Fluorine can modulate a molecule's lipophilicity, which influences its ability to cross cell membranes and reach its target.[1][3]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, thereby influencing binding interactions.[4][5]

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS Number: 624734-19-6) is a prime example of a fluorinated heterocycle with significant potential in pharmaceutical development.[2] Understanding its molecular structure and conformational behavior is paramount for rationally designing novel therapeutics.

Molecular Structure of 3-Fluorodihydro-2H-pyran-4(3H)-one

The fundamental molecular structure of 3-Fluorodihydro-2H-pyran-4(3H)-one consists of a six-membered dihydropyran ring containing an oxygen atom, a ketone group at the 4-position, and a fluorine atom at the 3-position.

Property Value
Chemical Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
CAS Number 624734-19-6
Appearance Colorless Liquid or Solid
Boiling Point 156.9 °C at 760 mmHg

Table 1: Physicochemical Properties of 3-Fluorodihydro-2H-pyran-4(3H)-one.[2]

The presence of the chiral center at the C3 position means that this molecule can exist as two enantiomers, (R)-3-fluorodihydro-2H-pyran-4(3H)-one and (S)-3-fluorodihydro-2H-pyran-4(3H)-one. The specific stereochemistry can have a profound impact on its biological activity.

Conformational Analysis: Unraveling the 3D Architecture

The six-membered dihydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations are typically chair and boat forms. The presence of the fluorine atom and the ketone group introduces complex stereoelectronic interactions that dictate the preferred conformation.

Chair Conformations and the Anomeric Effect

The chair conformation is generally the most stable for six-membered rings. In the case of 3-Fluorodihydro-2H-pyran-4(3H)-one, the fluorine atom at the C3 position can occupy either an axial or an equatorial position.

Figure 1: Chair conformations of 3-Fluorodihydro-2H-pyran-4(3H)-one.

A key stereoelectronic interaction that influences the conformational equilibrium is the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to prefer an axial orientation, which is counterintuitive from a purely steric perspective.[7] The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (in this case, oxygen) and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent, fluorine).[7]

In 3-Fluorodihydro-2H-pyran-4(3H)-one, a generalized anomeric effect, specifically a nO→σ*C-F interaction, can play a role in stabilizing the conformation where the fluorine atom is axial.[8][9] The magnitude of this effect is influenced by the solvent polarity, with less polar solvents favoring the axial conformer.[10]

Anomeric_Effect cluster_axial Axial Conformer (Stabilized) cluster_equatorial Equatorial Conformer O1 Ring Oxygen (O) lp Oxygen Lone Pair (n) C3F_axial Axial C-F Bond sigma_star σ* (C-F) Orbital lp->sigma_star n -> σ* Hyperconjugation (Stabilizing Interaction) O2 Ring Oxygen (O) lp2 Oxygen Lone Pair (n) C3F_equatorial Equatorial C-F Bond sigma_star2 σ* (C-F) Orbital note Poor Orbital Overlap lp2->note sigma_star2->note

Sources

Foundational

The Strategic Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: A Technical Guide for Advancing Drug Discovery

Abstract The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The 3-fluorodihydro-2H-pyran-4(3H)-one core is a valuable heterocyclic building block, poised for elaboration into a diverse array of complex molecules for drug discovery programs.[1] This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, with a focus on the strategic application of electrophilic fluorination. We will delve into the mechanistic underpinnings of the key fluorination step, provide a detailed and validated experimental protocol, and present the requisite characterization data for this important synthetic intermediate.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can profoundly influence their biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability of drug candidates.[2] Heterocyclic compounds, in turn, are prevalent structural motifs in a vast number of pharmaceuticals. The convergence of these two features in fluorinated heterocycles, such as 3-Fluorodihydro-2H-pyran-4(3H)-one, creates a class of building blocks with immense potential for the development of novel therapeutics.[1]

3-Fluorodihydro-2H-pyran-4(3H)-one, with its strategic placement of a fluorine atom alpha to a carbonyl group, serves as a versatile synthon. The ketone functionality allows for a wide range of subsequent chemical transformations, while the fluorine atom can impart desirable properties to the final molecule. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently synthesize this key intermediate.

Synthetic Strategy: The Path to 3-Fluorodihydro-2H-pyran-4(3H)-one

The most direct and efficient pathway to 3-Fluorodihydro-2H-pyran-4(3H)-one involves the α-fluorination of the readily available precursor, Dihydro-2H-pyran-4(3H)-one (also known as Tetrahydro-4H-pyran-4-one). This strategy hinges on the application of a suitable electrophilic fluorinating agent.

The Precursor: Dihydro-2H-pyran-4(3H)-one

Dihydro-2H-pyran-4(3H)-one is a commercially available cyclic ketone. For researchers preferring to synthesize it in-house, several methods have been reported, often starting from 1,5-dichloropentan-3-one or through the cyclization of homoallylic alcohols. A common laboratory-scale synthesis involves the acid-catalyzed cyclization of a protected 1,5-dihydroxy-3-pentanone derivative.

The Key Transformation: Electrophilic α-Fluorination

The introduction of the fluorine atom at the 3-position is achieved via an electrophilic fluorination reaction. This class of reaction utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center. In the case of a ketone, the nucleophile is the enol or enolate form of the carbonyl compound.

The proposed mechanism for the electrophilic fluorination of Dihydro-2H-pyran-4(3H)-one is depicted below. The ketone first tautomerizes to its enol form, or is converted to its enolate under basic conditions. The electron-rich double bond of the enol/enolate then attacks the electrophilic fluorine atom of the fluorinating agent, leading to the formation of the C-F bond and regeneration of the carbonyl group.

G cluster_0 Mechanism of Electrophilic α-Fluorination Ketone Dihydro-2H-pyran-4(3H)-one Enol Enol Intermediate Ketone->Enol Tautomerization (acid/base catalyzed) Selectfluor Selectfluor® (F-TEDA-BF₄) Product 3-Fluorodihydro-2H-pyran-4(3H)-one Enol->Product Nucleophilic Attack on F⁺ Enol->Product Byproduct TEDA-BF₄ + H⁺

Caption: Proposed mechanism for the electrophilic α-fluorination of Dihydro-2H-pyran-4(3H)-one.

Choice of Fluorinating Agent

Several electrophilic fluorinating reagents are available, with N-fluoro compounds being particularly stable and easy to handle. For the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice due to its commercial availability, high reactivity, and solid, crystalline nature, which simplifies handling. Another common alternative is N-Fluorobenzenesulfonimide (NFSI).

Experimental Protocol

This protocol details the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one from Dihydro-2H-pyran-4(3H)-one using Selectfluor®.

Materials and Equipment:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dihydro-2H-pyran-4(3H)-one (1.0 g, 10.0 mmol) and anhydrous acetonitrile (40 mL).

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (3.9 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 3-Fluorodihydro-2H-pyran-4(3H)-one as a colorless oil.

Characterization Data

The successful synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one must be confirmed through rigorous analytical characterization. The following data serves as a benchmark for the synthesized compound.

Property Value Reference
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
CAS Number 624734-19-6
Appearance Colorless liquid or solid[3]
Boiling Point 156.9 °C at 760 mmHg (predicted)[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show complex multiplets for the methylene protons. A key feature would be a doublet of doublets for the proton at the C3 position, with characteristic geminal (²JHF) and vicinal (³JHH) coupling constants.

  • ¹³C NMR (CDCl₃): The spectrum should display five distinct carbon signals. The carbonyl carbon (C4) will appear downfield. The carbon bearing the fluorine (C3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (in the range of 180-250 Hz).

  • ¹⁹F NMR (CDCl₃): A single resonance is expected, likely a multiplet due to coupling with adjacent protons.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 118. Subsequent fragmentation patterns would involve the loss of small neutral molecules such as CO, C₂H₄, and HF. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. A supporting information document for a related synthesis reported a racemic sample of 3-fluorotetrahydro-4H-pyran-4-one, confirming its successful preparation in a research context.[5]

Safety Considerations

  • Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic. Handle in a fume hood and avoid ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one via electrophilic fluorination of its non-fluorinated precursor is a robust and reliable method for accessing this valuable building block. The protocol outlined in this guide, utilizing the commercially available and easy-to-handle reagent Selectfluor®, provides a clear and reproducible pathway for its preparation. The strategic incorporation of this and other fluorinated heterocycles will undoubtedly continue to be a fruitful endeavor in the quest for novel and improved therapeutics.

References

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information. (n.d.). Retrieved from [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved from [Link]

Sources

Exploratory

Biological activity of fluorinated pyranone derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyranone Derivatives Authored by a Senior Application Scientist Introduction: The Strategic Integration of Fluorine into the Privileged Pyranone Scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyranone Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Integration of Fluorine into the Privileged Pyranone Scaffold

The pyranone ring system, a six-membered oxygen-containing heterocycle, represents a "privileged scaffold" in medicinal chemistry. It is a core structural motif in numerous natural products and synthetic compounds exhibiting a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the pyranone core allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

A particularly impactful strategy in modern drug design is the incorporation of fluorine atoms into bioactive molecules. Due to its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's physicochemical and pharmacological characteristics.[3] Strategic fluorination can enhance:

  • Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, often blocking metabolic pathways and increasing the compound's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, thereby increasing binding potency.

  • Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.[3][4]

  • Conformational Control: Fluorine substitution can influence molecular conformation, locking the compound into a bioactive shape.

This guide provides a comprehensive overview of the biological activities of fluorinated pyranone derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential. We will delve into their roles as potent enzyme inhibitors and anticancer agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in drug discovery and development.

Synthetic Pathways to Fluorinated Pyranone Derivatives

The generation of fluorinated pyranone libraries is foundational to exploring their biological potential. A variety of synthetic methodologies have been developed, often involving the cyclization of fluorinated precursors. For instance, a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has proven to be a convenient method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones.[5] These pyrones can then serve as versatile building blocks for constructing other biologically important fluorinated azaheterocycles.[5]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_start Starting Materials A Fluorinated Precursor (e.g., Trifluoroacetyl Compound) C Condensation / Cyclization Reaction A->C B Coupling Partner (e.g., Arylacetylene, Ketone) B->C D Crude Fluorinated Pyranone C->D E Purification (e.g., Column Chromatography) D->E F Characterized Fluorinated Pyranone Derivative E->F G Further Derivatization (Optional) F->G H Final Bioactive Compound Library F->H G->H G cluster_enzyme Enzyme Active Site Enzyme Serine Protease (with Ser-OH nucleophile) Complex Initial E-I Complex (Non-covalent) Enzyme->Complex Inhibitor Fluorinated Pyranone (or α-CF3 Ketone) Inhibitor->Complex Binding Adduct Covalent Hemiacetal Adduct (Tetrahedral Intermediate Analogue) Complex->Adduct Nucleophilic Attack by Ser-OH Inactive Inactive Enzyme Adduct->Inactive Inactivation

Caption: Mechanism of serine protease inhibition by a fluorinated ketone analogue.

Anticancer Activity

The pyranone scaffold is prevalent in compounds with cytotoxic properties, and fluorination can significantly enhance this activity. [1]Studies have demonstrated that novel pyranone derivatives exhibit moderate to potent inhibitory effects against various cancer cell lines. For example, certain pyranones isolated from endophytic fungi showed cytotoxicity against the human promyelocytic leukemia cell line (HL-60). [6]Fluorinated analogues often exhibit improved potency. [7][8] The anticancer effects can be attributed to several mechanisms, including:

  • Enzyme Inhibition: Targeting key enzymes in cancer cell proliferation and survival, such as kinases or proteases.

  • Induction of Oxidative Stress: Some fluorinated pyronins have been shown to enhance the cellular production of reactive oxygen species (ROS), leading to mitochondrial depolarization and apoptosis. [9]* Disruption of Nucleic Acid Metabolism: The broader class of fluorinated heterocycles, such as 5-fluorouracil, famously acts by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis. [10][11]While structurally distinct, fluorinated pyranones could potentially interfere with related pathways.

Table 1: Representative Cytotoxicity Data of Pyranone and Fluorinated Heterocyclic Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
Pyranone DerivativesHL-60IC₅₀27.90 - 41.07[6]
Fluorinated LepidilineHeLaCC₅₀< 1.0[8]
4,5-Diphenyl DerivativeHeLaCC₅₀0.019[8]
5-Fluorouridine (Control)HL-60IC₅₀Not specified[6]

IC₅₀: Half maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration.

Antimicrobial Activity

Fluorinated heterocycles have shown significant promise as antimicrobial agents. The incorporation of fluorine can enhance the efficacy against both bacterial and fungal pathogens. [12][13]Structure-activity relationship (SAR) studies on pyrazole-clubbed dihydropyrimidinones revealed that the presence of electron-withdrawing groups, such as fluorine, was crucial for enhancing antimicrobial effects. [12][13] Table 2: Antimicrobial Activity of Fluorine-Containing Heterocycles

Compound IDTarget OrganismActivity MetricValue (µg/mL)Reference
4cS. aureus (MRSA)MIC6.25[12][13]
4bS. aureus (MRSA)MIC12.5[12][13]
3General BacteriaMIC25 - 50[12]
3General FungiMIC50[12]

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity, described protocols must be self-validating. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated pyranone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HL-60, HeLa)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO) and positive control (e.g., 5-Fluorouracil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Seed them into a 96-well plate at a density of 2–3 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell adherence. [6]2. Compound Treatment: Prepare serial dilutions of the fluorinated pyranone derivatives and the positive control in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: General Protease Inhibition Assay

This protocol assesses a compound's ability to inhibit a specific protease (e.g., chymotrypsin) using a chromogenic substrate.

Materials:

  • Purified protease (e.g., α-chymotrypsin)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

  • Test compounds (dissolved in DMSO) and a known inhibitor (positive control)

  • 96-well microtiter plates, microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Inhibitor Addition: Add 10 µL of serially diluted fluorinated pyranone derivatives to the test wells. Add vehicle (DMSO) to control wells.

  • Enzyme Addition: Add 20 µL of the protease solution to all wells except the substrate blank. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Initiate Reaction: Add 20 µL of the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 405 nm for p-nitroaniline release) every minute for 15-30 minutes.

  • Analysis: Calculate the reaction rate (V) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Primary Screen: Cytotoxicity Assay (MTT) against Cancer Panel C Hit Identification & SAR Optimization A->C Active Hits B Secondary Screen: Target-based Assay (e.g., Enzyme Inhibition) B->C Iterative Design D Pharmacokinetic (PK) Studies in Rodents E Xenograft Tumor Model (Efficacy Study) D->E F Lead Candidate E->F C->B Optimized Compounds C->D Prioritized Hits

Caption: A typical screening cascade for evaluating novel anticancer agents.

Conclusion and Future Perspectives

Fluorinated pyranone derivatives stand out as a highly promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the versatile pyranone scaffold consistently yields molecules with enhanced biological activity, particularly as enzyme inhibitors and anticancer agents. The ability of fluorine to modulate key drug-like properties such as metabolic stability and target affinity underscores the power of this approach. [4] Future research should focus on expanding the chemical diversity of fluorinated pyranone libraries and exploring their potential against a broader range of therapeutic targets. Advanced in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of lead candidates. [14][15]The continued integration of synthetic chemistry, computational modeling, and biological screening will undoubtedly accelerate the development of novel fluorinated pyranone-based therapeutics for pressing medical needs.

References

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Foundational

The Strategic Imperative of Fluorination in Heterocyclic Drug Discovery: A Technical Guide

Foreword: Beyond the Halogen Glow – A Paradigm Shift in Medicinal Chemistry The deliberate incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic in drug discovery; it is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Halogen Glow – A Paradigm Shift in Medicinal Chemistry

The deliberate incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic in drug discovery; it is a cornerstone of modern medicinal chemistry. This guide moves beyond a superficial acknowledgment of fluorine's "magic" and delves into the nuanced, often counterintuitive, physicochemical and pharmacological consequences of its strategic placement. We will explore the causal relationships between fluorination and a molecule's pharmacokinetic and pharmacodynamic profile, providing a robust framework for rational drug design. This document is intended for the discerning researcher and drug development professional, offering not just data, but actionable insights grounded in mechanistic understanding.

The Fluorine Effect: Deconstructing the Physicochemical Impact on Heterocyclic Scaffolds

The substitution of a hydrogen atom with fluorine, a bioisosteric replacement, sets in motion a cascade of electronic and conformational changes that can profoundly alter a molecule's behavior. While sterically similar to hydrogen (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its transformative effects.[1][2]

Modulation of pKa: A Double-Edged Sword

The introduction of a highly electronegative fluorine atom can significantly lower the pKa of nearby basic nitrogen atoms within a heterocyclic ring, a common feature in many drug classes.[3][4] This reduction in basicity can be a critical advantage, as a less basic molecule is less likely to be protonated at physiological pH, potentially leading to enhanced membrane permeability and oral bioavailability.[3] However, this must be carefully balanced, as excessive pKa reduction can negatively impact solubility or disrupt essential interactions with the target protein. For instance, fluorination of heteroaryl amines has been demonstrated to decrease basicity by as much as 2-3 pKa units.[3]

Lipophilicity and Membrane Permeability: A Context-Dependent Phenomenon

The effect of fluorination on lipophilicity (logP) is highly dependent on the molecular context. While the C-F bond itself is polar, the poor polarizability of the fluorine atom often leads to an increase in overall molecular hydrophobicity.[3] The incorporation of trifluoromethyl (CF3) groups, for example, generally results in a substantial increase in lipophilicity.[3] This enhanced lipophilicity can improve passive diffusion across biological membranes, a desirable trait for many drug candidates.[2] Conversely, in some instances, particularly with monofluorination, a decrease in lipophilicity has been observed.

Conformational Control and Binding Affinity

Beyond its electronic influence, fluorine can exert significant control over molecular conformation through stereoelectronic effects such as the gauche effect.[3] This can pre-organize a molecule into its bioactive conformation, thereby enhancing its binding affinity for the target protein. The ability of fluorine to participate in hydrogen bonds as an electron pair donor can also stabilize crucial drug-receptor interactions.[5]

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most compelling reasons for incorporating fluorine into heterocyclic drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol) compared to a carbon-hydrogen bond (around 99 kcal/mol), making it significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2][6]

By strategically placing a fluorine atom at a known site of metabolic vulnerability (a "metabolic soft spot"), medicinal chemists can effectively block or slow down oxidative metabolism.[6] This "metabolic shielding" leads to a longer drug half-life, reduced clearance, and improved bioavailability.[6]

Quantitative Comparison of Metabolic Stability

The following table presents in vitro data from studies directly comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[6]

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[6]
32a4-Fluoro-indazole analog of UT-155>60-Mouse[6]
Cabozantinib AnalogsCabozantinibNon-fluorinated---[7]
(+)-JV-976Monofluorinated analogImproved--[7]

Case Study: The Impact of Fluorination on Azole Antifungals - Voriconazole vs. Fluconazole

The evolution of azole antifungals provides a compelling real-world example of the strategic application of fluorination. Voriconazole, a second-generation triazole, is a structural analog of fluconazole, with the key difference being the introduction of a fluorinated pyrimidine ring in place of one of the triazole rings. This modification has profound implications for its antifungal activity and clinical utility.

While both drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase, voriconazole exhibits a broader spectrum of activity, including against fluconazole-resistant strains of Candida.[8] Although direct comparisons of their physicochemical properties are complex, the fluorination in voriconazole is thought to contribute to its enhanced potency.[9][10]

PropertyFluconazoleVoriconazole
Core Heterocycle Bis-triazoleFluoropyrimidine, Triazole
Antifungal Spectrum Good, but with notable resistanceBroader, including many fluconazole-resistant strains
Clinical Efficacy Effective against many Candida speciesOften effective in refractory candidosis

Experimental Protocols

Synthesis of a Fluorinated Heterocycle: 5-Fluorouracil

5-Fluorouracil (5-FU) is a cornerstone of cancer chemotherapy and a prime example of a successful fluorinated heterocyclic drug. The following is a representative synthetic protocol.

Objective: To synthesize 5-fluorouracil from uracil.

Materials:

  • Uracil

  • Selectfluor™ (F-TEDA-BF4)

  • Polyphosphoric acid (PPA)

  • Sodium aqueous solution

  • Appropriate solvents and glassware

Procedure:

  • Cyclization: React isothiourea salts with α-fluoro-β-ketoester enolates to generate the pyrimidine skeleton already substituted with fluorine.[11]

  • Electrophilic Fluorination: A more common and less hazardous approach involves the direct fluorination of uracil. Dissolve uracil in a suitable solvent, such as polyphosphoric acid.[11]

  • Add Selectfluor™ portion-wise to the solution while maintaining a controlled temperature.[11]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by carefully adding the reaction mixture to an ice-water slurry.

  • Neutralize the solution with a suitable base (e.g., sodium aqueous solution) to precipitate the crude 5-fluorouracil.[11]

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure 5-fluorouracil.

  • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay is a standard in vitro method to determine the metabolic stability of a compound using liver microsomes.[6][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes and the NADPH regenerating system on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the working solution of the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[6]

Visualizing Key Concepts

The Impact of Fluorination on Drug Properties

Fluorine_Impact cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Properties pKa pKa Membrane Permeability Membrane Permeability pKa->Membrane Permeability Lipophilicity (logP) Lipophilicity (logP) Lipophilicity (logP)->Membrane Permeability Conformation Conformation Binding Affinity Binding Affinity Conformation->Binding Affinity Metabolic Stability Metabolic Stability Bioavailability Bioavailability Metabolic Stability->Bioavailability Membrane Permeability->Bioavailability Fluorination Fluorination Fluorination->pKa Modulates Fluorination->Lipophilicity (logP) Alters Fluorination->Conformation Controls Fluorination->Metabolic Stability Increases

Caption: The multifaceted impact of fluorination on drug properties.

Experimental Workflow for Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubate Pre-incubate Compound and Microsomes prep_compound->pre_incubate prep_microsomes Prepare Microsome and Buffer Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

Metabolic Shielding by Fluorination

Metabolic_Shielding cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog NonFluor Parent Drug (C-H) Metabolite CYP450 CYP450 Enzymes NonFluor:parent->CYP450 Oxidative Metabolism Fluor Parent Drug (C-F) Metabolism Blocked Fluor:parent->CYP450 Metabolism Inhibited CYP450->NonFluor:metabolite

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and versatile tool in the medicinal chemist's armamentarium. By understanding the fundamental principles that govern the "fluorine effect," researchers can rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. The ability to enhance metabolic stability, modulate pKa and lipophilicity, and influence conformation underscores the continued importance of organofluorine chemistry in the development of next-generation therapeutics. As our understanding of the nuanced interplay between fluorination and biological systems deepens, and as new synthetic methodologies for the precise introduction of fluorine emerge, the role of fluorinated heterocycles in drug discovery is poised to expand even further.

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Exploratory

An In-Depth Technical Guide to 3-Fluorodihydro-2H-pyran-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the pyranone scaffold imparts unique physicochemical properties that can enhance the metabolic stability and bioavailability of parent molecules.[1] This document details the historical context of its synthesis, evolving methodologies for its preparation, its key chemical and physical properties, and its applications as a versatile building block in the development of novel therapeutics. Particular emphasis is placed on the mechanistic rationale behind synthetic strategies and the provision of detailed experimental protocols.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. When incorporated into heterocyclic frameworks, these effects can be particularly pronounced, leading to compounds with enhanced therapeutic potential.

3-Fluorodihydro-2H-pyran-4(3H)-one (also known as 3-fluoro-tetrahydropyran-4-one) is a prime example of a fluorinated heterocyclic building block that has garnered attention in pharmaceutical research. Its rigid, saturated pyranone core provides a defined three-dimensional structure, while the α-fluoroketone moiety offers a reactive handle for further chemical modification. This guide will explore the discovery and synthetic evolution of this valuable compound, providing researchers with the foundational knowledge to effectively utilize it in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one is essential for its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 624734-19-6
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Solid
Boiling Point 156.9 °C at 760 mmHg[1]
Storage 2-8°C, sealed, dry[1]

Discovery and Historical Synthesis

The advent of stable and selective electrophilic fluorinating reagents, such as those based on N-F bonds, revolutionized the synthesis of α-fluoroketones. It is highly probable that the first synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one was achieved through the direct fluorination of a suitable precursor, likely dihydro-2H-pyran-4(3H)-one or a protected derivative.

Modern Synthetic Methodologies

The contemporary synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one predominantly relies on the electrophilic fluorination of a pre-formed pyranone ring system. This approach offers high regioselectivity for the introduction of the fluorine atom at the α-position to the carbonyl group.

Synthesis of the Precursor: Dihydro-2H-pyran-4(3H)-one

A common and scalable route to the precursor, dihydro-2H-pyran-4(3H)-one, begins with readily available starting materials. One such method involves the cyclization of 1,5-dichloropentan-3-one, which can be prepared from 3-chloropropionyl chloride and ethylene.[3]

Electrophilic Fluorination

The key step in the synthesis of the title compound is the introduction of the fluorine atom. This is typically achieved using an electrophilic fluorinating agent.

G cluster_0 Precursor Preparation cluster_1 Fluorination Reaction cluster_2 Product Isolation Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Enolate/Enol Formation Enolate/Enol Formation Dihydro-2H-pyran-4(3H)-one->Enolate/Enol Formation Base or Acid Catalyst Reaction Reaction Enolate/Enol Formation->Reaction Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent->Reaction 3-Fluorodihydro-2H-pyran-4(3H)-one 3-Fluorodihydro-2H-pyran-4(3H)-one Reaction->3-Fluorodihydro-2H-pyran-4(3H)-one Workup & Purification

Caption: General workflow for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one via electrophilic fluorination.

A variety of electrophilic fluorinating reagents are available, with N-F based reagents being the most common due to their stability and selectivity.[4] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for the α-fluorination of ketones.[5]

The electrophilic fluorination of a ketone proceeds through the formation of an enol or enolate intermediate. In the presence of an acid or base catalyst, dihydro-2H-pyran-4(3H)-one is converted to its more nucleophilic enol or enolate form. This intermediate then attacks the electrophilic fluorine atom of the fluorinating reagent, leading to the formation of the C-F bond at the α-position.

G cluster_0 Mechanism of Electrophilic Fluorination Ketone Dihydro-2H-pyran-4(3H)-one Enolate Enolate Intermediate Ketone->Enolate Base TransitionState Transition State Enolate->TransitionState FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®) FluorinatingAgent->TransitionState Product 3-Fluorodihydro-2H-pyran-4(3H)-one TransitionState->Product C-F bond formation

Caption: Simplified mechanism of electrophilic fluorination of dihydro-2H-pyran-4(3H)-one.

Experimental Protocol: Electrophilic Fluorination using Selectfluor®

The following is a representative, detailed protocol for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-Fluorodihydro-2H-pyran-4(3H)-one.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic fluorine-coupled signal in the NMR spectra will confirm the successful fluorination.

Applications in Drug Discovery

3-Fluorodihydro-2H-pyran-4(3H)-one serves as a valuable building block for the synthesis of more complex and biologically active molecules. The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. The ketone functionality allows for a variety of chemical transformations, including:

  • Reductive amination: To introduce substituted amine groups.

  • Aldol condensation: To form carbon-carbon bonds and build molecular complexity.

  • Wittig reaction: To introduce exocyclic double bonds.

  • Grignard and organolithium additions: To introduce various alkyl and aryl substituents.

These transformations enable the incorporation of the 3-fluoropyranone motif into a diverse range of molecular scaffolds for the development of novel therapeutic agents targeting a wide array of diseases.

Conclusion

3-Fluorodihydro-2H-pyran-4(3H)-one is a key fluorinated heterocyclic intermediate with significant potential in drug discovery. Its synthesis, primarily achieved through the electrophilic fluorination of the corresponding pyranone precursor, is now a well-established process. The unique physicochemical properties conferred by the fluorine atom make this compound an attractive building block for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a solid foundation for researchers to understand and utilize this versatile compound in their synthetic endeavors.

References

  • Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM). (2012). ResearchGate. [Link]

  • Synthesis method of (R) or (S) -6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-formic acid.
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  • Ni, C., & Hu, J. (2016). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 116(3), 765-825. [Link]

  • 3-Fluorodihydro-2H-pyran-4(3H)-one. MySkinRecipes. [Link]

  • Method for producing 3,4-dihydro-2h-pyran.
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  • Synthesis of dihydro-2H-pyran-3(4H)-one. Arkat USA. [Link]

  • Jain, K., & Das, K. (2018). Recent Advances in the Developments of Enantioselective Electrophilic Fluorination Reactions via Organocatalysis. Bentham Science Publisher. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one.

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Foundational

An In-depth Technical Guide to the Safe Handling of 3-Fluorodihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic ketone, this compound is a valuable building block in pharmaceutical and agrochemical research, particularly in the synthesis of novel compounds with enhanced metabolic stability and bioavailability.[1] However, its unique chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in the laboratory setting.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making for all personnel handling this substance.

Section 1: Compound Profile and Hazard Identification

3-Fluorodihydro-2H-pyran-4(3H)-one is a colorless liquid at room temperature.[1] While comprehensive toxicological data for this specific compound is not widely available, the presence of the fluorine atom and the ketone functional group within a pyran ring structure suggests several potential hazards that must be carefully managed.

1.1 Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₅H₇FO₂MySkinRecipes[1], Sigma-Aldrich[2]
Molecular Weight 118.11 g/mol MySkinRecipes[1], Sigma-Aldrich[2]
Appearance Colorless LiquidMySkinRecipes[1]
Boiling Point 156.9 °C at 760 mmHgMySkinRecipes[1]
CAS Number 624734-19-6MySkinRecipes[1], Sigma-Aldrich[2]

1.2 Hazard Classification

Based on available data for 3-Fluorodihydro-2H-pyran-4(3H)-one and analogous compounds, the following hazard classifications should be assumed:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[2]

  • Flammable Liquid, Category 3 (H226): Based on the parent compound, tetrahydro-4H-pyran-4-one, this compound should be treated as a flammable liquid and vapor.

  • Skin Irritation/Corrosion: The parent pyran structure can cause skin irritation.[3][4] The presence of fluorine may enhance this effect.

  • Serious Eye Damage/Irritation: The parent pyran structure can cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

1.3 Key Mechanistic Concerns: The Role of Fluorine

The carbon-fluorine bond is strong, which often imparts metabolic stability to drug candidates. However, under certain conditions (e.g., high temperatures, strong chemical reactions), fluorinated organic compounds can decompose and release highly toxic and corrosive substances like hydrogen fluoride (HF).[5] Therefore, all handling procedures must be designed to prevent thermal decomposition and incompatible chemical mixing.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1 Engineering Controls

  • Fume Hood: All handling of 3-Fluorodihydro-2H-pyran-4(3H)-one, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[6]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7]

2.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves must be worn. Given the limited data on this specific compound, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to consult glove manufacturer compatibility charts and to inspect gloves for any signs of degradation before and during use. Dispose of contaminated gloves properly.

  • Skin and Body Protection: A flame-resistant lab coat or a lab coat made of 100% cotton should be worn and kept buttoned.[5] Avoid synthetic materials that can melt.[5]

  • Footwear: Closed-toe shoes are mandatory.[5]

Experimental Workflow: Risk Assessment and PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe Specific PPE Selection A Identify Chemical: 3-Fluorodihydro-2H-pyran-4(3H)-one B Review Available SDS & Literature Data A->B C Assess Hazards: - Acute Toxicity (Oral) - Flammability - Skin/Eye Irritation - Potential HF Release B->C D Evaluate Experimental Procedure: - Scale of work - Temperature & Pressure - Potential for splashing C->D E Engineering Controls: - Fume Hood - Ventilation D->E Mitigate Inhalation Risk F Personal Protective Equipment (PPE) D->F Protect Personnel G Eye: Chemical Splash Goggles (Face shield for splash risk) F->G H Hands: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) F->H I Body: Flame-Resistant Lab Coat F->I J Feet: Closed-Toe Shoes F->J Emergency_Response Spill Chemical Spill Occurs Assess Assess Severity (Size, Location, Hazard) Spill->Assess SmallSpill Small & Manageable Spill Assess->SmallSpill Is it safe to handle? LargeSpill Large or Unmanageable Spill Assess->LargeSpill Is it unsafe? SmallSpill->LargeSpill No Cleanup Follow Small Spill Cleanup Protocol SmallSpill->Cleanup Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate Report Report Incident Cleanup->Report AlertSupervisor Alert Supervisor & Emergency Services Evacuate->AlertSupervisor SecureArea Secure the Area (Close doors, restrict access) AlertSupervisor->SecureArea SecureArea->Report

Caption: Decision flowchart for responding to a chemical spill.

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information

  • Acute Effects: As indicated by the H302 classification, the compound is harmful if swallowed. [2]Skin and eye contact may cause irritation. [3][4]Inhalation may lead to respiratory tract irritation. [4]* Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it is prudent to minimize exposure to the lowest reasonably achievable level.

5.2 Ecological Information

No specific ecological data for 3-Fluorodihydro-2H-pyran-4(3H)-one is available. Do not let the product enter drains or the environment. All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations. [8]

Section 6: Conclusion

3-Fluorodihydro-2H-pyran-4(3H)-one is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific precautions outlined in this guide. The key to safety lies in a thorough understanding of the potential hazards, the consistent use of appropriate engineering controls and PPE, and a well-practiced emergency response plan. Always consult the most recent Safety Data Sheet and relevant literature before beginning any new experimental work.

References

  • 3-Fluorodihydro-2H-pyran-4(3H)-one . MySkinRecipes. [Link]

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  • SAFETY DATA SHEET - 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS . Loba Chemie. [Link]

  • Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% . Cole-Parmer. [Link]

  • Guidance on Fluorinated gases (F-gas) regulation 2024/573 . Euralarm. [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. [Link]

  • Chemical Exposure and Spill Response Procedure . Emergency Planning and Preparedness. [Link]

  • What to do in a chemical emergency . GOV.UK. [Link]

  • Fluorinated Ketone . Western Minmetals (SC) Corporation. [Link]

  • 3,4-dihydro-2H-pyran . PubChem. [Link]

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment . Suzhou Hairi New Material. [Link]

  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) . Cheméo. [Link]

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  • Pyran . Wikipedia. [Link]

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Exploratory

Commercial availability and suppliers of 3-Fluorodihydro-2H-pyran-4(3H)-one

A-Technical-Guide-to-3-Fluorodihydro-2H-pyran-4(3H)-one An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorination in Heterocyclic Chemis...

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-to-3-Fluorodihydro-2H-pyran-4(3H)-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. The introduction of a fluorine atom into the pyranone scaffold dramatically alters its physicochemical properties, offering a powerful tool for modulating metabolic stability, bioavailability, and binding affinity of derivative compounds.[1] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex fluorinated molecules, which are highly sought after in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of its commercial availability, core properties, and strategic applications.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis and research.

PropertyValueReference
CAS Number 624734-19-6[][3]
Molecular Formula C₅H₇FO₂[1][]
Molecular Weight 118.11 g/mol [1][][3]
Appearance Liquid or Solid or Semi-solid
Boiling Point 156.9 °C at 760 mmHg[1][]
Density 1.15 g/cm³[]
SMILES C1COCC(C1=O)F[]
InChI Key QORMSHMHGGKSSD-UHFFFAOYSA-N[]

Commercial Availability and Supplier Landscape

3-Fluorodihydro-2H-pyran-4(3H)-one is accessible through various specialty chemical suppliers, catering primarily to the research and development sector. Availability typically ranges from milligram to gram quantities. When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (like CoA), and lead times.

SupplierProduct ExamplePurityNotes
Sigma-Aldrich (Merck) AldrichCPR SYX00096Not specifiedProduct intended for early discovery research; buyer is responsible for confirming identity and purity.
Ambeed, Inc. AMBH9884C2AA97%Available in various quantities.
BOC Sciences 624734-19-697%Marketed as a useful research chemical.[]
Parchem 624734-19-6-Specialty chemical supplier.[4]
MySkinRecipes Reagent #11770198%Available in 100mg, 250mg, and 1g sizes.[1]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Supplier Selection Workflow

Choosing the right supplier is a critical step that can impact experimental outcomes and project timelines. The following workflow provides a logical process for supplier evaluation.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical & Logistical Evaluation Start Identify Project Needs (Quantity, Purity) Search Search Supplier Databases (e.g., Sigma, Ambeed, BOC) Start->Search Input List Create Shortlist of Potential Suppliers Search->List Compile Eval_Purity Compare Purity Specs (e.g., 97% vs 98%) List->Eval_Purity Analyze Eval_Data Check for Available Data (CoA, NMR, MSDS) Eval_Purity->Eval_Data Next Step Eval_Logistics Evaluate Lead Time & Shipping Conditions Eval_Data->Eval_Logistics Next Step Decision Select Optimal Supplier Eval_Logistics->Decision Finalize

Caption: A logical workflow for selecting a chemical supplier.

Synthetic Pathways: A Conceptual Overview

While specific, detailed synthetic procedures for 3-Fluorodihydro-2H-pyran-4(3H)-one are not extensively published in readily available literature, its structure suggests logical synthetic disconnections based on established organic chemistry principles. A plausible approach involves the fluorination of a pyranone precursor.

A common strategy for synthesizing related pyranones, such as the non-fluorinated analog Dihydro-2H-pyran-3(4H)-one, starts from readily available materials like α-ketoglutaric acid.[5][6][7] The synthesis typically involves a multi-step process including ketalization, reduction, cyclization, and deprotection.[5]

The introduction of the fluorine atom at the C3 position would likely involve either:

  • Electrophilic Fluorination: Using an electrophilic fluorine source (e.g., Selectfluor®) on a suitable enolate or enol ether precursor of the pyranone ring.

  • Nucleophilic Fluorination: Displacing a leaving group at the C3 position with a nucleophilic fluoride source (e.g., KF, TBAF).

The diagram below illustrates a conceptual synthetic pathway, highlighting a potential fluorination step on a pyranone precursor.

Synthesis_Pathway A Dihydro-2H-pyran-4(3H)-one (Precursor) B Enolate / Silyl Enol Ether Formation A->B Base or Silylation C Electrophilic Fluorination (e.g., with Selectfluor®) B->C Reaction with F+ source D 3-Fluorodihydro-2H-pyran-4(3H)-one (Target Molecule) C->D Workup

Caption: Conceptual pathway for synthesis via electrophilic fluorination.

Applications in Research and Drug Discovery

The true value of 3-Fluorodihydro-2H-pyran-4(3H)-one lies in its role as a fluorinated building block.[1][3] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug-like properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

  • Bioavailability: Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This building block is primarily used as an intermediate for creating more complex molecules for screening in drug discovery programs, particularly those targeting neurological disorders or oncology.[1][8]

Handling and Safety

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

  • Storage: The compound should be stored in a freezer under -20°C, sealed in a dry environment. Some suppliers recommend storage at 2-8°C.[1] Always refer to the supplier-specific recommendation.

  • Safety: 3-Fluorodihydro-2H-pyran-4(3H)-one is classified with GHS07 pictograms, indicating it can be a skin, eye, and respiratory irritant. Hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

  • 3-Fluorodihydro-2H-pyran-4(3H)-one. MySkinRecipes. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Chiral Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Application Note and Protocol

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical resea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research. The core of this protocol is a highly efficient organocatalytic asymmetric α-fluorination of the prochiral ketone, dihydro-2H-pyran-4(3H)-one. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and present expected outcomes based on established literature.

Introduction: The Significance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased bioavailability, and altered binding affinities.[1][2]

3-Fluorodihydro-2H-pyran-4(3H)-one is a chiral, fluorinated derivative of the tetrahydropyran scaffold, a privileged structure in numerous biologically active compounds.[3] Its utility as a synthetic intermediate lies in its bifunctional nature, possessing a reactive ketone and a stereodefined fluorine-bearing center. This makes it an attractive precursor for the synthesis of complex molecules with potential applications in drug discovery and development.[2]

Synthetic Strategy: Organocatalytic Asymmetric α-Fluorination

The most direct and elegant approach to the chiral synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one is the asymmetric α-fluorination of the readily available starting material, dihydro-2H-pyran-4(3H)-one (also known as tetrahydropyran-4-one). Organocatalysis, specifically through enamine activation, has emerged as a powerful tool for such transformations, avoiding the use of often toxic or expensive metal catalysts.[1][4][5][6][7]

The key to this enantioselective process is the use of a chiral amine catalyst, which reversibly reacts with the ketone to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophilic fluorine source, with the chiral environment of the catalyst directing the fluorination to one face of the enamine, thus establishing the stereocenter. Cinchona alkaloid-derived primary amines have proven to be exceptionally effective catalysts for this transformation, affording high yields and excellent enantioselectivities.[1][4][5][6][7]

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Fluorination cluster_2 Work-up and Purification Start Dihydro-2H-pyran-4(3H)-one + Chiral Amine Catalyst + Acid Co-catalyst Solvent Addition of Solvent (e.g., Chloroform) Start->Solvent Stirring Stirring at Room Temperature (Enamine Formation) Solvent->Stirring Fluorinating_Agent Addition of NFSI (N-Fluorobenzenesulfonimide) Stirring->Fluorinating_Agent Reaction Reaction Stirred at Specified Temperature (e.g., 4 °C) Fluorinating_Agent->Reaction Quench Reaction Quenching (e.g., Saturated NaHCO3) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product Chiral 3-Fluorodihydro-2H-pyran-4(3H)-one Purification->Product

Caption: Experimental workflow for the chiral synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly successful organocatalytic α-fluorination of cyclic ketones developed by the MacMillan group.[1][4]

Materials and Reagents:
  • Dihydro-2H-pyran-4(3H)-one (Tetrahydropyran-4-one)

  • Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)

  • Acid co-catalyst (e.g., Trifluoroacetic acid - TFA)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvent (e.g., Chloroform, CHCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dihydro-2H-pyran-4(3H)-one (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add the chiral primary amine catalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (e.g., TFA, 0.1 mmol, 10 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous chloroform (5.0 mL) under an inert atmosphere.

  • Enamine Formation: Stir the reaction mixture at room temperature for 20 minutes to facilitate the formation of the enamine intermediate.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., 4 °C) and add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq.) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at this temperature for the specified time (typically 24-48 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Fluorodihydro-2H-pyran-4(3H)-one.

  • Characterization: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Expected Results and Data Summary

The described organocatalytic fluorination of tetrahydropyran-4-one is a highly efficient and selective reaction.[1][4] The following table summarizes typical results obtained for this transformation.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
110CHCl34368595

Data presented is representative and based on published results for the fluorination of tetrahydropyran-4-one using a primary amine functionalized Cinchona alkaloid catalyst.[1][4]

Conclusion

This application note details a robust and highly enantioselective method for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one. The organocatalytic approach offers a practical and efficient alternative to traditional metal-catalyzed methods, providing access to this valuable chiral building block in high yield and optical purity. This protocol should serve as a reliable guide for researchers in academic and industrial settings who are engaged in the synthesis of novel fluorinated compounds for drug discovery and development.

References

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed. [Link]

  • Figshare. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. [Link]

  • Princeton University. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. [Link]

  • Macmillan Group, Princeton University. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. [Link]

  • MySkinRecipes. 3-Fluorodihydro-2H-pyran-4(3H)-one. [Link]

  • National Institutes of Health. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2013). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. [Link]

  • National Institutes of Health. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemBioChem. [Link]

  • National Institutes of Health. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. European Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science. [Link]

  • ResearchGate. (2000). The synthesis of fluorinated α-pyrans via fluorinated vinylcopper reagents. [Link]

  • University of Cambridge. (1998). Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. [Link]

  • MDPI. (2001). Synthesis of Pyran and Pyranone Natural Products. Molecules. [Link]

  • National Institutes of Health. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2019). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. [Link]

  • Taylor & Francis Online. (2020). Asymmetric synthesis – Knowledge and References. Expert Opinion on Drug Discovery. [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]

  • ResearchGate. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. [Link]

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Application

Application Notes &amp; Protocols: Asymmetric Synthesis of Fluorinated Dihydropyranones

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the phar...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3] Fluorinated dihydropyranones, in particular, represent a class of privileged structures with significant therapeutic potential. This guide provides an in-depth overview of contemporary asymmetric strategies for their synthesis, with a focus on organocatalytic hetero-Diels-Alder reactions. We delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide experimental design. Detailed, step-by-step protocols for the synthesis of chiral fluorinated dihydropyranones are provided, alongside data presentation and visual workflows to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Dihydropyranones

The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF3) into organic molecules can dramatically alter their biological profiles.[4] These modifications can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.[3][4] The dihydropyranone core is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The convergence of these two features—fluorination and the dihydropyranone scaffold—creates a powerful synergy for the development of novel therapeutic agents.[1]

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This guide focuses on catalytic asymmetric methods that provide efficient access to these valuable chiral building blocks.

Core Synthetic Strategy: The Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction, a formal [4+2] cycloaddition, stands out as one of the most powerful and atom-economical methods for constructing six-membered heterocycles like dihydropyranones.[5][6] In this context, an electron-rich diene reacts with an electron-deficient heterodienophile (e.g., a fluorinated carbonyl compound) to form the dihydropyranone ring. The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers.

Organocatalysis has emerged as a dominant strategy for achieving high enantioselectivity in these transformations.[7][8] Chiral organocatalysts, particularly those derived from cinchona alkaloids, have proven to be exceptionally effective.[9][10][11] These catalysts operate through a dual-activation mechanism, simultaneously activating both the diene and the dienophile through non-covalent interactions, such as hydrogen bonding, to orchestrate a highly ordered, stereoselective transition state.

Mechanistic Rationale: Dual Hydrogen Bonding Catalysis

Cinchona alkaloid-derived catalysts, often featuring a squaramide or thiourea moiety, possess both a basic tertiary amine (the quinuclidine nitrogen) and one or more hydrogen-bond donor groups. This bifunctionality is key to their success.

  • Dienophile Activation: The hydrogen-bond donor groups (e.g., squaramide N-H) coordinate to the carbonyl oxygen of the fluorinated dienophile. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Diene Activation & Orientation: The basic quinuclidine nitrogen can deprotonate a pro-nucleophilic diene precursor or interact with the diene to orient it favorably for the cycloaddition. This precise spatial arrangement within the chiral pocket of the catalyst dictates the facial selectivity of the reaction, leading to high enantiomeric excess (ee).

The diagram below illustrates this general principle of dual activation by a bifunctional organocatalyst in an asymmetric hetero-Diels-Alder reaction.

G cluster_0 Catalytic Cycle dienophile Fluorinated Dienophile (R-C(O)CF3) activated_complex Ternary Complex (Stereocontrolled Transition State) dienophile->activated_complex diene Diene diene->activated_complex catalyst Chiral Bifunctional Catalyst (e.g., Cinchona-Squaramide) catalyst->activated_complex H-Bond Activation product Enantioenriched Fluorinated Dihydropyranone activated_complex->product [4+2] Cycloaddition product->catalyst Product Release & Catalyst Regeneration

Figure 1: Generalized workflow for the organocatalyzed asymmetric hetero-Diels-Alder reaction.

Experimental Protocols

The following protocol is a representative example for the synthesis of a chiral trifluoromethyl-substituted dihydropyranone using a well-established organocatalytic system.

Protocol: Asymmetric Synthesis of a Trifluoromethyl-Dihydropyranone via Hetero-Diels-Alder Reaction

This protocol is adapted from methodologies described in the literature employing cinchona alkaloid-derived squaramide catalysts for the reaction of trifluoromethyl ketones with activated dienes.

Materials & Reagents:

  • Catalyst: Quinine-derived squaramide catalyst (10 mol%)

  • Dienophile: 1-Aryl-2,2,2-trifluoroethan-1-one (e.g., 2,2,2-trifluoroacetophenone) (1.0 equiv)

  • Diene: Activated diene (e.g., Brassard's diene or Danishefsky's diene) (1.2 equiv)

  • Solvent: Toluene, anhydrous (0.1 M)

  • Additives: 4 Å Molecular Sieves (activated)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G prep 1. Preparation - Dry glassware - Activate molecular sieves - Prepare reagents setup 2. Reaction Setup - Add catalyst, sieves, solvent - Stir under N2 atmosphere prep->setup add_reagents 3. Reagent Addition - Add dienophile (CF3-ketone) - Cool to specified temp. (e.g., -20 °C) - Add diene dropwise setup->add_reagents reaction 4. Reaction - Stir at specified temp. - Monitor by TLC add_reagents->reaction workup 5. Workup & Hydrolysis - Quench reaction - Hydrolyze silyl enol ether intermediate (e.g., with TFA) reaction->workup purify 6. Purification - Flash column chromatography workup->purify analyze 7. Analysis - NMR, HRMS - Chiral HPLC for ee determination purify->analyze

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Activate 4 Å molecular sieves by heating under vacuum.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinine-derived squaramide catalyst (0.10 mmol, 10 mol%) and activated 4 Å molecular sieves (approx. 100 mg).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the flask. Stir the mixture at room temperature for 10 minutes under an inert atmosphere. Add the 1-aryl-2,2,2-trifluoroethan-1-one (1.0 mmol, 1.0 equiv).

  • Cooling and Diene Addition: Cool the reaction mixture to the optimized temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. Slowly add the activated diene (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting dienophile is consumed (typically 12-24 hours).

  • Workup: Upon completion, remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and add a few drops of trifluoroacetic acid (TFA) to hydrolyze the intermediate silyl enol ether. Stir for 30 minutes at room temperature.

  • Purification: Concentrate the mixture and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired fluorinated dihydropyranone.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Data Presentation: Expected Outcomes

The efficacy of an asymmetric catalytic system is judged by its yield, diastereoselectivity (dr), and enantioselectivity (ee) across a range of substrates. The table below summarizes typical results for the organocatalyzed HDA reaction between various trifluoromethyl ketones and an activated diene.

EntryAryl Group (in Dienophile)Yield (%)dree (%)
1Phenyl95>20:196
24-Methoxyphenyl92>20:194
34-Nitrophenyl98>20:199
42-Naphthyl89>20:195
53-Thienyl85>20:192

Table 1: Representative results for the asymmetric synthesis of trifluoromethyl-substituted dihydropyranones. Data is illustrative and based on published findings in the field.

Troubleshooting and Field Insights

  • Low Enantioselectivity:

    • Cause: Presence of water or protic impurities can interfere with the catalyst's hydrogen bonding network.

    • Solution: Ensure rigorous drying of solvents, reagents, and glassware. Use freshly activated molecular sieves.

  • Low Yield:

    • Cause: Catalyst deactivation or slow reaction kinetics.

    • Solution: Check the purity of the catalyst. Running the reaction at a slightly higher temperature may improve the rate, but could compromise enantioselectivity. A screen of different solvents may be necessary.

  • Incomplete Hydrolysis:

    • Cause: The silyl enol ether intermediate is stable.

    • Solution: Increase the amount of acid (TFA) or the hydrolysis time during workup. Monitor by TLC to ensure complete conversion to the ketone.

Conclusion

The organocatalytic asymmetric hetero-Diels-Alder reaction is a robust and highly effective strategy for the synthesis of enantioenriched fluorinated dihydropyranones. The use of bifunctional cinchona alkaloid-derived catalysts provides excellent stereocontrol through a well-defined, hydrogen-bond-directed transition state. The protocols and insights provided herein offer a solid foundation for researchers to access these valuable compounds, paving the way for their exploration in drug discovery and development programs.

References

  • Cahard, D., & Ma, J.-A. (2001). Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives. Angewandte Chemie International Edition, 40(22), 4214-4216. [Link]

  • Lindberg, J., et al. (2021). Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. European Journal of Organic Chemistry, 2021(25), 3657-3661. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625-2628. [Link]

  • Kawai, H., et al. (2010). Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters, 12(22), 5104-5107. [Link]

  • Shibata, N., et al. (2001). Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations: Reaction Scope and Structural Information for N-Fluorocinchona Alkaloids. Journal of the American Chemical Society, 123(29), 7001-7009. [Link]

  • Ishimaru, T., et al. (2006). Cinchona alkaloid catalyzed enantioselective fluorination of allyl silanes, silyl enol ethers, and oxindoles. Angewandte Chemie International Edition, 45(25), 4157-4161. [Link]

  • Zhao, G., & Ye, Z. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA, 66(4), 218-222. [Link]

  • American Chemical Society Petroleum Research Fund. (2011). Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. 61st Annual Report on Research. [Link]

  • Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Medicinal Chemistry, 61(15), 6437-6453. [Link]

  • Amanote Research. (n.d.). Enantioselective Synthesis of Trifluoromethylated Tertiary Thioethers Through Organocatalytic Sulfa-Michael Addition of Thiols to Β-Trifluoromethyl. [Link]

  • Wang, F., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(16), 7130-7140. [Link]

  • Zhang, W., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 4(6), 100505. [Link]

  • Wang, L. (2018). Catalytic Enantioselective Trifluoromethylation. [Link]

  • Trost, B. M., & Stiles, D. T. (2010). Asymmetric synthesis of dihydropyranones from ynones by sequential copper(I)-catalyzed direct aldol and silver(I)-catalyzed cyclization. Organic Letters, 12(8), 1840-1843. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Wang, F., Wang, J., & Liu, X. (2014). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Organic & Biomolecular Chemistry, 12(23), 3751-3766. [Link]

  • Rawal, V. H., et al. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry, 86(12), 8235–8249. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Dolensky, B., & D'Souza, A. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 25(17), 3986. [Link]

  • Talib, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2351. [Link]

  • Koksch, B., et al. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 14, 1326-1334. [Link]

  • Liu, T., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Synthesis & Catalysis, 366(3), 503-509. [Link]

  • Tang, B., et al. (2018). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 16(44), 8565-8569. [Link]

  • Wang, H. F., et al. (2009). Asymmetric synthesis of fluorinated flavanone derivatives by an organocatalytic tandem intramolecular oxa-Michael addition/electrophilic fluorination reaction by using bifunctional cinchona alkaloids. Chemistry, 15(48), 13299-13303. [Link]

  • Vasin, A. V., et al. (2019). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 15, 2439-2446. [Link]

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Method

The Strategic Utility of 3-Fluorodihydro-2H-pyran-4(3H)-one in Modern Organic Synthesis: A Guide for Drug Discovery Professionals

Introduction: The Advantage of Fluorine in a Privileged Scaffold In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorine in a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The element's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] When this powerful atomic substituent is integrated into a privileged heterocyclic framework like the dihydropyranone core, the resulting building block, 3-Fluorodihydro-2H-pyran-4(3H)-one , emerges as a highly valuable and versatile intermediate for the synthesis of complex and potent therapeutic agents.[1]

This technical guide provides an in-depth exploration of 3-Fluorodihydro-2H-pyran-4(3H)-one as a synthetic building block. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to facilitate their application in the laboratory.

Table 1: Physicochemical Properties of 3-Fluorodihydro-2H-pyran-4(3H)-one

PropertyValue
CAS Number 624734-19-6
Molecular Formula C₅H₇FO₂
Molecular Weight 118.11 g/mol
Appearance Solid
Boiling Point 156.9 °C at 760 mmHg
Storage 2-8°C, sealed, dry

Core Reactivity and Synthetic Potential

The synthetic utility of 3-Fluorodihydro-2H-pyran-4(3H)-one is primarily dictated by the electrophilic nature of its carbonyl group and the influence of the adjacent fluorine atom. The electron-withdrawing effect of fluorine enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity opens the door to a wide array of chemical transformations, including but not limited to:

  • Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignard, organolithium) to generate tertiary alcohols.

  • Reductive Aminations: Formation of fluorinated amine-containing pyrans, which are key components in many bioactive molecules.

  • Olefinations (e.g., Wittig and Horner-Wadsworth-Emmons reactions): Conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

  • Aldol Condensations: Carbon-carbon bond formation to construct more complex molecular architectures.

  • Spirocyclizations: Synthesis of intricate spirocyclic systems, a motif of growing importance in medicinal chemistry.[3]

The presence of the fluorine atom not only modulates the reactivity of the ketone but also introduces a key stereoelectronic element that can be exploited to control the diastereoselectivity of certain reactions.

Application in the Synthesis of Bioactive Molecules: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Protocol 1: Diastereoselective Reductive Amination for the Synthesis of a Fluorinated Tetrahydropyran Amine Intermediate

This protocol outlines a general procedure for the diastereoselective reductive amination of 3-Fluorodihydro-2H-pyran-4(3H)-one, a key step in the synthesis of fluorinated analogues of DPP-4 inhibitors. The choice of a bulky amine and a suitable reducing agent is critical for achieving high diastereoselectivity.

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A 3-Fluorodihydro-2H-pyran-4(3H)-one + Chiral Amine B Solvent (e.g., DCE) + Lewis Acid (e.g., Ti(OiPr)₄) A->B Combine C Stir at room temperature B->C React D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D Transfer E Stir at room temperature D->E Reduce F Quench reaction E->F Transfer G Extract with organic solvent F->G H Purify by chromatography G->H I Fluorinated Tetrahydropyran Amine H->I

Caption: Workflow for the diastereoselective reductive amination.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-Fluorodihydro-2H-pyran-4(3H)-one in DCE, add the chiral primary amine.

  • Add titanium(IV) isopropoxide dropwise at room temperature and stir the mixture for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride in DCE.

  • Slowly add the imine solution to the reducing agent suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated tetrahydropyran amine.

Rationale and Insights:

  • Choice of Lewis Acid: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl group and as a dehydrating agent to drive the imine formation equilibrium.[5]

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, often providing better diastereoselectivity compared to harsher reagents like sodium borohydride.[6]

  • Diastereoselectivity: The stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack of the hydride on the iminium intermediate, which is directed by the existing stereocenter of the chiral amine and the fluorine atom on the pyran ring.

Table 2: Expected Outcome and Variations for Reductive Amination

AmineReducing AgentExpected Diastereomeric Ratio (d.r.)Yield Range
(R)-1-PhenylethylamineNaBH(OAc)₃>90:1060-80%
BenzylamineNaCNBH₃70:30 - 85:1555-75%
Ammonia (as NH₄OAc)NaBH(OAc)₃N/A40-60%

Transforming the Carbonyl: Olefination Reactions

The conversion of the carbonyl group of 3-Fluorodihydro-2H-pyran-4(3H)-one into a carbon-carbon double bond via olefination reactions provides a versatile handle for further synthetic manipulations. The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous due to the ease of removal of the phosphate byproduct and the general preference for the formation of (E)-alkenes.[7][8][9]

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of an (E)-α,β-unsaturated ester from 3-Fluorodihydro-2H-pyran-4(3H)-one.

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

G cluster_0 Reaction Ketone 3-Fluorodihydro-2H-pyran-4(3H)-one Product (E)-Alkene Ketone->Product HWE Reaction Phosphonate Triethyl phosphonoacetate Phosphonate->Product HWE Reaction Base NaH Base->Product HWE Reaction Solvent THF Solvent->Product HWE Reaction

Caption: General scheme for the HWE olefination.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-Fluorodihydro-2H-pyran-4(3H)-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired α,β-unsaturated ester.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate to generate the reactive carbanion.[8]

  • Stereoselectivity: The HWE reaction with stabilized ylides, such as that derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[7][8]

Table 3: Representative Olefination Reactions and Expected Outcomes

Olefination ReagentProduct TypeExpected StereoselectivityYield Range
Triethyl phosphonoacetateα,β-Unsaturated ester>95:5 (E:Z)70-90%
(Methoxycarbonylmethyl)triphenylphosphonium bromideα,β-Unsaturated esterVariable (Wittig)60-85%
Methyltriphenylphosphonium bromideExocyclic methyleneN/A75-95%

Future Perspectives and Advanced Applications

The utility of 3-Fluorodihydro-2H-pyran-4(3H)-one extends beyond the fundamental reactions detailed above. Its application in the synthesis of fluorinated sugar mimics and spirocyclic ethers represents exciting frontiers in medicinal chemistry.[3][10][11]

  • Fluorinated Sugar Mimics: The pyranose-like structure of this building block makes it an ideal starting point for the synthesis of fluorinated carbohydrate analogues.[2][10] These mimics can act as inhibitors of glycosidases or other carbohydrate-processing enzymes with potential applications in antiviral and anticancer therapies.[11]

  • Spirocyclic Scaffolds: The ketone functionality can serve as an anchor point for the construction of spirocycles, which are three-dimensional structures of increasing interest in drug design due to their conformational rigidity and novel intellectual property potential.[1][3]

Conclusion

3-Fluorodihydro-2H-pyran-4(3H)-one is a powerful and versatile building block in the synthetic chemist's toolbox. The strategic placement of a fluorine atom on the privileged tetrahydropyranone scaffold provides a unique combination of reactivity and the ability to impart desirable pharmacokinetic properties to target molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this valuable intermediate in the design and synthesis of the next generation of therapeutic agents. The continued exploration of its reactivity will undoubtedly lead to novel and efficient routes to complex and biologically significant molecules.

References

Application

Application Notes &amp; Protocols for 3-Fluorodihydro-2H-pyran-4(3H)-one in Medicinal Chemistry

Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone of lead optimization.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in a Privileged Scaffold

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone of lead optimization.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged to profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4][5] These influences include enhancing metabolic stability, modulating pKa to improve cell permeability, and increasing binding affinity to target proteins.[2][4][6]

Simultaneously, heterocyclic ring systems are fundamental platforms in drug design, with an estimated 85% of bioactive compounds containing such moieties.[7][8] The dihydropyranone core, in particular, is recognized as a "privileged scaffold," serving as the foundation for numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9]

This guide focuses on the intersection of these two powerful strategies: the use of 3-Fluorodihydro-2H-pyran-4(3H)-one . This fluorinated building block combines the structural advantages of the dihydropyranone ring with the beneficial physicochemical properties imparted by fluorine, making it a valuable intermediate for the synthesis of novel therapeutic agents.[10]

Section 1: The Rationale for Fluorination at the 3-Position

The placement of a fluorine atom on the dihydropyranone ring is a deliberate design choice aimed at conferring specific advantages to the resulting molecules.

1.1. Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic degradation by cytochrome P450 enzymes.[7] Placing a fluorine atom at the 3-position can shield this part of the molecule from oxidative metabolism, potentially increasing the drug's half-life and bioavailability.

1.2. Conformational Control and Binding Affinity: Due to its high electronegativity, the C-F bond is highly polarized.[5] This polarization can lead to favorable electrostatic interactions with receptor binding sites. Furthermore, the introduction of fluorine can influence the conformational preference of the pyran ring, locking it into a geometry that is more favorable for target engagement, thereby enhancing potency.[5][6]

1.3. Modulating Physicochemical Properties:

  • pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.[2][5][6] This can be used to fine-tune the ionization state of a molecule at physiological pH, which is critical for optimizing properties like solubility and membrane permeability.

  • Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity (logP), a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Below is a diagram illustrating the cascading effects of fluorine's intrinsic properties on drug design.

G cluster_properties Intrinsic Properties of Fluorine cluster_effects Physicochemical & Biological Effects cluster_outcomes Desired Drug Discovery Outcomes prop1 High Electronegativity effect1 Alters pKa of Proximal Groups prop1->effect1 effect3 Increases Binding Affinity prop1->effect3 effect4 Modulates Lipophilicity & Permeability prop1->effect4 prop2 Small van der Waals Radius effect5 Minimal Steric Hindrance prop2->effect5 prop3 Strong C-F Bond effect2 Enhances Metabolic Stability prop3->effect2 outcome2 Enhanced Pharmacokinetics (ADME) effect1->outcome2 effect2->outcome2 outcome1 Improved Potency effect3->outcome1 effect4->outcome2 effect5->outcome1 outcome3 Reduced Off-Target Effects effect5->outcome3

Caption: The influence of fluorine's properties on drug development.

Section 2: Physicochemical Data and Handling

Proper handling and characterization are paramount. The table below summarizes key properties of 3-Fluorodihydro-2H-pyran-4(3H)-one.

PropertyValueSource
CAS Number 624734-19-6[10]
Molecular Formula C₅H₇FO₂[10]
Molecular Weight 118.11 g/mol [10]
Appearance Colorless Liquid / Solid[10]
Boiling Point 156.9 °C at 760 mmHg[10]
Storage 2-8°C, sealed, under dry conditions[10]
Safety GHS07 (Warning), H302 (Harmful if swallowed)

Section 3: Application Protocols

3-Fluorodihydro-2H-pyran-4(3H)-one is a versatile building block primarily used in reactions that leverage its ketone functionality for the construction of more complex heterocyclic systems.[10][11]

Protocol 3.1: Synthesis of a Fused Pyrano[2,3-b]quinoline System

This protocol provides a representative example of how the ketone can be used in a condensation reaction to build a fused heterocyclic scaffold, a common strategy in drug discovery. This is an adaptation of established methods for the non-fluorinated analogue.

Objective: To synthesize a fluorinated pyranoquinoline derivative via a Friedländer annulation reaction.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one

  • 2-Amino-5-chlorobenzaldehyde

  • L-proline (as catalyst)

  • Ethanol (absolute)

  • Toluene

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 mmol, 118.1 mg).

  • Reagent Addition: Add 2-amino-5-chlorobenzaldehyde (1.0 mmol, 155.6 mg) and L-proline (0.2 mmol, 23.0 mg) to the flask.

  • Solvent Addition: Add absolute ethanol (10 mL) as the solvent.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

    • Causality Note: The Friedländer annulation is an acid or base-catalyzed condensation. L-proline acts as a mild and effective organocatalyst for this transformation. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Workup - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).

    • Causality Note: The aqueous washes remove the L-proline catalyst and any water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general workflow for utilizing this building block in a drug discovery context.

G start Fluorinated Building Block (3-Fluorodihydro-2H-pyran-4(3H)-one) step1 Library Synthesis (e.g., Condensation, MCR) start->step1 step2 Purification & Characterization (Chromatography, NMR, MS) step1->step2 step3 Primary Screening (In vitro biological assays) step2->step3 step4 Hit Identification step3->step4 step4->step1 Inactive Compounds (Synthesize new analogues) step5 Lead Optimization (SAR Studies) step4->step5 Active Compounds step6 Preclinical Evaluation step5->step6

Caption: A typical drug discovery workflow using a fluorinated building block.

Section 4: Synthetic Accessibility of the Parent Scaffold

While this guide focuses on the application of the title compound, understanding its synthesis provides valuable context. The non-fluorinated parent, Dihydro-2H-pyran-3(4H)-one, is often synthesized from readily available α-ketoglutaric acid.[9][12][13][14] Fluorination can then be achieved using modern electrophilic fluorinating agents.

A representative reaction scheme for a key transformation is shown below.

G reactant1 3-Fluorodihydro-2H-pyran-4(3H)-one reagents L-Proline, EtOH Reflux reactant1->reagents reactant2 2-Aminobenzaldehyde Derivative reactant2->reagents product Fused Pyranoquinoline System reagents->product

Caption: Reaction scheme for Friedländer annulation.

Section 5: Conclusion and Future Outlook

3-Fluorodihydro-2H-pyran-4(3H)-one stands as a high-value intermediate for medicinal chemists. It elegantly combines the robust and versatile dihydropyranone scaffold with the powerful, property-enhancing effects of fluorine.[9][10] Its utility in constructing complex, fluorinated heterocyclic systems makes it a key tool for developing next-generation therapeutics with potentially improved potency, metabolic stability, and overall pharmacokinetic profiles. Further exploration of its use in multicomponent reactions and asymmetric synthesis will undoubtedly unlock new avenues for creating novel and diverse molecular architectures for drug discovery.

References

Method

The Strategic Role of 3-Fluorodihydro-2H-pyran-4(3H)-one in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The judicious incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The judicious incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 3-Fluorodihydro-2H-pyran-4(3H)-one, a commercially available fluorinated pyranone, has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its unique structural features, combining a conformationally restricted tetrahydropyran ring with a reactive α-fluoroketone moiety, provide a gateway to novel molecular architectures with enhanced metabolic stability, bioavailability, and target affinity.[1][2] This guide provides an in-depth exploration of the synthetic utility of 3-Fluorodihydro-2H-pyran-4(3H)-one, presenting detailed protocols and mechanistic insights for its application in drug discovery and development.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 624734-19-6[3]
Molecular Formula C₅H₇FO₂[]
Molecular Weight 118.11 g/mol []
Appearance Solid[3]
Boiling Point 156.9 °C at 760 mmHg[]
Storage Store in a cool, dry place. For long-term storage, sealed in dry, store in freezer, under -20°C.

Safety Information: 3-Fluorodihydro-2H-pyran-4(3H)-one is classified as an acute toxicant (oral) and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 3-Fluorodihydro-2H-pyran-4(3H)-one is primarily dictated by the reactivity of the α-fluoroketone functionality. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the enolization of the ketone can be controlled to achieve selective reactions at the α-carbon.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of 3-Fluorodihydro-2H-pyran-4(3H)-one readily undergoes addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), cyanide, and amines. These reactions provide a straightforward route to tertiary alcohols and cyanohydrins, which are valuable intermediates for further synthetic transformations.

Reactions at the α-Carbon: Enolate Chemistry

The acidity of the protons at the C-3 and C-5 positions allows for the formation of enolates under basic conditions. These enolates can then react with various electrophiles, enabling the introduction of a wide range of substituents at the positions adjacent to the carbonyl group. However, the presence of the fluorine atom at the C-3 position influences the regioselectivity of enolate formation and subsequent reactions.

Application in API Synthesis: Key Transformations and Protocols

While specific examples of APIs synthesized directly from 3-Fluorodihydro-2H-pyran-4(3H)-one are not yet widely reported in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. The following protocols are based on established reactions of α-fluoro cyclic ketones and related pyranone systems, demonstrating the potential synthetic pathways for leveraging this building block in drug discovery projects.[5][6]

Protocol 1: Reductive Amination for the Synthesis of Fluorinated Aminopyrans

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of secondary and tertiary amines.[7][8][9][10][11] The reaction of 3-Fluorodihydro-2H-pyran-4(3H)-one with a primary or secondary amine, followed by reduction of the resulting iminium ion intermediate, provides access to a diverse range of 4-amino-3-fluorotetrahydropyrans. These fluorinated aminopyran scaffolds are of significant interest due to their potential to form key interactions with biological targets.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.2 eq) to liberate the free amine. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The use of a dehydrating agent, such as molecular sieves, can be beneficial in driving the equilibrium towards the iminium ion.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[10] This reagent is particularly effective as it is selective for the reduction of iminium ions in the presence of the ketone starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-3-fluorotetrahydropyran.

Reductive_Amination start 3-Fluorodihydro-2H-pyran-4(3H)-one + Amine (R₂NH) intermediate Iminium Ion Intermediate start->intermediate Condensation product 4-Amino-3-fluorotetrahydropyran intermediate->product Reduction reductant NaBH(OAc)₃ reductant->intermediate caption Reductive Amination Workflow

Reductive Amination Workflow
Protocol 2: Synthesis of Spirocyclic Heterocycles via Nucleophilic Addition and Cyclization

Spirocyclic scaffolds are increasingly sought after in drug design as they introduce three-dimensionality, which can lead to improved target selectivity and physicochemical properties.[12][13] 3-Fluorodihydro-2H-pyran-4(3H)-one can serve as an excellent starting material for the synthesis of spiro-heterocycles through a sequence of nucleophilic addition to the carbonyl group followed by an intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous THF (0.1 M).

  • Nucleophilic Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a suitable bifunctional nucleophile (1.05 eq) in anhydrous THF dropwise. An example of a bifunctional nucleophile would be the lithium salt of a protected aminoacetonitrile, which can be prepared by treating the corresponding acetonitrile with a strong base like n-butyllithium.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Cyclization Trigger: Upon consumption of the starting ketone, the reaction is warmed to room temperature, and a deprotection/cyclization step is initiated. For example, if a Boc-protected amine was used, treatment with an acid such as trifluoroacetic acid (TFA) will remove the protecting group and promote the intramolecular cyclization of the resulting amine onto the newly formed tertiary alcohol, likely after activation.

  • Work-up: After the cyclization is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: The combined organic extracts are dried, filtered, and concentrated. The resulting spirocyclic product is then purified by column chromatography.

Spirocycle_Synthesis start 3-Fluorodihydro-2H-pyran-4(3H)-one adduct Tertiary Alcohol Adduct start->adduct Nucleophilic Addition nucleophile Bifunctional Nucleophile nucleophile->start cyclization Intramolecular Cyclization adduct->cyclization Deprotection/Activation product Spirocyclic Heterocycle cyclization->product caption Spirocycle Synthesis Workflow

Spirocycle Synthesis Workflow

Conclusion and Future Perspectives

3-Fluorodihydro-2H-pyran-4(3H)-one represents a promising and under-explored building block for the synthesis of novel APIs. Its inherent reactivity, coupled with the beneficial effects of the fluorine atom, makes it an attractive starting material for the construction of diverse and complex molecular architectures. The protocols outlined in this guide, based on well-established synthetic transformations, provide a solid foundation for researchers to begin exploring the full potential of this valuable fluorinated heterocycle in their drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such enabling building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

Application

Reaction mechanisms involving 3-Fluorodihydro-2H-pyran-4(3H)-one

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Fluorodihydro-2H-pyran-4(3H)-one Foreword for the Advanced Practitioner Welcome, fellow researchers and pioneers in drug discovery. The molecule at the center o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of 3-Fluorodihydro-2H-pyran-4(3H)-one

Foreword for the Advanced Practitioner

Welcome, fellow researchers and pioneers in drug discovery. The molecule at the center of our discussion, 3-Fluorodihydro-2H-pyran-4(3H)-one, represents more than just another heterocyclic ketone. It is a privileged scaffold, a synthetically versatile building block whose strategic importance is amplified by the presence of a single, powerful fluorine atom.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance crucial properties like metabolic stability, binding affinity, and bioavailability.[2] This guide is crafted not as a simple recitation of facts, but as a deep dive into the causality of its chemical behavior. We will explore the electronic and steric influences that govern its reactivity, providing not just protocols, but the strategic thinking behind them. Our goal is to empower you to harness the full potential of this unique synthon in your own research endeavors.

Section 1: The Electronic Landscape and Core Reactivity

The reactivity of 3-Fluorodihydro-2H-pyran-4(3H)-one is fundamentally dictated by two key features: the electrophilic carbonyl group and the adjacent stereocenter bearing an electron-withdrawing fluorine atom.

  • Carbonyl Electrophilicity: The carbon-oxygen double bond is inherently polarized, rendering the carbonyl carbon partially positive and thus susceptible to attack by nucleophiles.[3][4][5]

  • Influence of the α-Fluoro Group: Fluorine's strong inductive effect (-I) withdraws electron density from the adjacent carbon (C3). This effect propagates through the sigma framework, further increasing the partial positive charge on the carbonyl carbon (C4).[5][6] This electronic pull makes the carbonyl group in this molecule significantly more reactive towards nucleophiles compared to its non-fluorinated analog.

This enhanced electrophilicity is the gateway to a host of valuable chemical transformations, primarily centered around nucleophilic addition reactions.

Section 2: Principal Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Addition to the Carbonyl Group: The Primary Pathway

The most fundamental reaction of this pyranone is the nucleophilic addition to the carbonyl carbon.[5] The general mechanism proceeds via a two-step sequence:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom and forming a tetrahedral alkoxide intermediate.[4][7]

  • Protonation: The negatively charged oxygen is then protonated, typically by a solvent or a mild acid added during workup, to yield the final alcohol product.[4]

Caption: General mechanism of nucleophilic addition.

Stereoselectivity: The pyran ring exists in a chair-like conformation. Nucleophilic attack can occur from either the axial or equatorial face of the carbonyl group. The presence and orientation of the fluorine atom at the adjacent C3 position can sterically and electronically influence the trajectory of the incoming nucleophile, leading to a preference for one diastereomer over the other.[6][8] This makes stereoselective synthesis of substituted fluorinated tetrahydropyrans possible, a crucial aspect for creating stereochemically defined drug candidates.

The table below summarizes key examples of this reaction class.

Reaction Type Nucleophile Reagent(s) Product Key Considerations
Reduction Hydride (H⁻)NaBH₄, LiAlH₄4-hydroxy-3-fluorodihydropyranIrreversible reaction; choice of reagent can influence stereoselectivity.[5][7]
Grignard Reaction Carbanion (R⁻)R-MgBr, R-Li4-alkyl-4-hydroxy-3-fluorodihydropyranIrreversible; requires strictly anhydrous conditions.[3][7]
Cyanohydrin Formation Cyanide (CN⁻)KCN, H⁺4-cyano-4-hydroxy-3-fluorodihydropyranReversible reaction; product is a versatile intermediate.[4][9]
Wittig Reaction YlidePh₃P=CHR4-alkylidene-3-fluorodihydropyranForms a C=C bond, converting the ketone to an alkene.
Reactions Involving Enolates: The α-Carbon

Under basic conditions, a proton can be abstracted from the C3 carbon, forming an enolate. The electron-withdrawing fluorine atom increases the acidity of this proton, facilitating enolate formation. However, this can also be a pathway for elimination of the fluoride ion, particularly with strong, non-nucleophilic bases. The resulting enolate can act as a nucleophile in reactions like aldol additions, although this must be carefully controlled to avoid side reactions.

Biocatalytic Hydrodefluorination: A Promiscuous Enzymatic Reaction

While synthetically challenging, the cleavage of the C-F bond (hydrodefluorination) is an intriguing transformation. Recent studies have shown that enzymes, specifically transaminases (TAs), can catalyze this reaction under mild, aqueous conditions.[10][11] This represents a green and highly selective method for modifying the fluorinated scaffold.

The proposed mechanism suggests that the α-fluoroketone interacts with the pyridoxal phosphate (PLP) cofactor of the enzyme. This is followed by a series of steps that ultimately lead to the elimination of hydrogen fluoride and the formation of the corresponding non-fluorinated ketone.[11] This enzymatic process can exhibit high stereo- and regioselectivity, offering a powerful tool for chiral synthesis.[10]

Hydrodefluorination_Pathway Proposed Biocatalytic Hydrodefluorination cluster_0 Enzyme Active Site A 3-Fluoropyranone enters active site B Interaction with PLP cofactor A->B Binding C Formation of Schiff base intermediate B->C Covalent catalysis D Enzyme-catalyzed tautomerization C->D E Elimination of Fluoride Ion (F⁻) D->E F Hydrolysis E->F H HF released E->H Byproduct G Dihydro-2H-pyran-4(3H)-one (product) F->G Product release

Caption: A simplified workflow of enzymatic hydrodefluorination.

Section 3: Field-Proven Application Protocols

The following protocols are designed to be self-validating, providing not just the steps but the rationale and troubleshooting guidance.

Protocol 1: Stereoselective Reduction with Sodium Borohydride

This protocol details the conversion of the ketone to the corresponding secondary alcohol, a common precursor for further functionalization.

Reduction_Workflow start Start dissolve 1. Dissolve 3-fluoropyranone in anhydrous Methanol (0°C) start->dissolve add_nabh4 2. Add NaBH₄ portion-wise (Maintain T < 5°C) dissolve->add_nabh4 monitor 3. Monitor reaction by TLC (Typically 1-2 hours) add_nabh4->monitor quench 4. Quench with acetone, then add saturated NH₄Cl(aq) monitor->quench Reaction complete extract 5. Extract with Ethyl Acetate (3x) quench->extract dry_concentrate 6. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify 7. Purify via column chromatography dry_concentrate->purify end End: 3-fluoro-tetrahydropyran-4-ol purify->end

Caption: Experimental workflow for the reduction of 3-fluoropyranone.

Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluorodihydro-2H-pyran-4(3H)-one (1.0 eq). Dissolve in anhydrous methanol (approx. 0.1 M concentration) and cool the solution to 0°C in an ice bath.

    • Causality: Methanol is a suitable protic solvent that can also participate in the protonation step. The low temperature controls the reaction rate and improves stereoselectivity.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Portion-wise addition prevents an uncontrolled exotherm and hydrogen gas evolution. A slight excess of the reducing agent ensures complete conversion.

  • Monitoring: Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of acetone (to consume excess NaBH₄) followed by saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: The NH₄Cl workup neutralizes the basic alkoxide intermediate and hydrolyzes borate complexes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Potential Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient NaBH₄; reagent degradation.Ensure NaBH₄ is fresh and dry. Add an additional 0.2 eq of the reagent if necessary.
Low Yield Product is somewhat water-soluble.Increase the number of extractions (e.g., to 5x) or use a continuous liquid-liquid extractor.
Mixture of Diastereomers Low facial selectivity of the reduction.For higher selectivity, consider bulkier reducing agents like L-Selectride® at lower temperatures (-78°C).

Section 4: Conclusion and Future Outlook

3-Fluorodihydro-2H-pyran-4(3H)-one is a potent building block whose reactivity is dominated by the electronically activated carbonyl group. Understanding the principles of nucleophilic addition, stereocontrol, and more advanced transformations like enzymatic hydrodefluorination allows chemists to strategically incorporate this valuable fluorinated pyran motif into complex molecular architectures. As the demand for sophisticated, metabolically robust drug candidates continues to grow, the applications of synthons like this will undoubtedly expand, paving the way for new therapeutic discoveries.

References

  • Conti, P., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Advanced Synthesis & Catalysis. Available at: [Link]

  • Beeson, T. D., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. Available at: [Link]

  • Conti, P., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. organic-chemistry.org. Available at: [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. Available at: [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic addition. wikipedia.org. Available at: [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. myskinrecipes.com. Available at: [Link]

  • Lee, H. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. Available at: [Link]

  • Woerpel, K. A., et al. (2013). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. fiveable.me. Available at: [Link]

  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Method

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

An Application Note and Protocol for the Scale-up Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, often imparti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] The target molecule, 3-Fluorodihydro-2H-pyran-4(3H)-one (CAS 624734-19-6), is a valuable heterocyclic building block.[2] Its pyranone core is a common motif in natural products, and the strategic placement of a fluorine atom alpha to the carbonyl group offers a unique handle for further chemical modification while modulating the electronic properties of the ketone.

However, the transition from small-scale laboratory synthesis to a robust, scalable process presents significant challenges. Fluorination reactions can be highly energetic and often employ hazardous reagents that require specialized handling and equipment.[3][4] This guide provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, emphasizing safety, scalability, and process control. We will detail a two-step approach starting from the synthesis of the precursor, dihydro-2H-pyran-4(3H)-one, followed by its direct electrophilic fluorination.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The chosen synthetic route involves two key transformations, selected for their reliability, use of manageable reagents, and potential for scale-up.

  • Synthesis of Dihydro-2H-pyran-4(3H)-one: The precursor ketone is synthesized from readily available and inexpensive starting materials. While several methods exist for the formation of pyranone rings, a practical approach involves the cyclization of a linear precursor derived from materials like α-ketoglutaric acid.[5] This ensures a cost-effective and reliable source of the starting material for the fluorination step.

  • Electrophilic Fluorination: The introduction of the fluorine atom is achieved via electrophilic fluorination of the pre-formed ketone. For this critical step, we have selected Selectfluor® (F-TEDA-BF4) as the fluorinating agent. While other reagents like DAST or Deoxo-Fluor can be effective, they are often volatile, highly toxic liquids that pose significant handling and quenching challenges on a larger scale.[6][7] Selectfluor®, in contrast, is a stable, crystalline solid, making it significantly easier and safer to handle in a process environment.[1] The reaction proceeds via an enol or enolate intermediate, which attacks the electrophilic fluorine source.[8]

The overall synthetic pathway is illustrated below.

Reaction_Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Electrophilic Fluorination Start α-Ketoglutaric Acid Derivative Precursor Dihydro-2H-pyran-4(3H)-one Start->Precursor Multi-step synthesis (e.g., via Ref. [21]) Fluorination 3-Fluorodihydro-2H-pyran-4(3H)-one Precursor->Fluorination Reagent Selectfluor® Acetonitrile (Solvent) Reagent->Fluorination

Caption: Reaction Scheme for the Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Scale-up Considerations and Process Safety

Transitioning this synthesis from the bench to a pilot scale requires careful consideration of several factors beyond simple reagent multiplication.

  • Thermal Management: Fluorination reactions are often exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a jacketed reactor with precise temperature control is mandatory. The portion-wise addition of the fluorinating agent is a critical control measure to manage the reaction exotherm.

  • Reagent Handling: Despite being a solid, Selectfluor® is a strong oxidizing agent and should be handled with care. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, chemical splash goggles, a face shield, and compatible gloves.[9][10] The reaction should be conducted in a well-ventilated fume hood or a walk-in hood.[11]

  • Quenching and Work-up: Quenching large-scale reactions must be performed cautiously. The reaction is typically quenched with an aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize any unreacted reagents and acidic byproducts. This process can be exothermic and may involve gas evolution, requiring slow addition and vigorous stirring.[9]

  • Purification: While flash column chromatography is the standard for lab-scale purification, it becomes cumbersome and costly at scale.[12] This protocol utilizes chromatography for initial multi-gram synthesis, but for further scale-up (kilogram scale), developing a crystallization or distillation procedure would be a critical process optimization step.

Detailed Experimental Protocol

This protocol describes the fluorination of 50 grams of dihydro-2H-pyran-4(3H)-one.

Materials and Equipment:

  • Dihydro-2H-pyran-4(3H)-one (50.0 g, 0.50 mol)

  • Selectfluor® (212.4 g, 0.60 mol, 1.2 equiv)

  • Acetonitrile (anhydrous, 1.0 L)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1.0 L)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (500 mL)

  • Ethyl acetate (2.0 L)

  • Brine (500 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet

  • 5 L jacketed reactor (for larger scale) with overhead stirring and temperature control

  • 5 L separatory funnel

Workflow Overview:

Workflow start Start setup Reactor Setup (N₂ atmosphere, 0 °C) start->setup charge Charge Precursor & Solvent setup->charge addition Portion-wise Addition of Selectfluor® charge->addition reaction Reaction at RT (Monitor by TLC/GC-MS) addition->reaction quench Controlled Quench (aq. NaHCO₃/NaHSO₃) reaction->quench Reaction Complete workup Aqueous Workup (Extraction, Washes) quench->workup purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, GC-MS) purify->analysis end Final Product analysis->end Purity Confirmed

Caption: Experimental Workflow for the Scale-up Synthesis.

Step-by-Step Procedure:

  • Reactor Preparation: Set up a 2 L three-neck flask with a mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen. Cool the flask to 0 °C using an ice-water bath.

  • Charging Reagents: Charge the flask with dihydro-2H-pyran-4(3H)-one (50.0 g, 0.50 mol) and anhydrous acetonitrile (1.0 L). Stir the mixture until the ketone is fully dissolved.

  • Fluorinating Agent Addition: Begin adding Selectfluor® (212.4 g, 0.60 mol) in small portions over 1-2 hours. Causality: Portion-wise addition is crucial to control the internal temperature, as the reaction is exothermic. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[12]

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate, larger vessel, prepare a stirred solution of saturated aqueous NaHCO₃ (1.0 L) and saturated aqueous NaHSO₃ (500 mL). Slowly and carefully add the reaction mixture to the quenching solution via a cannula or dropping funnel. Causality: This step neutralizes acid and destroys excess oxidant. The addition must be slow to control gas evolution and exotherm.

  • Extraction: Transfer the quenched mixture to a 5 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 500 mL). Causality: The brine wash helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Product Isolation and Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield 3-Fluorodihydro-2H-pyran-4(3H)-one as a solid or oil.[2] The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its identity and purity.

Data Summary and Quality Control

The following table summarizes the expected results for a successful scale-up synthesis.

ParameterTarget ValueAnalysis Method
Starting Material Dihydro-2H-pyran-4(3H)-one-
Scale 50.0 g-
Expected Yield 35 - 47 g (60 - 80%)Gravimetric
Appearance Colorless to pale yellow solid/oilVisual
Purity >95%GC-MS, qNMR
Identity Confirmation Consistent with structure¹H, ¹³C, ¹⁹F NMR, MS

Mandatory Safety Precautions

Working with fluorinating agents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and neoprene or other compatible gloves.[9][11]

  • Ventilation: All operations must be performed in a certified chemical fume hood with robust airflow.[13]

  • Spill Response: Have a spill kit readily available containing an appropriate absorbent material and neutralizing agents (such as sodium bicarbonate).[10] In case of a large spill, evacuate the area and contact the emergency response team.[9]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] For any skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] In case of exposure to compounds that can generate HF, calcium gluconate gel should be on hand.[9][13]

  • Waste Disposal: All chemical waste, including quenched aqueous layers and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.[9]

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • BenchChem. (2025, July 22). What are the safety precautions when using fluorinating reagents? - Blog.
  • eGrove - University of Mississippi. (2022, May 4). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor.
  • ResearchGate. (n.d.). Advances in Continuous Flow Fluorination Reactions | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
  • ACS Publications. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development.
  • EHS. (n.d.). Fluorine.
  • NIH. (n.d.). Late-Stage Fluorination: From Fundamentals to Application - PMC.
  • ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • Chemjobber. (2012, August 8). Process Wednesday: large-scale fluorination.
  • Syrris. (n.d.). Fluorination reactions in microreactors.
  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Scientific & Academic Publishing. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.
  • ResearchGate. (2025, August 7). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one.

Sources

Application

Application Notes &amp; Protocols for the Quantitative Analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-Fluorodihydro-2H-p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one. As a fluorinated heterocyclic ketone, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] Accurate quantification is critical for reaction monitoring, purity assessment, and formulation development. In the absence of established standardized methods for this specific analyte, this guide presents three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section offers a detailed protocol, the scientific rationale behind the methodological choices, and expected performance characteristics.

Introduction to 3-Fluorodihydro-2H-pyran-4(3H)-one

3-Fluorodihydro-2H-pyran-4(3H)-one (C₅H₇FO₂) is a saturated heterocyclic compound with a molecular weight of 118.11 g/mol .[1][2][3][4] The presence of a fluorine atom can significantly alter the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and bioavailability.[5] Consequently, the development of precise and accurate analytical methods for such fluorinated intermediates is paramount in the pharmaceutical industry. This guide provides foundational methodologies that can be adapted and validated for specific research and development needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds. However, small polar molecules like 3-Fluorodihydro-2H-pyran-4(3H)-one can exhibit poor retention on traditional C18 columns.[6][7] To overcome this, a method utilizing a polar-endcapped C18 column is proposed, which enhances the retention of polar analytes through secondary interactions.

Rationale and Method Development Insights

The ketone functional group in the analyte possesses a weak UV chromophore, with absorbance expected in the low UV range. Therefore, detection is set at 210 nm. The mobile phase, consisting of water and acetonitrile, is chosen for its compatibility with low-wavelength UV detection and its ability to elute the compound with a good peak shape. A polar-endcapped C18 column is selected to provide a balance of hydrophobic and polar interactions, thereby improving the retention of this polar ketone.[7][8]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Inject Sample h2 Separation on Polar-Endcapped C18 Column h1->h2 h3 UV Detection at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing water and acetonitrile in an 80:20 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 3-Fluorodihydro-2H-pyran-4(3H)-one at 1 mg/mL in acetonitrile.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in acetonitrile to achieve an expected concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Run Time: 10 minutes

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of 3-Fluorodihydro-2H-pyran-4(3H)-one in the sample by interpolating its peak area from the calibration curve.

Expected Performance Characteristics
ParameterExpected Value
Retention Time (t R )~ 4.5 min
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for quantification, especially at low concentrations. Due to the polarity of the ketone group, direct analysis can lead to poor peak shape and column interactions. Derivatization is often employed to improve the volatility and chromatographic properties of such analytes.

Rationale and Method Development Insights

Direct injection of polar ketones can result in tailing peaks on common non-polar GC columns. To mitigate this, a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is proposed. PFBHA reacts with the ketone to form a more volatile and thermally stable oxime derivative.[2][9] This derivative is also highly responsive to electron capture negative ionization (ECNI) if available, though standard electron ionization (EI) provides excellent sensitivity and characteristic fragmentation patterns for quantification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Standard/Sample in Ethyl Acetate s2 Add PFBHA Derivatizing Agent s1->s2 s3 Heat at 60°C for 30 min s2->s3 s4 Cool and Dilute if Necessary s3->s4 g1 Inject Derivatized Sample s4->g1 Inject Sample g2 Separation on DB-5ms Column g1->g2 g3 EI Ionization & Mass Detection g2->g3 d1 Extract Ion Chromatogram (EIC) g3->d1 Mass Spectrum d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for GC-MS quantification with derivatization.

Detailed Protocol for GC-MS Analysis

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one reference standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (reagent grade)

  • Ethyl acetate (GC grade)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Derivatizing Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of the analyte in ethyl acetate.

    • For each standard and sample, place 100 µL into a 2 mL autosampler vial.

    • Add 50 µL of the PFBHA derivatizing reagent.

    • Cap the vials and heat at 60 °C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Identify the retention time and quantify using the peak area of a characteristic fragment ion (e.g., the molecular ion or a major fragment).

    • Construct a calibration curve and determine the sample concentration.

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 10 ng/mL
Limit of Quantification (LOQ)~ 30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful technique for the direct quantification of fluorinated compounds.[10][11][12] It requires no derivatization and is often less susceptible to matrix effects than chromatographic methods. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity.[13]

Rationale and Method Development Insights

The qNMR method relies on the principle that the integrated signal area of a nucleus is directly proportional to its molar concentration. By comparing the integral of the analyte's ¹⁹F signal to that of a known amount of an internal standard, an accurate concentration can be determined.[1][5][14] An appropriate internal standard must be chosen that has a ¹⁹F signal in a clear region of the spectrum, is stable, and does not react with the analyte. Trifluorotoluene is a suitable candidate. A sufficient relaxation delay (D1) is crucial to ensure complete spin relaxation for accurate integration.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s1 Accurately weigh Analyte and Internal Standard s2 Dissolve in Deuterated Solvent (e.g., CDCl₃) s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Acquire ¹⁹F NMR Spectrum s3->n1 Analyze n2 Set Appropriate Relaxation Delay (D1) n1->n2 d1 Phase and Baseline Correction n2->d1 Spectrum d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Detailed Protocol for qNMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one

  • Internal Standard (e.g., Trifluorotoluene)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample containing the analyte and 5-10 mg of the internal standard into a vial.

    • Record the exact masses.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹⁹F

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 x T₁ (The T₁ of the analyte and standard should be determined via an inversion-recovery experiment; a conservative delay of 30-60 seconds is often sufficient for small molecules).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Acquisition Time: ~2-3 seconds

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of the ¹⁹F signal corresponding to the analyte and the ¹⁹F signal of the internal standard (e.g., the -CF₃ group of trifluorotoluene).

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_sample) * P_std

    Where:

    • I: Integral area

    • N: Number of fluorine nuclei for the signal

    • MW: Molecular weight

    • m: mass

    • P: Purity of the standard

Expected Performance Characteristics
ParameterExpected Value
Linearity (r²)> 0.999
Precision (%RSD)< 1%
AccuracyHigh, directly traceable to the purity of the internal standard
SpecificityExcellent, due to the wide chemical shift range of ¹⁹F NMR

Conclusion

The analytical methods presented provide a robust framework for the quantification of 3-Fluorodihydro-2H-pyran-4(3H)-one. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. HPLC-UV offers a balance of simplicity and performance for routine analysis. GC-MS, with a derivatization step, provides superior sensitivity for trace-level quantification. ¹⁹F qNMR stands out as a highly accurate and precise primary method that requires minimal sample preparation. It is recommended that any chosen method be fully validated according to ICH guidelines or internal standard operating procedures before implementation in a regulated environment.

References

  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70.
  • DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

  • ResearchGate. (2017). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved from [Link]

  • Bibel, A. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • National Institutes of Health. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • LCGC. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • ResearchGate. (2013). Fluorine NMR. Retrieved from [Link]

  • National Institutes of Health. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Retrieved from [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PubMed. (2000). Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (2019). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Southampton. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Topic: Purification Techniques for 3-Fluorodihydro-2H-pyran-4(3H)-one

An Application Note and Protocol Guide for Researchers Abstract 3-Fluorodihydro-2H-pyran-4(3H)-one is a valuable fluorinated heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical co...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

3-Fluorodihydro-2H-pyran-4(3H)-one is a valuable fluorinated heterocyclic building block used in the synthesis of complex pharmaceutical and agrochemical compounds.[1] The strategic introduction of a fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making this intermediate highly sought after in medicinal chemistry.[1][2] Achieving high purity of this compound is critical, as residual impurities from synthesis can lead to undesirable side reactions, complicate structural elucidation, and compromise the biological activity of downstream products. This guide provides a comprehensive overview of robust purification strategies, detailed experimental protocols, and the scientific rationale behind methodological choices for isolating 3-Fluorodihydro-2H-pyran-4(3H)-one with high fidelity.

Compound Profile and Purification Rationale

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound and the likely nature of its impurities.

Physicochemical Properties

A summary of the key properties of 3-Fluorodihydro-2H-pyran-4(3H)-one is presented below. The discrepancy in its physical state (listed as both a solid and a liquid by different suppliers) suggests it may be a low-melting solid or a liquid at room temperature, which influences the choice of purification method.[1][3]

PropertyValueSource(s)
Molecular Formula C₅H₇FO₂[1][3]
Molecular Weight 118.11 g/mol [1][3]
Boiling Point 156.9 °C (at 760 mmHg)[1]
Appearance Colorless Liquid / Solid[1][3]
CAS Number 624734-19-6[3]
Storage 2-8°C, sealed, dry[1]
Common Impurities and Their Origin

Purification is fundamentally about separation. The optimal technique hinges on the differences in physical properties between the target compound and its contaminants. Impurities in a crude sample of 3-Fluorodihydro-2H-pyran-4(3H)-one typically arise from the synthetic route employed.

  • Unreacted Starting Materials: If synthesized via electrophilic fluorination of an enol ether or silyl enol ether of Dihydro-2H-pyran-4(3H)-one, residual unfluorinated ketone may be present.[4][5]

  • Reagents and Catalysts: Fluorinating agents like Selectfluor® or residual acid/base catalysts may contaminate the crude product.[4]

  • Solvents: Residual reaction or extraction solvents (e.g., acetonitrile, dichloromethane) are common impurities that must be removed.[6]

  • Byproducts:

    • Over-fluorinated species: Difluorinated or other over-reacted products can occur if the reaction conditions are not carefully controlled.[5]

    • Ring-opened products: The pyran ring can be sensitive to strong acidic or basic conditions, potentially leading to hydrolysis or rearrangement byproducts.[6]

    • Tautomers/Hydrates: Some fluorinated ketones are known to form stable hydrates or exist in equilibrium with enol tautomers, which may have different chromatographic behavior.[4][5]

Strategic Approach to Purification

A multi-step approach is often necessary to achieve high purity. The choice of primary purification technique is dictated by the impurity profile, which should be assessed preliminarily by methods such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification_Decision_Workflow crude Crude 3-Fluorodihydro-2H-pyran-4(3H)-one analysis Initial Analysis (TLC, GC-MS, ¹H/¹⁹F NMR) crude->analysis decision Impurity Profile Assessment analysis->decision distillation Vacuum Distillation decision->distillation  Volatile product;  Non-volatile impurities chromatography Flash Column Chromatography decision->chromatography Impurities with different polarity   recrystallization Recrystallization decision->recrystallization  Crude is solid;  Suitable solvent found final_qc Final Quality Control (Purity >98%) distillation->final_qc chromatography->final_qc recrystallization->final_qc product Pure Product final_qc->product Chromatography_Workflow start Start: Crude Sample step1 1. Select Solvent System (via TLC) start->step1 step2 2. Pack Silica Gel Column step1->step2 step3 3. Load Sample (Wet or Dry Load) step2->step3 step4 4. Elute with Mobile Phase & Collect Fractions step3->step4 step5 5. Analyze Fractions (TLC) step4->step5 step5->step4 Continue Elution step6 6. Combine Pure Fractions & Evaporate Solvent step5->step6 end End: Pure Product step6->end

Sources

Application

Application Notes and Protocols for 3-Fluorodihydro-2H-pyran-4(3H)-one in Agrochemical Research

For: Researchers, scientists, and drug development professionals in the agrochemical sector. Introduction: The Strategic Role of Fluorine in Modern Agrochemicals The introduction of fluorine into bioactive molecules is a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance the efficacy, metabolic stability, and bioavailability of pesticides.[1][2] Fluorinated heterocyclic compounds, in particular, have emerged as a privileged scaffold in the development of novel herbicides, fungicides, and insecticides, often leading to compounds with improved performance and more desirable environmental profiles.[3]

3-Fluorodihydro-2H-pyran-4(3H)-one (CAS: 624734-19-6) is a versatile fluorinated building block that holds significant potential for the synthesis of new agrochemical entities. Its pyranone core is a feature found in various biologically active natural products, and the presence of the α-fluoro substituent offers a strategic position for modulating the molecule's electronic properties and its interactions with biological targets. This guide provides detailed protocols for the synthesis of this key intermediate and its application in the development of novel agrochemicals, alongside methodologies for evaluating their biological activity.

Physicochemical Properties of 3-Fluorodihydro-2H-pyran-4(3H)-one

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 624734-19-6[4]
Molecular Formula C₅H₇FO₂[4]
Molecular Weight 118.11 g/mol [4]
Appearance Solid[4]
SMILES FC1COCCC1=O[4]
InChI Key QORMSHMHGGKSSD-UHFFFAOYSA-N[4]

Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Electrophilic Fluorination Approach

Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one

The non-fluorinated precursor, dihydro-2H-pyran-4(3H)-one, can be synthesized via several routes. A practical method involves the cyclization of 1,5-dichloropentan-3-one, which can be prepared from 3-chloropropionyl chloride and ethylene.[5]

Protocol 1: Synthesis of Dihydro-2H-pyran-4(3H)-one [6][7]

Materials:

  • 1,5-dichloropentan-3-one

  • Water

  • Phosphoric acid

  • Sodium dihydrogen phosphate

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,5-dichloropentan-3-one (1 equivalent), water, phosphoric acid, and sodium dihydrogen phosphate.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield dihydro-2H-pyran-4(3H)-one.

Step 2: Electrophilic Fluorination of Dihydro-2H-pyran-4(3H)-one

The introduction of the fluorine atom at the 3-position can be achieved via electrophilic fluorination of the enolate or enol ether of dihydro-2H-pyran-4(3H)-one. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective electrophilic fluorinating agent for this purpose.[8][9][10]

Protocol 2: Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one [8][10]

Materials:

  • Dihydro-2H-pyran-4(3H)-one

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve dihydro-2H-pyran-4(3H)-one (1 equivalent) in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by ¹⁹F NMR spectroscopy or GC-MS.

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Fluorodihydro-2H-pyran-4(3H)-one.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Dihydro-2H-pyran-4(3H)-one cluster_step2 Step 2: Electrophilic Fluorination 1_5_dichloropentan_3_one 1,5-Dichloropentan-3-one Cyclization Cyclization (H₃PO₄, NaH₂PO₄, H₂O, Reflux) 1_5_dichloropentan_3_one->Cyclization Dihydro_pyranone Dihydro-2H-pyran-4(3H)-one Cyclization->Dihydro_pyranone Fluorination Electrophilic Fluorination (Acetonitrile, RT) Dihydro_pyranone->Fluorination Selectfluor Selectfluor® Selectfluor->Fluorination Fluoro_pyranone 3-Fluorodihydro-2H-pyran-4(3H)-one Fluorination->Fluoro_pyranone

Caption: Synthetic workflow for 3-Fluorodihydro-2H-pyran-4(3H)-one.

Application in Agrochemical Synthesis: A Protocol for Novel Herbicidal Scaffolds

3-Fluorodihydro-2H-pyran-4(3H)-one serves as an excellent precursor for the synthesis of novel spirocyclic compounds, a class of molecules that has shown significant promise in herbicide development. The following protocol is adapted from patent literature describing the synthesis of herbicidal tetrahydropyran-2,4-dione derivatives and illustrates how the title compound can be utilized to generate new chemical entities for screening.[11]

Conceptual Framework: Spirocyclic Herbicides

The rationale behind targeting spirocyclic structures lies in their rigid three-dimensional conformation, which can lead to enhanced binding affinity and selectivity for the target enzyme. The introduction of the fluorine atom is anticipated to further improve the herbicidal activity and metabolic stability of the final compounds.

Protocol 3: Synthesis of a Novel Spiro[3-fluorodihydro-2H-pyran-4,5'-oxazolidine]-2',4'-dione Derivative

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one

  • Urea (or a substituted urea)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add urea (1 equivalent).

  • To this mixture, add a solution of 3-Fluorodihydro-2H-pyran-4(3H)-one (1 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a calculated amount of hydrochloric acid.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the target spirocyclic compound.

Herbicidal_Synthesis Fluoro_pyranone 3-Fluorodihydro-2H-pyran-4(3H)-one Condensation Condensation/ Cyclization (NaOEt, EtOH, Reflux) Fluoro_pyranone->Condensation Urea Urea Urea->Condensation Spiro_herbicide Spiro[3-fluorodihydro-2H-pyran-4,5'-oxazolidine]-2',4'-dione Derivative Condensation->Spiro_herbicide

Caption: Synthesis of a potential spirocyclic herbicidal scaffold.

Bioactivity Screening Protocols for Agrochemical Discovery

Once novel compounds are synthesized, a critical step is to evaluate their biological activity. The following are generalized protocols for the initial screening of herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening: Whole-Plant Bioassay

This protocol provides a method for assessing the pre- and post-emergence herbicidal activity of a test compound on a panel of representative weed and crop species.[1][12][13][14]

Protocol 4: Whole-Plant Herbicidal Screening

Materials:

  • Seeds of monocot and dicot weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Chenopodium album)

  • Seeds of crop species (e.g., wheat, corn, soybean)

  • Pots with sterile soil mix

  • Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Spray chamber

  • Controlled environment growth chamber

Procedure: Pre-emergence Application:

  • Sow seeds of the selected plant species in pots.

  • Immediately after sowing, apply the test compound solution at various concentrations to the soil surface using a calibrated sprayer.

  • Include a solvent-only control and a positive control (a commercial herbicide).

  • Place the pots in a growth chamber with controlled temperature, light, and humidity.

  • Assess phytotoxicity and growth inhibition at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply the test compound solution to the foliage of the plants using a calibrated sprayer.

  • Include appropriate controls as in the pre-emergence test.

  • Return the plants to the growth chamber.

  • Assess phytotoxicity and growth inhibition at regular intervals.

Fungicidal Activity Screening: In Vitro Mycelial Growth Inhibition Assay

This protocol is a high-throughput method to evaluate the direct fungicidal activity of compounds against a panel of pathogenic fungi.[15][16]

Protocol 5: In Vitro Fungicidal Screening

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Spore suspension or mycelial plugs of the fungi

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Include a solvent-only control and a positive control (a commercial fungicide).

  • Inoculate each well with a standardized spore suspension or a small mycelial plug of the target fungus.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals to determine mycelial growth.

  • Calculate the percentage of growth inhibition for each concentration of the test compound and determine the EC₅₀ (half-maximal effective concentration) value.

Insecticidal Activity Screening: Contact Toxicity Bioassay

This protocol assesses the contact toxicity of a compound against a representative insect pest.[17][18]

Protocol 6: Insecticidal Contact Toxicity Bioassay

Materials:

  • Test insects (e.g., aphids, caterpillars, or houseflies)

  • Test compound dissolved in a suitable volatile solvent (e.g., acetone)

  • Micro-applicator or spray tower

  • Petri dishes or ventilated containers

  • Food source for the insects

Procedure:

  • Topical Application: Using a micro-applicator, apply a precise volume of the test compound solution at various concentrations directly to the dorsal thorax of individual insects.

  • Spray Application: Place a known number of insects in a petri dish and apply the test compound solution using a calibrated spray tower.

  • Include a solvent-only control and a positive control (a commercial insecticide).

  • Transfer the treated insects to clean containers with a food source.

  • Maintain the insects under controlled environmental conditions.

  • Assess mortality at specified time points (e.g., 24, 48, and 72 hours after treatment).

  • Calculate the mortality rate for each concentration and determine the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration).

Screening_Workflow cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening cluster_insecticide Insecticidal Screening Synthesized_Compound Novel Synthesized Compound Pre_emergence Pre-emergence Assay (Weed & Crop Seeds) Synthesized_Compound->Pre_emergence Post_emergence Post-emergence Assay (Weed & Crop Seedlings) Synthesized_Compound->Post_emergence In_Vitro_Assay In Vitro Mycelial Growth (Pathogenic Fungi) Synthesized_Compound->In_Vitro_Assay Contact_Toxicity Contact Toxicity Assay (Test Insects) Synthesized_Compound->Contact_Toxicity Phytotoxicity_Assessment Assess Phytotoxicity (Visual Rating) Pre_emergence->Phytotoxicity_Assessment Post_emergence->Phytotoxicity_Assessment EC50_Determination Determine EC₅₀ (Growth Inhibition) In_Vitro_Assay->EC50_Determination LD50_LC50_Determination Determine LD₅₀/LC₅₀ (Mortality Rate) Contact_Toxicity->LD50_LC50_Determination

Caption: Workflow for the bioactivity screening of novel agrochemicals.

Conclusion and Future Perspectives

3-Fluorodihydro-2H-pyran-4(3H)-one represents a valuable and underutilized building block in the discovery of novel agrochemicals. The synthetic protocols provided herein offer a clear pathway to access this intermediate and to incorporate it into potential herbicidal scaffolds. The subsequent bioactivity screening protocols provide a framework for the initial evaluation of these new chemical entities. The strategic incorporation of the α-fluoro ketone moiety is a promising approach for the development of next-generation pesticides with enhanced efficacy and desirable safety profiles. Further exploration of the reactivity of 3-Fluorodihydro-2H-pyran-4(3H)-one in various synthetic transformations will undoubtedly unlock new avenues for the creation of a diverse range of agrochemical candidates.

References

Technical Notes & Optimization

Troubleshooting

Stability of 3-Fluorodihydro-2H-pyran-4(3H)-one under acidic conditions

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound, particularly its stability under acidic conditions. We will address common challenges and provide practical, mechanistically grounded solutions to ensure the integrity of your experiments.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during synthesis, workup, or purification.

❓ Issue 1: My reaction yield is significantly lower than expected, and I'm observing multiple unknown spots on my TLC/peaks in my HPLC analysis after an acidic workup.

🔬 Analysis & Solution:

This is a classic symptom of compound degradation. The primary culprit is the acid-catalyzed hydrolysis of the tetrahydropyran ring.[1] The molecule's core structure contains a cyclic ether, which is susceptible to cleavage in the presence of acid. The process begins with the protonation of the ether oxygen, which activates the ring towards nucleophilic attack by water or other nucleophiles present in your medium.[1][2] This leads to ring-opening and the formation of linear, highly functionalized, and potentially unstable byproducts.[3]

Recommended Actions:

  • Re-evaluate Acid Strength: Switch to a milder acid. If you are using strong mineral acids like HCl or H₂SO₄, consider weaker organic acids (e.g., acetic acid) or buffered systems (e.g., acetate buffer at pH 4-5) to slow the degradation.[1]

  • Temperature Control: Perform all acidic steps at reduced temperatures (e.g., 0 °C or below).[1] Acid-catalyzed reactions are highly temperature-dependent; lowering the temperature will significantly decrease the rate of ether cleavage.

  • Minimize Exposure Time: Limit the duration of contact with the acidic medium. Quench the reaction as soon as it is complete and move immediately to extraction. Avoid letting the reaction mixture stand in acidic conditions overnight.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the step under anhydrous acidic conditions can prevent hydrolysis by eliminating water, the primary nucleophile for ring-opening.

❓ Issue 2: During purification by silica gel chromatography, I'm experiencing product loss and streaking on the column.

🔬 Analysis & Solution:

Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds. The prolonged contact time during column chromatography provides an extended opportunity for the acid-catalyzed ring-opening of your 3-Fluorodihydro-2H-pyran-4(3H)-one.

Recommended Actions:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system), followed by flushing with the pure eluent until the pH of the wash is neutral. This deactivates the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded-phase silica like diol.

  • Rapid Purification: Employ flash chromatography with slightly increased pressure to minimize the residence time on the column.

  • Non-Chromatographic Methods: If possible, explore alternative purification techniques such as distillation (if the compound is thermally stable and volatile) or recrystallization.

❓ Issue 3: My NMR spectrum shows a complex mixture, and I suspect the formation of a hydrate or hemiacetal.

🔬 Analysis & Solution:

The presence of a strong electron-withdrawing fluorine atom alpha to the ketone can increase the electrophilicity of the carbonyl carbon. In aqueous acidic media, this can lead to the formation of a gem-diol (hydrate) at the C4 position.[4][5][6] Furthermore, the ring-opened degradation product is a hydroxy-aldehyde, which can exist in equilibrium with its cyclic hemiacetal form.[1][3]

Recommended Actions:

  • Confirm with D₂O Exchange: To identify exchangeable protons (like those in hydrates), acquire an ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of signals corresponding to OH protons confirms their presence.

  • Analytical Monitoring: Use LC-MS to identify the molecular weights of the species in your mixture.[7] This can help confirm the addition of a water molecule (hydrate formation, +18 Da) or the presence of an isomer (ring-opened hemiacetal).

  • Removal of Water: To reverse hydrate formation, ensure the final product is rigorously dried under a high vacuum.[4] If isolating the product via extraction, use a drying agent like anhydrous sodium sulfate or magnesium sulfate and ensure all solvent is removed.

Visualizing the Degradation Pathway and Troubleshooting

To better understand the chemical processes at play, the following diagrams illustrate the primary degradation mechanism and a logical workflow for troubleshooting.

start 3-Fluorodihydro-2H-pyran-4(3H)-one protonated Protonated Ether Intermediate start->protonated + H⁺ attack Nucleophilic Attack (H₂O) opened Ring-Opened Cation protonated->opened H₂O attack->opened Ring Opening product Degradation Product: 5-hydroxy-2-fluoro-4-oxopentanal opened->product - H⁺

Caption: Acid-catalyzed hydrolysis pathway of the pyran ring.

start Low Yield or Impure Product? check_acid Check Acidity & Temp start->check_acid strong_acid Using Strong Acid or High Temp? check_acid->strong_acid reduce_cond Action: 1. Use Milder Acid 2. Lower Temperature 3. Minimize Time strong_acid->reduce_cond Yes purification Issue During Purification? strong_acid->purification No monitor Monitor with HPLC/LC-MS to Confirm Stability reduce_cond->monitor neutralize_silica Action: 1. Neutralize Silica Gel 2. Use Alumina 3. Purify Rapidly purification->neutralize_silica Yes purification->monitor No neutralize_silica->monitor end Improved Yield & Purity monitor->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-Fluorodihydro-2H-pyran-4(3H)-one? A1: The stability is mainly governed by pH and temperature. The molecule's tetrahydropyran ring, a cyclic ether, is the most vulnerable functional group, being particularly susceptible to cleavage under acidic conditions.[1] This degradation is significantly accelerated at higher temperatures.

Q2: What is the expected primary degradation product in an acidic aqueous medium? A2: The primary degradation product from acid-catalyzed ring-opening is expected to be 5-hydroxy-2-fluoro-4-oxopentanal. This linear molecule contains both a hydroxyl and an aldehyde group and may exist in equilibrium with its cyclic hemiacetal form.[1][3]

Q3: How can I quantitatively monitor the stability of this compound during my experiments? A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring stability.[1][8] It allows for the separation and quantification of the parent compound and its degradation products over time. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1][7][9]

Analytical TechniquePurposeKey Considerations
HPLC-UV Quantify parent compound and degradation products over time.Use a buffered mobile phase to prevent on-column degradation.
LC-MS Identify molecular weights of degradation products.Helps confirm hydrolysis (+18 Da) or other transformations.
NMR (¹H, ¹³C, ¹⁹F) Elucidate the precise structure of degradation products.¹⁹F NMR is useful for tracking fluorine-containing species.[4][5]
TLC Quick, qualitative monitoring of reaction progress.Co-spot with starting material. Be aware that acidic silica can cause streaking.

Q4: Are there any recommended storage conditions to ensure long-term stability? A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. It should be kept away from acidic vapors. For maximum shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Experimental Protocol: Stability Assessment under Acidic Stress

This protocol provides a general framework for evaluating the stability of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis Setup: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. This creates an acidic stress condition.

  • Incubation: Place the vial in a temperature-controlled environment (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.[1]

  • Analysis: Analyze the quenched samples by HPLC to determine the remaining percentage of the parent compound at each time point.

This structured approach will provide quantitative data on the compound's degradation kinetics under specific acidic conditions, allowing you to make informed decisions in your experimental design.

References

Optimization

Technical Support Center: Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis and Potential Challenges

The synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, a valuable fluorinated building block in medicinal chemistry, typically proceeds via the electrophilic fluorination of the precursor, Dihydro-2H-pyran-4(3H)-one.[1] The most common fluorinating agent for this transformation is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[2] While this method is generally effective, the introduction of the fluorine atom can be accompanied by the formation of several impurities that may complicate purification and impact the quality of the final product.

This guide will address the common impurities encountered at each stage of the synthesis, from the preparation of the starting material to the final fluorination step. We will provide detailed protocols, troubleshooting tips, and analytical data to help you identify and mitigate these challenges.

Visualizing the Synthetic Pathway and Impurity Formation

To provide a clear overview of the synthetic process and where impurities can arise, the following workflow diagram illustrates the key steps and potential side reactions.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Fluorination Reaction cluster_2 Common Impurities Dihydropyran Dihydropyran Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one Dihydropyran->Dihydro-2H-pyran-4(3H)-one Hydration/Oxidation 3-Fluorodihydro-2H-pyran-4(3H)-one 3-Fluorodihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one->3-Fluorodihydro-2H-pyran-4(3H)-one Electrophilic Fluorination (e.g., Selectfluor™) Unreacted_SM Unreacted Dihydro-2H-pyran-4(3H)-one Dihydro-2H-pyran-4(3H)-one->Unreacted_SM Difluoro_Product 3,3-Difluorodihydro-2H-pyran-4(3H)-one 3-Fluorodihydro-2H-pyran-4(3H)-one->Difluoro_Product Over-fluorination Selectfluor_Byproducts Selectfluor™ Byproducts Precursor_Impurities Impurities from Precursor Synthesis Fluorination Reaction Fluorination Reaction Fluorination Reaction->Selectfluor_Byproducts Precursor Synthesis Precursor Synthesis Precursor Synthesis->Precursor_Impurities

Caption: Synthetic workflow for 3-Fluorodihydro-2H-pyran-4(3H)-one and sources of common impurities.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Precursor Synthesis - Dihydro-2H-pyran-4(3H)-one

A common and efficient route to the precursor, Dihydro-2H-pyran-4(3H)-one, involves the hydration of 3,4-dihydro-2H-pyran.[3] This seemingly straightforward step can introduce impurities that will carry through to the fluorination reaction if not properly addressed.

Q1: My Dihydro-2H-pyran-4(3H)-one precursor is impure after synthesis from dihydropyran. What are the likely contaminants and how can I avoid them?

A1: Impurities in the precursor synthesis often arise from side reactions during the hydration of dihydropyran. The most common impurities are:

  • 2-Hydroxytetrahydropyran: This is the hemiacetal intermediate of the hydration reaction. Incomplete conversion to the ketone will result in its presence.

    • Troubleshooting: Ensure complete acid-catalyzed equilibration to the more stable ketone. This can be achieved by increasing the reaction time or using a slightly higher concentration of a mild acid catalyst.

  • Adipic Aldehyde (Hexanedial): Ring-opening of the pyran ring under acidic conditions can lead to the formation of adipic aldehyde.

    • Troubleshooting: Use mild reaction conditions and avoid strong acids or high temperatures. Purification by distillation under reduced pressure is effective in removing this less volatile impurity.

  • Polymeric Byproducts: Dihydropyran can polymerize in the presence of strong acids.

    • Troubleshooting: Use a well-controlled, catalytic amount of a mild acid. Monitor the reaction closely and avoid prolonged reaction times.

Table 1: Common Impurities in Dihydro-2H-pyran-4(3H)-one Synthesis

ImpurityFormation PathwayMitigation Strategy
2-HydroxytetrahydropyranIncomplete hydration/equilibrationIncrease reaction time, use a slightly higher catalyst concentration.
Adipic AldehydeAcid-catalyzed ring-openingUse mild acid and temperature, purify by vacuum distillation.
Polymeric ByproductsAcid-catalyzed polymerizationUse a catalytic amount of mild acid, control reaction time.
Part 2: Electrophilic Fluorination

The fluorination of Dihydro-2H-pyran-4(3H)-one is the critical step where the desired product is formed, but also where challenging impurities can be introduced.

Q2: I am observing incomplete conversion during the fluorination of Dihydro-2H-pyran-4(3H)-one with Selectfluor™. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue and can often be addressed by optimizing the reaction conditions.

  • Reaction Time and Temperature: Electrophilic fluorination can be slow. Monitor the reaction progress by TLC, GC-MS, or 1H NMR. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial. However, be cautious as higher temperatures can also promote the formation of byproducts.

  • Stoichiometry of Selectfluor™: While a slight excess of Selectfluor™ (typically 1.1-1.2 equivalents) is recommended, ensure accurate weighing and addition.[4]

  • Solvent: Acetonitrile is a common solvent for Selectfluor™ reactions. Ensure it is anhydrous, as water can react with the fluorinating agent and the enolate intermediate.

Q3: My final product is contaminated with a significant amount of a di-fluorinated byproduct. How can I minimize its formation?

A3: The formation of 3,3-Difluorodihydro-2H-pyran-4(3H)-one is a result of over-fluorination. The mono-fluorinated product can be more acidic than the starting material, leading to a second fluorination event.

  • Control Stoichiometry: Use no more than 1.1 equivalents of Selectfluor™. A slow, portion-wise addition of the fluorinating agent can also help to maintain a low instantaneous concentration, disfavoring the second fluorination.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for mono-fluorination.

  • Base: The presence of a mild, non-nucleophilic base can sometimes help to control the acidity of the reaction mixture and suppress the formation of the enolate of the mono-fluorinated product. However, this must be carefully optimized as it can also affect the rate of the primary reaction.

Q4: I am having difficulty removing the byproducts from the Selectfluor™ reagent. What is the best purification strategy?

A4: The byproducts of Selectfluor™ are salts and can typically be removed with an aqueous workup.

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Silica Gel Chromatography: If the byproducts are not fully removed by the workup, column chromatography on silica gel is an effective purification method. The polar byproducts will have a high affinity for the silica gel, allowing for the elution of the less polar product.

Table 2: Troubleshooting the Electrophilic Fluorination Step

IssueProbable CauseRecommended Solution
Incomplete ConversionInsufficient reaction time/temperature, incorrect stoichiometryIncrease reaction time/temperature, ensure 1.1-1.2 eq. of Selectfluor™.
Di-fluorinationOver-fluorination due to excess reagent or high reactivityUse ≤ 1.1 eq. of Selectfluor™, add portion-wise, lower temperature.
Selectfluor™ ByproductsIncomplete removal during workupPerform a thorough aqueous workup, use silica gel chromatography.

Analytical Characterization of Products and Impurities

Accurate identification of the product and impurities is crucial for process optimization. Below are the expected analytical signatures for the key compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR:

  • Dihydro-2H-pyran-4(3H)-one: The spectrum will show characteristic signals for the methylene protons of the pyran ring.

  • 3-Fluorodihydro-2H-pyran-4(3H)-one: The proton at the C3 position will appear as a doublet of triplets due to coupling with the fluorine atom and the adjacent methylene protons.

  • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: The proton signal at the C3 position will be absent. The protons on the adjacent carbons will show coupling to the two fluorine atoms, resulting in more complex splitting patterns.

19F NMR:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one: A single resonance, likely a doublet of triplets, will be observed.

  • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: A single resonance, likely a triplet, will be observed due to coupling with the C4 methylene protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the volatile components of the reaction mixture.

  • Elution Order: The elution order on a standard non-polar GC column is typically: Dihydro-2H-pyran-4(3H)-one < 3-Fluorodihydro-2H-pyran-4(3H)-one < 3,3-Difluorodihydro-2H-pyran-4(3H)-one.

  • Mass Spectra:

    • Dihydro-2H-pyran-4(3H)-one: Molecular ion (M+) at m/z 100.

    • 3-Fluorodihydro-2H-pyran-4(3H)-one: Molecular ion (M+) at m/z 118.[5]

    • 3,3-Difluorodihydro-2H-pyran-4(3H)-one: Molecular ion (M+) at m/z 136.

Experimental Protocols

Protocol 1: Synthesis of Dihydro-2H-pyran-4(3H)-one

This protocol is adapted from established procedures for the hydration of dihydropyran.

  • To a stirred solution of 3,4-dihydro-2H-pyran (1.0 eq) in a mixture of tetrahydrofuran and water (10:1), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 eq).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by GC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Dihydro-2H-pyran-4(3H)-one as a colorless oil.

Protocol 2: Synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one

This protocol is a general procedure for the electrophilic fluorination of a ketone using Selectfluor™.

  • Dissolve Dihydro-2H-pyran-4(3H)-one (1.0 eq) in anhydrous acetonitrile in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Selectfluor™ (1.1 eq) to the solution in one portion.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-Fluorodihydro-2H-pyran-4(3H)-one.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_incomplete Incomplete Reaction cluster_impurity Impurity Identification Start Start Problem Problem Start->Problem Identify Issue Analysis_Incomplete Check Reaction Time, Temp, Stoichiometry Problem->Analysis_Incomplete Incomplete Reaction Analysis_Impurity Analyze by GC-MS and NMR Problem->Analysis_Impurity Presence of Impurities Analysis Analysis Solution Solution Solution_Incomplete Increase reaction time/temp, verify reagent stoichiometry. Analysis_Incomplete->Solution_Incomplete Optimize Conditions Impurity_Type Impurity_Type Analysis_Impurity->Impurity_Type Identify Impurity Solution_SM Optimize reaction conditions for completion. Impurity_Type->Solution_SM Unreacted Starting Material Solution_DiF Reduce Selectfluor™ stoichiometry, lower reaction temperature. Impurity_Type->Solution_DiF Di-fluorinated Product Solution_Reagent Improve aqueous workup, use column chromatography. Impurity_Type->Solution_Reagent Reagent Byproducts

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4(3 H )-one. Request PDF. Available from: [Link]

  • Role of Selectfluor® in the reported fluorination reaction. ResearchGate. Available from: [Link]

  • Selectfluor. Wikipedia. Available from: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available from: [Link]

  • 3-Fluorodihydro-2H-pyran-4(3H)-one. MySkinRecipes. Available from: [Link]

  • Electrophilic fluorination. Wikipedia. Available from: [Link]

  • A process for preparing dihydropyran and its use as protective agent. Google Patents.
  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available from: [Link]

  • Selectfluor. Common Organic Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available from: [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Available from: [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available from: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available from: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. PubMed. Available from: [Link]

  • 3,4-dihydro-2H-pyran. NIST. Available from: [Link]

  • Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... ResearchGate. Available from: [Link]

  • 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. Available from: [Link]

  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. PubChem. Available from: [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available from: [Link]

  • 3,4-Dihydro-2h-pyran - Optional[17O NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Scifiniti. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one

As a Senior Application Scientist, I've observed that while the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one is a critical step for many therapeutic and agrochemical research programs, its optimization is often a sign...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've observed that while the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one is a critical step for many therapeutic and agrochemical research programs, its optimization is often a significant bottleneck. The introduction of a fluorine atom can dramatically improve a molecule's metabolic stability and bioavailability, making this pyranone a highly valuable building block.[1][2] However, the unique electronics of the heterocyclic ring combined with the inherent reactivity of fluorinating agents can lead to a host of challenges, from low yields to complex purification issues.[3]

This technical support center is designed to move beyond simple protocols. It provides a system of logical troubleshooting based on first principles and field-proven experience. Here, we will dissect the common failure points in the synthesis and offer robust, validated solutions to guide you toward a successful and reproducible outcome.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses the most common issues encountered during the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one, which typically involves the electrophilic fluorination of a Dihydro-2H-pyran-4(3H)-one precursor.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent issue, often pointing to problems with reagent activity or suboptimal reaction conditions. A systematic diagnosis is key.[4]

  • Potential Cause A: Inactive Fluorinating Agent

    • Expertise & Experience: Electrophilic fluorinating reagents, particularly N-F type reagents like Selectfluor®, are crystalline solids that can appear perfectly fine but may have degraded due to improper storage. They are highly sensitive to moisture.

    • Trustworthiness (Self-Validating System): Before running the full-scale reaction, perform a small-scale test with a known, reactive substrate (e.g., a simple β-ketoester) to confirm the activity of your fluorinating agent.

    • Authoritative Grounding: The high reactivity of many fluorinating agents necessitates careful handling and storage to prevent degradation.[5]

    • Solution: Always use a fresh bottle of the fluorinating agent or one that has been stored in a desiccator. For sensitive applications, consider purchasing a new lot.

  • Potential Cause B: Suboptimal Reaction Temperature

    • Expertise & Experience: While many fluorinations proceed at room temperature, the enolization of the pyranone precursor might be the rate-limiting step and can require thermal energy. Conversely, excessive heat can lead to decomposition of the starting material or the product.[6]

    • Trustworthiness (Self-Validating System): Run a temperature screen in parallel on a small scale (e.g., 0°C, 25°C, 50°C). Monitor by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to find the optimal balance between reaction rate and decomposition.[4]

    • Solution: Begin the reaction at room temperature. If no conversion is observed after several hours, gradually increase the temperature in 10-15°C increments, monitoring closely for the appearance of side products.

  • Potential Cause C: Inappropriate Solvent Choice

    • Expertise & Experience: The solvent plays a critical role in solubilizing the reagents and stabilizing intermediates. Some common solvents can react with electrophilic fluorinating agents. For instance, solvents like DMF or DMSO can react exothermically with Selectfluor.[6]

    • Trustworthiness (Self-Validating System): The choice of an anhydrous, non-nucleophilic solvent is crucial. Acetonitrile is often a good starting point due to its polarity and relative inertness.

    • Authoritative Grounding: Always check the compatibility of your fluorinating agent with the chosen solvent.[6]

    • Solution: Screen a range of anhydrous solvents. Acetonitrile is a common and effective choice. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also viable alternatives.

G start Low / No Conversion cause1 Inactive Fluorinating Agent? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Solvent? start->cause3 sol1 Test agent on active substrate. Use fresh, desiccated reagent. cause1->sol1  Solution sol2 Screen temperatures (e.g., 0°C, 25°C, 50°C). Monitor by TLC/LC-MS. cause2->sol2  Solution sol3 Use anhydrous, non-nucleophilic solvent. Screen MeCN, DCM, DCE. cause3->sol3  Solution

Caption: Troubleshooting workflow for low conversion.

Question 2: My reaction works, but I get a complex mixture of products, including what appears to be a di-fluorinated byproduct. How can I improve selectivity?

Poor selectivity is often a result of the product being more reactive than the starting material or the reaction conditions being too harsh.

  • Potential Cause A: Over-fluorination

    • Expertise & Experience: The target molecule, 3-Fluorodihydro-2H-pyran-4(3H)-one, still possesses an acidic proton at the C3 position. Under the reaction conditions, it can enolize and react with a second equivalent of the fluorinating agent.

    • Trustworthiness (Self-Validating System): Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the fluorinating agent. The physical addition method is also critical.

    • Solution: Add the fluorinating agent portion-wise or as a solution via syringe pump over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the fluorinating agent low, favoring mono-fluorination. Running the reaction at a lower temperature can also improve selectivity.[6]

  • Potential Cause B: Ring Decomposition or Polymerization

    • Expertise & Experience: The pyran ring can be sensitive to strongly acidic or basic conditions.[6] The reaction of an N-F reagent with an enol generates a proton, which can catalyze decomposition pathways.

    • Trustworthiness (Self-Validating System): Monitor the reaction pH (using wet pH paper on a withdrawn aliquot). If the mixture becomes strongly acidic, side reactions are likely.

    • Authoritative Grounding: The use of a mild, non-nucleophilic base can be effective in preventing the formation of byproducts by scavenging acid.[6]

    • Solution: Add a proton sponge or a mild inorganic base like lithium carbonate (Li₂CO₃) to the reaction mixture. This neutralizes the acid generated in situ without promoting base-catalyzed side reactions like aldol condensation.

Question 3: The reaction is complete, but purifying the final product is extremely difficult. What strategies can I employ?

Purification challenges arise from the similar physical properties of the product, starting material, and byproducts.

  • Potential Cause: Similar Polarity of Components

    • Expertise & Experience: The introduction of a single fluorine atom does not always significantly alter the polarity of the molecule, leading to co-elution on silica gel with the starting material.

    • Trustworthiness (Self-Validating System): Develop a robust TLC method before attempting column chromatography. Screen multiple solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to achieve maximum separation (ΔRf > 0.2).

    • Solution:

      • Optimize Column Chromatography: Use a high-performance silica gel with a smaller particle size for better resolution. Employ a shallow gradient during elution.

      • Alternative Purification: If chromatography fails, consider vacuum distillation, as the boiling points of the starting material and product may differ sufficiently.[7]

      • Chemical Extraction: As a ketone, the product can potentially be separated from non-ketonic impurities by forming a reversible bisulfite adduct.[7]

Frequently Asked Questions (FAQs)

  • Q1: Which electrophilic fluorinating agent is best for this synthesis?

    • A: The choice depends on scale, safety, and substrate sensitivity. Selectfluor® (F-TEDA-BF₄) is highly effective, relatively stable, and widely used.[8] N-Fluorobenzenesulfonimide (NFSI) is another excellent choice and is sometimes considered milder.[5] For initial trials, Selectfluor® is a robust starting point.

  • Q2: How can I monitor the reaction progress effectively?

    • A: A multi-technique approach is best.

      • TLC: Fast and easy for observing the consumption of the starting material. Stain with potassium permanganate (KMnO₄) as the pyranone may not be UV active.

      • GC-MS: Ideal for seeing the appearance of the product peak (M+1) and detecting volatile byproducts.

      • ¹⁹F NMR: The most definitive method. A quick scan of the crude reaction mixture will show a signal for the fluorinated product, confirming success.

  • Q3: What are the critical safety precautions for this reaction?

    • A: Fluorination chemistry demands respect.

      • Always work in a certified chemical fume hood.

      • Electrophilic fluorinating agents are strong oxidizers; do not mix them with incompatible materials.

      • Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

      • Be aware that reactions can be exothermic.

      • Have an appropriate quenching agent ready (e.g., aqueous sodium bisulfite solution).

Optimized Protocol and Data

The following protocol represents a robust starting point for the synthesis, derived from common practices in heterocyclic fluorination.[6][8]

Experimental Protocol: Electrophilic Fluorination of Dihydro-2H-pyran-4(3H)-one
  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add Dihydro-2H-pyran-4(3H)-one (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Fluorinating Agent: In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile.

  • Reaction: Add the Selectfluor® solution dropwise to the stirred solution of the pyranone at room temperature over 1 hour.

  • Monitoring: Stir the reaction at room temperature and monitor progress by TLC or GC-MS every 2 hours. The reaction is typically complete within 1-2 hours.[6]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[6]

Caption: Standard experimental workflow for fluorination.

Table 1: Comparison of Reaction Parameters
ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Rationale
Fluorinating Agent Selectfluor® (1.1 eq)NFSI (1.1 eq)NFSI can sometimes be milder and offer different selectivity.
Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)Screening solvents is key if MeCN gives side products.
Temperature 25 °C (Room Temp)0 °C to 25 °CLower temperatures can significantly improve selectivity.[6]
Additive NoneLi₂CO₃ (1.5 eq)Scavenges acidic byproducts to prevent degradation.[6]
Typical Yield 60-80%50-75%Yields are substrate-dependent; optimization is crucial.

References

  • Benchchem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.
  • PMC - NIH. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • MDPI. (n.d.). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.
  • ResearchGate. (n.d.). Optimization for the site-selective CÀ H fluorination.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.
  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • PMC - NIH. (n.d.). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one.
  • Journal of the American Chemical Society. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Pyranones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of fluorinated pyranones. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of fluorinated pyranones. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered in the laboratory. By explaining the causality behind experimental choices and grounding protocols in authoritative literature, we aim to empower you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of fluorinated pyranones, presented in a question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the fundamental factors I should investigate?

A1: Low or no yield is a frequent issue that can often be traced back to foundational reaction parameters. Before exploring more complex variables, it is crucial to validate the core setup and reagents.

Possible Causes & Solutions:

  • Reagent Purity and Integrity:

    • Fluorinating Agents & Precursors: Impurities in starting materials can inhibit the reaction or catalyze the formation of side products[1]. For instance, commercial fluoroacetone may require purification by distillation to remove inhibitors[1]. Similarly, electrophilic fluorinating agents like Selectfluor™ can be hygroscopic and should be handled accordingly.

    • Solvents and Other Reagents: The use of anhydrous solvents is critical, especially in reactions involving moisture-sensitive intermediates like enolates or strong Lewis acids[1][2]. Ensure all other reactants, such as aldehydes or bases, are of high purity.

  • Reaction Conditions:

    • Anhydrous & Inert Atmosphere: Many fluorination reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried (e.g., oven- or flame-dried), and the reaction should be conducted under an inert atmosphere like nitrogen or argon to prevent quenching of intermediates and other side reactions[1].

    • Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition[1][2]. It is often advisable to start the reaction at a low temperature (e.g., 0°C or -78°C) to control initial exotherms and then gradually warm to room temperature[1].

  • Stoichiometry and Reagent Addition:

    • Incorrect Ratios: Ensure the stoichiometry of reactants is correct. For reactions where the fluorinating agent also acts as a Lewis acid, such as BF₃·OEt₂, using stoichiometric amounts is key to driving the reaction to completion[3].

    • Order of Addition: The sequence of adding reagents can be crucial. For example, in many base-mediated reactions, the base is added to the substrate to form the reactive intermediate before the electrophile is introduced.

Q2: I'm observing a complex mixture of products with low regioselectivity. How can I improve the formation of the desired isomer?

A2: The formation of multiple products indicates that competing reaction pathways are occurring. Improving regioselectivity requires a careful analysis of the substrate's electronic properties and fine-tuning the reaction conditions to favor a single pathway.

Possible Causes & Solutions:

  • Multiple Reactive Sites:

    • Substrate-Directing Groups: Heterocycles and aromatic systems often possess multiple C-H bonds that can be fluorinated, leading to isomeric mixtures[2]. The regioselectivity is heavily influenced by the electronic and steric properties of existing substituents[2]. You can exploit the directing effect of functional groups to favor fluorination at a specific position. For example, a benzyloxy group has been shown to direct fluorination to the adjacent position in pyridine systems[2].

    • Steric Hindrance: Bulky substituents can block access to certain reaction sites, thereby favoring reaction at less hindered positions. This can be used to your advantage to control the reaction's outcome.

  • Competing Cyclization Pathways:

    • Iodolactonization Example: In some syntheses, such as the iodolactonization of (Z)-2-en-4-ynoic acids, a mixture of 2-pyranones and 2(5H)-furanones can be formed[4][5]. The ratio of these products is highly dependent on the reaction conditions and the catalyst used. While iodolactonization with I₂/NaHCO₃ often favors the pyranone, other conditions might favor the furanone[5].

    • Mechanism-Based Adjustments: Understanding the mechanism can help favor one pathway. For instance, if a 6-endo-dig cyclization leads to the desired pyranone while a 5-exo-dig cyclization gives the furanone byproduct, adjusting the catalyst or solvent may alter the transition state energies to favor the desired pathway.

Below is a diagram illustrating the competing cyclization pathways in the synthesis of 2-pyrones.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products SM (Z)-2-en-4-ynoic acid P1 6-endo-dig Cyclization SM->P1 I₂/NaHCO₃ (Major Pathway) P2 5-exo-dig Cyclization SM->P2 (Minor Pathway) Prod1 Desired Product: 6-substituted 5-iodo-2(2H)-pyranone P1->Prod1 Prod2 Side Product: (E)-5-(1-iodoylidene)-2(5H)-furanone P2->Prod2

Caption: Competing cyclization pathways in iodolactonization.[5]

Q3: My desired fluorinated pyranone seems to decompose during workup or purification. What steps can I take to improve stability and isolated yield?

A3: The instability of fluorinated compounds, particularly during purification, is a known challenge. The strong electron-withdrawing nature of fluorine can render adjacent functional groups susceptible to elimination or rearrangement, especially under acidic or basic conditions.

Possible Causes & Solutions:

  • Instability on Silica Gel:

    • HF Elimination: Fluorinated compounds, especially β-fluoro carbonyl compounds with an acidic α-proton, can be unstable on standard silica gel, which is weakly acidic[6]. This can lead to the elimination of hydrogen fluoride (HF) and the formation of unsaturated byproducts.

    • Deactivation of Stationary Phase: To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine[7]. Alternatively, switching to a different stationary phase like alumina or Florisil may be beneficial[7].

  • Product Volatility:

    • Loss During Solvent Removal: Fluorinated compounds are often more volatile than their non-fluorinated counterparts[7]. Significant product loss can occur during solvent removal under high vacuum or at elevated temperatures.

    • Careful Concentration: Use a rotary evaporator at low temperature and reduced pressure to minimize loss of your volatile product[7].

  • Chemical Instability:

    • Nucleophilic Displacement: In some cases, the C-F bond itself can be susceptible to nucleophilic displacement, especially if activated by neighboring groups or intramolecular nucleophiles[6]. During workup, avoid strong nucleophiles if this is a potential degradation pathway.

    • pH Control: Maintain a neutral pH during aqueous workup procedures to avoid acid- or base-catalyzed decomposition. Use mild buffers if necessary.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing fluorine into a pyranone ring system?

A1: The strategy depends heavily on the desired position of the fluorine atom and the available starting materials. Two common approaches are building the ring from a fluorinated precursor or fluorinating a pre-formed pyranone skeleton.

  • Prins Fluorination Cyclisation: This method constructs a 4-fluoropyran ring from a homoallylic alcohol and an aldehyde. A Lewis acid like BF₃·OEt₂ is used in stoichiometric amounts, where it serves as both the catalyst for cyclization and the fluoride source to quench the intermediate carbocation[3][8]. This is an efficient way to incorporate fluorine at the C4 position.

  • Electrophilic Fluorination: Using reagents like Selectfluor™ (F-TEDA-BF₄), you can directly fluorinate an electron-rich pyranone or a suitable precursor[9]. The regioselectivity of this reaction depends on the electronic properties of the substrate.

  • Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., triflate, tosylate) with a fluoride source (e.g., KF, CsF, TBAF). This method is common for introducing fluorine but requires the synthesis of a suitably functionalized pyranone precursor.

Q2: How critical are anhydrous conditions, and what is the best practice for ensuring them?

A2: For many reactions in organofluorine chemistry, anhydrous conditions are absolutely critical[1]. Moisture can react with and decompose sensitive reagents (e.g., Lewis acids, organometallics) or quench key intermediates (e.g., enolates), leading to failed reactions[1].

  • Glassware Preparation: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Solvent and Reagent Purity: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents. Ensure all liquid reagents are transferred via syringe under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.

Section 3: Key Protocols & Data

This section provides a detailed methodology for a common synthesis and presents representative data.

Protocol 1: Synthesis of 4-Fluoro-pyrans via Prins Fluorination Cyclisation

This protocol is adapted from the procedure described for the synthesis of 4-fluorotetrahydropyrans, where BF₃·OEt₂ acts as both a Lewis acid and a fluoride source[3][8].

G start Start prep Prepare Reactants - Dry Glassware (Flame-dried) - Add Anhydrous DCM - Add Homoallylic Alcohol & Aldehyde start->prep cool Cool Reaction - Cool mixture to specified temp (e.g., -20 °C or 0 °C) prep->cool add_reagent Add BF₃·OEt₂ - Add BF₃·OEt₂ (1 equiv.) dropwise - Maintain inert atmosphere (Ar/N₂) cool->add_reagent react Stir Reaction - Stir for specified time (e.g., 5h) - Monitor by TLC add_reagent->react quench Quench Reaction - Add saturated NaHCO₃ solution react->quench extract Extract Product - Extract with DCM (3x) - Combine organic layers quench->extract dry_concentrate Dry & Concentrate - Dry over MgSO₄ - Filter and concentrate in vacuo extract->dry_concentrate purify Purify Product - Column Chromatography (Silica Gel) dry_concentrate->purify end End (Pure 4-Fluoro-pyran) purify->end

Caption: Experimental workflow for Prins fluorination cyclisation.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM).

  • Reactant Addition: Add the homoallylic alcohol (1.0 equiv.) followed by the aldehyde (1.0 equiv.).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at this temperature for the specified time (typically 5-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluoro-pyran.

Data Presentation: Substrate Scope in Prins Fluorination

The following table summarizes representative results for the Prins fluorination reaction between but-3-en-1-ol and various benzaldehydes, demonstrating the impact of substituents on reaction efficiency[8].

EntryAldehydeConversion (%)Diastereomeric Ratio (syn/anti)
14-Nitrobenzaldehyde67%1.9 / 1
24-Fluorobenzaldehyde66%4.5 / 1
34-Bromobenzaldehyde90%4.8 / 1
42-Bromobenzaldehyde65%5.4 / 1
52-Methoxybenzaldehyde<5%1.3 / 1

Reaction conditions: BF₃·OEt₂ (1 equiv), but-3-en-1-ol (1 equiv), aldehyde (1 equiv), DCM, 0 °C, 24 h.

Analysis: As shown in the table, aldehydes with electron-withdrawing groups (e.g., nitro, halo) generally lead to higher conversions compared to those with electron-donating groups (e.g., methoxy), which are inefficient[3][8]. Diastereoselectivity is typically moderate.

References
  • BenchChem. (2025). Troubleshooting low yields in fluoroacetone-mediated reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis. BenchChem Technical Support.
  • Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 505–511. [Link]

  • O'Hagan, D. et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. Beilstein Journal of Organic Chemistry.
  • Liang, Y., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(3), 4439-4463. [Link]

  • Wang, Z. J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. [Link]

  • Liang, Y. et al. (2015). Recent Advances in the Synthesis of 2-Pyrones.
  • Lecourt, T., et al. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 72(4), 1116-1127. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Fluorodihydro-2H-pyran-4(3H)-one Reactions

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated heterocycle. The unique combination of a pyranone core, a ketone functionality, and a fluorine atom presents specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during experimentation.

Section 1: Compound Properties and Handling

Before initiating any reaction, a thorough understanding of the reactant's properties is crucial for safety and experimental success.

Table 1: Physicochemical Properties of 3-Fluorodihydro-2H-pyran-4(3H)-one
PropertyValueSource
CAS Number 624734-19-6[1]
Molecular Formula C₅H₇FO₂[2]
Molecular Weight 118.11 g/mol [2]
Appearance Colorless Liquid / Solid[2][3]
Boiling Point 156.9 °C at 760 mmHg[2]
Storage 2-8°C, sealed, dry[2]
Frequently Asked Questions: Handling and Stability

Q1: What are the primary stability concerns for 3-Fluorodihydro-2H-pyran-4(3H)-one?

A1: There are two main points of reactivity to consider for stability. First, the ether linkage in the pyran ring is susceptible to cleavage under strong acidic conditions, which can lead to ring-opening.[4] Second, as a β-fluoro ketone with acidic α-protons, the molecule can be unstable under certain basic conditions, potentially leading to the elimination of hydrogen fluoride (HF).[5] It is crucial to handle this compound with care, avoiding unnecessarily harsh pH conditions unless required by the reaction protocol.

Q2: How should I store this reagent to ensure its integrity?

A2: The compound should be stored in a tightly sealed container at 2-8°C under a dry atmosphere.[2] Many fluorinating agents and fluorinated compounds are sensitive to moisture, which can lead to degradation or hydration of the carbonyl group.[6][7][8]

Section 2: Troubleshooting Reactions and Synthesis

This section addresses common problems encountered during reactions involving 3-Fluorodihydro-2H-pyran-4(3H)-one, both as a product of fluorination and as a starting material.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common issues in reactions involving this compound.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions Start Reaction Issue Identified (e.g., Low Yield, Side Products) CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents First, check inputs CheckParams Review Reaction Parameters (Temp, Time, Solvent) Start->CheckParams SideRxn Side Reaction Occurring? CheckReagents->SideRxn NoConversion Low/No Conversion? CheckReagents->NoConversion PurifyStart Purify Starting Materials CheckReagents->PurifyStart CheckParams->NoConversion Degradation Substrate/Product Degrading? SideRxn->Degradation MilderCond Use Milder Conditions (pH, Temp) SideRxn->MilderCond If decomposition Degradation->MilderCond OptimizeCond Optimize Conditions (Temp, Concentration) NoConversion->OptimizeCond If inactive ChangeReagent Change Reagent/Solvent NoConversion->ChangeReagent If incompatible End Successful Reaction OptimizeCond->End ChangeReagent->End MilderCond->End PurifyStart->NoConversion

Caption: A logical workflow for troubleshooting reactions.

Frequently Asked Questions: Reaction Issues

Q3: My reaction to synthesize 3-Fluorodihydro-2H-pyran-4(3H)-one via electrophilic fluorination is failing or giving very low yields. What are the likely causes?

A3: Low yields in the fluorination of ketone precursors are common and can often be traced to several factors.[9] A systematic check is the most effective approach:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor® are sensitive to moisture.[6] Ensure you are using a fresh, dry batch of the reagent and that your solvent and glassware are rigorously anhydrous.

  • Sub-optimal Reaction Temperature: Fluorination can be highly temperature-dependent. Some reactions require elevated temperatures to proceed, while for other substrates, higher temperatures can lead to decomposition and byproduct formation.[6] An initial temperature screen is recommended.

  • Inappropriate Solvent: The choice of solvent is critical. Solvents like DMF or DMSO can react exothermically with some electrophilic fluorinating agents.[6] Acetonitrile is often a suitable choice for its inertness and ability to dissolve reagents like Selectfluor®.[6][7]

  • Inefficient Enolization: Electrophilic fluorination of ketones proceeds via the enol or enolate intermediate.[7][10] If the keto-enol tautomerization is slow or unfavorable under neutral conditions, the reaction will be sluggish. The reaction medium for Selectfluor® often becomes slightly acidic (pH ~5-6), which can be sufficient to promote enolization, but some substrates may require explicit acid or base catalysis.[10]

Q4: I am performing a nucleophilic addition to the carbonyl group of 3-Fluorodihydro-2H-pyran-4(3H)-one, but the reaction is sluggish and forms significant byproducts. Why?

A4: While the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, several issues can arise:

  • Base-Catalyzed Self-Condensation: If your reaction conditions involve a strong base, this base can deprotonate the acidic α-protons at the C-2 and C-4 positions. The resulting enolate can then undergo a self-aldol condensation reaction with another molecule of the starting material, leading to dimers and oligomers.[11]

    • Solution: Consider using a weaker base or a Lewis acid to promote the reaction. Lowering the reaction temperature can also significantly reduce the rate of self-condensation.[11]

  • Ring Opening: Under strongly acidic or basic conditions, the pyran ring itself can become unstable. Strong acid can catalyze hydrolysis of the ether linkage, while strong base could potentially induce ring-opening via other pathways.[4][11]

    • Solution: Buffer your reaction if possible and avoid prolonged exposure to harsh pH conditions.

Q5: During workup or purification, I am observing the appearance of new, more polar spots on my TLC plate. What could be happening?

A5: This is a common issue with fluorinated ketones, particularly α-fluoro ketones. The most likely cause is hydration of the carbonyl group to form a gem-diol. The electron-withdrawing effect of the adjacent fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[7][8]

  • Troubleshooting:

    • Anhydrous Workup: Ensure all solvents used during the workup are dry.

    • Silica Gel: Standard silica gel is slightly acidic and contains water, which can promote hydrate formation during column chromatography. Consider using deactivated (neutral) silica or performing the chromatography quickly with anhydrous solvents.

    • Characterization: Be aware that the hydrate may be visible in NMR spectra, often in equilibrium with the ketone form.

Section 3: Purification and Analytical Characterization

Proper purification and unambiguous characterization are essential for validating experimental outcomes.

Frequently Asked Questions: Purification & Analysis

Q6: I am struggling to separate my desired product from byproducts using silica gel chromatography. What are some alternative strategies?

A6: Fluorinated compounds can be challenging to purify due to their unique polarity and potential for on-column degradation.

  • Co-elution: The product may have a similar Rf value to starting materials or non-polar byproducts.[12] A thorough screening of different solvent systems (e.g., testing ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane) is the first step.

  • Alternative Stationary Phases: If silica gel is causing degradation or poor separation, consider using neutral or basic alumina. For very challenging separations, reverse-phase chromatography (e.g., C18) may be effective.

  • Distillation: Given its boiling point of ~157 °C, vacuum distillation could be a viable purification method for thermally stable products, provided the impurities have sufficiently different boiling points.

Q7: What are the key spectroscopic features I should look for to confirm the structure of a derivative of 3-Fluorodihydro-2H-pyran-4(3H)-one?

A7: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[13][14]

  • ¹⁹F NMR: This is the most definitive technique. You should observe a signal corresponding to the fluorine atom. Its chemical shift and coupling to adjacent protons will provide crucial structural information.

  • ¹H NMR: Look for characteristic large coupling constants between the fluorine and the proton on the same carbon (²J H-F), which are typically in the range of 45-55 Hz.[7][10] Protons on adjacent carbons will also show smaller couplings (³J H-F).

  • ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹J C-F).

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can provide fragmentation patterns to support the proposed structure.[14]

  • Infrared (IR) Spectroscopy: A strong absorbance in the range of 1720-1750 cm⁻¹ will confirm the presence of the ketone (C=O) group.[14]

References

  • eGrove, University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(2), 23-33. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved from [Link]

  • Kumar, P., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

Sources

Optimization

Improving yield and purity of 3-Fluorodihydro-2H-pyran-4(3H)-one

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and purifying this valuable fluorinated building block. The unique properties imparted by the fluorine atom make this compound a desirable intermediate in pharmaceutical and agrochemical research, but its synthesis can present specific challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both chemical yield and final product purity.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis and workup of 3-Fluorodihydro-2H-pyran-4(3H)-one. The advice provided is based on established principles for the synthesis of related heterocyclic ketones.

Issue 1: Consistently Low Reaction Yield

Question: My overall yield for the synthesis of 3-Fluorodihydro-2H-pyran-4(3H)-one is significantly lower than expected. What are the common pitfalls and how can I improve it?

Answer: A low yield is a common frustration that can often be traced back to several key stages of the synthesis. Let's break down the likely culprits, assuming a synthesis pathway involving the fluorination of a pyranone precursor or a cyclization-fluorination strategy.

  • Causality—Moisture and Atmospheric Contamination: The introduction of the fluorine atom often involves reagents that are highly sensitive to moisture. Similarly, cyclization reactions, particularly those employing strong bases like n-butyllithium or hydrides like LiAlH₄ in precursor synthesis, are critically dependent on anhydrous conditions.[2] Any water present will quench these powerful reagents, leading to incomplete reactions and a cascade of side products.

  • Troubleshooting Protocol:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

    • Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture and oxygen from interfering with reactive intermediates.

    • Temperature Control: Many fluorination and cyclization reactions are highly exothermic. Maintain strict temperature control using an appropriate cooling bath (e.g., dry ice/acetone). A runaway reaction not only poses a safety risk but also invariably leads to the formation of polymeric or degradation products.

    • Reagent Stoichiometry: Carefully verify the stoichiometry of your reagents. For cyclization steps, an excess of a mesylating agent or base may be required, while in the fluorination step, the stoichiometry of the fluorine source is critical.[2]

Issue 2: Incomplete Reaction and Multiple Byproducts on TLC/LC-MS

Question: My reaction mixture shows a significant amount of starting material remaining, alongside several new, unidentified spots. How can I drive the reaction to completion and minimize side reactions?

Answer: This issue points towards either suboptimal reaction kinetics or competing reaction pathways. The structure of 3-Fluorodihydro-2H-pyran-4(3H)-one, with its ketone functionality and acidic α-protons, is susceptible to several side reactions.

  • Causality—Side Reactions:

    • Self-Aldol Condensation: Under either acidic or basic conditions, the ketone can enolize and undergo self-condensation, leading to higher molecular weight impurities.[3] This is a particularly common issue with ketone-containing heterocycles.

    • Ring Opening: Strong acidic conditions used during workup or purification can lead to the protonation of the ether oxygen, followed by nucleophilic attack and ring-opening.[4] This results in linear hydroxy-aldehyde species that are difficult to separate from the desired product.

    • Elimination: Depending on the synthetic route, elimination reactions can compete with the desired substitution or cyclization, leading to unsaturated byproducts.

  • Troubleshooting Protocol & Optimization:

    • Monitor Reaction Progress: Use TLC, GC, or LC-MS to closely monitor the reaction. Do not simply rely on a fixed reaction time from a published procedure. Once the starting material is consumed, proceed with the workup immediately to prevent the formation of degradation products.

    • Optimize Temperature and Reaction Time: If the reaction is sluggish, a modest increase in temperature may improve the rate. Conversely, if side products are the main issue, lowering the temperature can enhance selectivity. A time-course study is highly recommended to find the optimal balance.

    • Choice of Base/Acid: If aldol condensation is suspected, consider using a milder, non-nucleophilic base or performing the reaction at a lower temperature.[3] For workup steps requiring pH adjustment, use buffered solutions or perform the neutralization at 0°C to minimize contact time with strong acids or bases.

Issue 3: Difficulty in Purifying the Final Product

Question: I'm struggling to achieve high purity (>98%) of my 3-Fluorodihydro-2H-pyran-4(3H)-one. Distillation gives poor recovery, and column chromatography results in product degradation. What are my options?

Answer: Purifying this compound can be challenging due to its polarity, potential for instability on silica gel, and relatively low boiling point.[1] A multi-step purification strategy is often necessary.

  • Causality—Product Instability and Impurity Profile: The slightly acidic nature of silica gel can catalyze degradation reactions like ring-opening or aldol condensation during column chromatography. If impurities have similar polarities and boiling points to the product, both distillation and chromatography will be inefficient.

crude Crude Product distill Vacuum Distillation crude->distill Remove non-volatile impurities qc QC Check (NMR, GC-MS) distill->qc Assess purity column Column Chromatography final Pure Product (>98%) column->final Collect pure fractions qc->column Purity <98% qc->final Purity OK

Caption: A logical workflow for the purification of 3-Fluorodihydro-2H-pyran-4(3H)-one.

  • Recommended Purification Protocol:

    • Aqueous Workup: After quenching the reaction, perform a thorough aqueous wash. Use a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to reduce the water content in the organic layer.

    • Vacuum Distillation: This should be your first step for bulk purification. It is effective at removing non-volatile baseline impurities and residual high-boiling solvents. The boiling point is reported to be 156.9°C at 760 mmHg, so a good vacuum will be required to lower this to a manageable temperature and prevent thermal degradation.[1]

    • Column Chromatography (If Necessary): If distillation fails to provide the desired purity, column chromatography may be unavoidable.

      • Deactivate Silica: To minimize degradation, use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

      • Solvent System: A gradient elution with a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or diethyl ether) is a good starting point.

      • Rapid Elution: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you think you need to ensure the product elutes quickly.

Data Summary Table

ParameterRecommended Condition/ValueRationale & Notes
Reaction Atmosphere Inert (Argon or Nitrogen)Prevents quenching of sensitive reagents by atmospheric moisture and oxygen.
Solvent Condition AnhydrousCritical for reactions involving organometallics, hydrides, or moisture-sensitive fluorinating agents.[2]
Reaction Temperature -78°C to 25°CHighly dependent on the specific step. Low temperatures are often required to control exotherms and improve selectivity.
Purification - Column Neutralized Silica GelThe inherent acidity of standard silica can cause product degradation.[4]
Storage 2-8°C, Sealed, DryAs recommended for the pure compound to ensure long-term stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Fluorodihydro-2H-pyran-4(3H)-one? A1: The compound should be stored in a tightly sealed container under an inert atmosphere if possible, at refrigerated temperatures (2-8°C).[1] It is classified as a combustible solid, so it should be kept away from ignition sources.[5][6]

Q2: How stable is the compound under acidic or basic conditions? A2: Based on the behavior of the analogous Dihydro-2H-pyran-3(4H)-one, the molecule's stability is pH-dependent.

  • Acidic Conditions: The ether linkage is susceptible to acid-catalyzed hydrolysis, which leads to ring-opening.[4] This degradation is accelerated by heat. Avoid prolonged exposure to strong acids.

  • Basic Conditions: The primary concern under basic conditions is the abstraction of the acidic α-protons, leading to enolate formation and subsequent self-aldol condensation reactions.[3] This can result in dimerization and polymerization, reducing the purity of the material.

Q3: What spectroscopic data should I expect for confirming the structure? A3: While a specific public spectrum for 3-Fluorodihydro-2H-pyran-4(3H)-one is not readily available, we can predict the key features based on its structure and data from similar pyranones.[7][8]

  • ¹H NMR: Expect complex multiplets for the protons on the pyran ring. The proton on the same carbon as the fluorine (H-3) will show a large coupling constant to the fluorine atom (¹⁹F-¹H coupling). Protons on adjacent carbons will also show smaller couplings to fluorine.

  • ¹³C NMR: The carbon attached to the fluorine (C-3) will appear as a doublet with a large ¹³C-¹⁹F coupling constant. The carbonyl carbon (C-4) will also show a smaller coupling to the fluorine.

  • ¹⁹F NMR: This is a critical characterization technique. You should observe a single resonance for the fluorine atom, which will be split by the adjacent protons.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 118.11.[5] Common fragmentation patterns for related pyranones include the loss of CO or CHO fragments.[7]

  • IR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch should be visible, typically in the range of 1720-1740 cm⁻¹.

Experimental Protocol: Purification via Bisulfite Adduct Formation

For challenging purifications where the product is contaminated with non-ketonic impurities, a chemical extraction method can be highly effective. This protocol leverages the reversible reaction between a ketone and sodium bisulfite.

start Crude Product in Organic Solvent (e.g., Ether) add_bisulfite Add Saturated NaHSO₃ (aq) start->add_bisulfite extract Liquid-Liquid Extraction add_bisulfite->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Bisulfite Adduct) separate->aqueous Adduct organic Organic Layer (Non-ketonic Impurities) separate->organic Impurities regenerate Add Base (e.g., Na₂CO₃) & Fresh Organic Solvent aqueous->regenerate extract_pure Extract Regenerated Ketone regenerate->extract_pure final_org Organic Layer (Pure Ketone) extract_pure->final_org workup Dry & Evaporate final_org->workup end Purified Product workup->end

Caption: Workflow for purification via reversible bisulfite adduct formation.[9]

Procedure:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Extract the organic solution multiple times with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The ketone will form a water-soluble adduct and move to the aqueous layer.

  • Separate and discard the organic layer, which contains the non-ketonic impurities.

  • To regenerate the ketone, add a fresh portion of organic solvent to the aqueous layer and then carefully add a base (e.g., saturated sodium carbonate solution) until the solution is basic. This reverses the reaction, releasing the pure ketone back into the organic phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved January 5, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (2025). Rh(III)-Catalyzed Double Annulation of 3-Phenyl-1,2,4-oxadiazoles with 2-Diazo-1,3-diketones: Access to Pyran-Fused Isoquinolines. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved January 5, 2026, from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved January 5, 2026, from [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives.... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and NMR Characterization of a Dihydropyrazine.... Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved January 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: 3-Fluorodihydro-2H-pyran-4(3H)-one

Introduction Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluorodihydro-2H-pyran-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this fluorinated heterocyclic ketone. While specific literature on the degradation of 3-Fluorodihydro-2H-pyran-4(3H)-one is not extensively available, this guide synthesizes established principles of organic chemistry, drawing analogies from the behavior of related cyclic ethers and α-fluoroketones to provide scientifically grounded advice.[1][2][3]

The unique structure of 3-Fluorodihydro-2H-pyran-4(3H)-one, featuring a tetrahydropyran ring, a ketone, and a fluorine atom alpha to the carbonyl group, presents a distinct reactivity profile. Understanding its potential degradation pathways is crucial for ensuring the integrity of experimental results, the stability of stored samples, and the successful development of synthetic routes.

Part 1: Troubleshooting Common Experimental Issues

This section addresses specific problems that researchers may encounter during the handling, reaction, or analysis of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Issue 1: Rapid Disappearance of Starting Material in Acidic Media

Question: I am attempting a reaction with 3-Fluorodihydro-2H-pyran-4(3H)-one under acidic conditions (e.g., using a protic acid catalyst or in an acidic buffer), and I'm observing a rapid loss of my starting material with the formation of multiple, unidentified polar products. What is likely happening?

Answer: The tetrahydropyran ring, being a cyclic ether, is susceptible to acid-catalyzed cleavage.[4][5] The ether oxygen can be protonated by a strong acid, which activates the ring towards nucleophilic attack.[6] In aqueous acidic media, water can act as the nucleophile, leading to ring-opening.

Plausible Degradation Pathway: Acid-Catalyzed Hydrolysis

The most probable degradation pathway involves the protonation of the ether oxygen, followed by nucleophilic attack of water at the C6 position, leading to ring opening and the formation of a linear hydroxy aldehyde. The presence of the electron-withdrawing fluoroketone moiety may influence the rate of this process.

Acid_Catalyzed_Hydrolysis Start 3-Fluorodihydro-2H-pyran-4(3H)-one Protonated Protonated Ether Start->Protonated H+ (Acid) RingOpened Ring-Opened Intermediate (Hydroxy Aldehyde) Protonated->RingOpened H2O Products Further Degradation Products RingOpened->Products e.g., oxidation, fragmentation

Caption: Proposed acid-catalyzed degradation of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of your reaction. If strong acidity is not essential for your desired transformation, consider using a milder acid or a buffered system (e.g., acetate buffer, pH 4-5).[6]

  • Temperature Management: Acid-catalyzed ether cleavage is often accelerated at higher temperatures.[6] Perform your reaction at the lowest effective temperature to minimize degradation.

  • Anhydrous Conditions: If water is not a required reagent, conducting the reaction under strictly anhydrous conditions can prevent hydrolysis. Ensure all solvents and reagents are thoroughly dried.

  • Choice of Acid: If an acid catalyst is necessary, consider Lewis acids that may coordinate preferentially with the carbonyl oxygen over the ether oxygen, depending on the desired outcome.

Issue 2: Formation of an α,β-Unsaturated Ketone and Fluoride Ion

Question: During my reaction workup under basic conditions (e.g., aqueous sodium bicarbonate or an amine base), I've detected the presence of fluoride ions in the aqueous layer and my organic product appears to be an unsaturated ketone. What is the likely cause?

Answer: The fluorine atom at the α-position to the ketone is susceptible to elimination under basic conditions, in a process known as dehydrofluorination. This is a common reactivity pattern for α-haloketones.

Plausible Degradation Pathway: Base-Catalyzed Dehydrofluorination

A base can abstract the acidic proton at the C5 position, leading to the formation of an enolate. Subsequent elimination of the fluoride ion results in the formation of a double bond, yielding an α,β-unsaturated ketone (a dihydropyranone).

Base_Catalyzed_Elimination Start 3-Fluorodihydro-2H-pyran-4(3H)-one Enolate Enolate Intermediate Start->Enolate Base (e.g., OH-, R3N) Product α,β-Unsaturated Ketone + F- Enolate->Product Elimination of F-

Caption: Proposed base-catalyzed dehydrofluorination pathway.

Troubleshooting Steps:

  • Avoid Strong Bases: If possible, use non-basic or mildly acidic conditions for your reaction and workup.

  • Temperature Control: Keep the temperature low during base exposure, as elimination reactions are often favored by heat.

  • Careful Workup: If a basic wash is unavoidable, perform it quickly at low temperatures and with a dilute base solution. Immediately proceed to the next step to minimize contact time.

  • Alternative Bases: For reactions requiring a base, consider non-nucleophilic, sterically hindered bases that may favor the desired reaction over elimination.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store 3-Fluorodihydro-2H-pyran-4(3H)-one to ensure its long-term stability?

A1: To maximize shelf-life, the compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally ≤ -20°C). The presence of trace amounts of acid or base can catalyze degradation over time, so storage in a neutral environment is critical.

Q2: What analytical methods are best suited for monitoring the stability of this compound?

A2: A combination of techniques is recommended for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is ideal for quantifying the parent compound and detecting the appearance of degradation products over time.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any degradation products, providing crucial clues to their structures.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the emergence of new signals from degradants. ¹⁹F NMR is particularly sensitive for detecting any changes involving the fluorine atom.

  • Ion Chromatography: This can be used to detect and quantify the release of inorganic fluoride ions into aqueous media, which is a direct indicator of dehydrofluorination.[7]

Q3: Is 3-Fluorodihydro-2H-pyran-4(3H)-one susceptible to oxidation or reduction?

A3: Yes, the ketone functionality can be reduced to a secondary alcohol using standard reducing agents (e.g., sodium borohydride). The cyclic ether is generally stable to many oxidizing agents, but strong oxidation could potentially lead to ring opening or oxidation at the carbon adjacent to the ether oxygen to form a lactone.[8] Atmospheric oxidation, particularly in the presence of light, could also be a long-term degradation pathway.[9][10]

Part 3: Experimental Protocols

Protocol 1: Stability Assessment in Acidic and Basic Media

This protocol outlines a general procedure for evaluating the stability of 3-Fluorodihydro-2H-pyran-4(3H)-one under forced degradation conditions.

Materials:

  • 3-Fluorodihydro-2H-pyran-4(3H)-one

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Forced Degradation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching:

    • Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH.

    • Immediately neutralize the basic aliquots with an equivalent amount of 0.1 M HCl.

  • HPLC Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze using a validated, stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

Protocol 2: Workflow for Identifying Degradation Products

Degradation_Product_ID_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Structure Elucidation Forced_Deg Forced Degradation (Acid/Base/Oxidative) LCMS LCMS Forced_Deg->LCMS HPLC_Frac HPLC_Frac LCMS->HPLC_Frac If significant degradation NMR NMR HPLC_Frac->NMR HRMS HRMS NMR->HRMS For confirmation

Caption: A typical workflow for the identification of unknown degradation products.

Data Summary

While specific quantitative data for 3-Fluorodihydro-2H-pyran-4(3H)-one is not available in the literature, the following table provides a qualitative summary of expected stability based on the principles discussed.

ConditionExpected StabilityPrimary Degradation PathwayKey Products (Hypothesized)
Acidic (pH < 4) LowAcid-Catalyzed Ring Opening5-hydroxy-3-fluoro-4-oxopentanal
Neutral (pH 6-8) HighMinimal degradation-
Basic (pH > 9) Low to ModerateDehydrofluorinationDihydro-2H-pyran-3(6H)-one, Fluoride ion
Oxidative ModerateKetone/Ether OxidationRing-opened products, Lactones
Reductive LowKetone Reduction3-Fluorotetrahydro-2H-pyran-4-ol
Elevated Temp. LowAccelerates all pathwaysVarious, depending on pH
Photolytic ModerateC-F or C-O bond cleavageRadical-derived products

References

  • Benchchem. Technical Support Center: Synthesis of Fluorinated Compounds.
  • Benchchem. Overcoming challenges in the synthesis of fluorinated compounds.
  • Benchchem. Technical Support Center: Synthesis of Fluorinated Organic Compounds.
  • ResearchGate. (PDF) Hydrolysis of fluoroalkyl-containing Β-aminovinyl ketones. Retrieved from [Link]

  • Vatsa, R., et al. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Retrieved from [Link]

  • DTIC. Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • Kissa, E. Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Retrieved from [Link]

  • Miller, C. O., et al. Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition.
  • EPA. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

  • Brauns, D. H. Quantitative determination of fluorine in organic compounds.
  • Chemistry Stack Exchange. Fluorine detection in organic compounds. Retrieved from [Link]

  • White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • RSC Publishing. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Retrieved from [Link]

  • Wikipedia. Ether cleavage. Retrieved from [Link]

  • ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

  • Gelb, M. H., et al. Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. Retrieved from [Link]

  • ResearchGate. The synthesis of fluorinated α-pyrans via fluorinated vinylcopper reagents. Retrieved from [Link]

  • ResearchGate. Catalytic oxidation of cyclic ethers to lactones over various titanosilicates. Retrieved from [Link]

  • The Royal Society. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Semantic Scholar. Synthesis, stability and spectral behavior of fluorogenic sulfone-pyronin and sulfone-rosamine dyes. Retrieved from [Link]

  • Li, Y., et al. Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (PDF) Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • HETEROCYCLES. ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

  • ResearchGate. Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Retrieved from [Link]

  • PMC - NIH. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • PubMed. Base-catalyzed degradation of permethylated 3-O-glycosyl- glycopyranosid-2-uloses. Retrieved from [Link]

  • CORE. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

  • RSC Publishing. Degradation of fluoride in groundwater by electrochemical fixed bed system with bauxite: performance and synergistic catalytic mechanism. Retrieved from [Link]

  • UCL Discovery. Synthesis of 4h-pyran-4-ones, other cyclic oxygenated systems and related modelling studies. Retrieved from [Link]

  • Semantic Scholar. [PDF] Degradation Pathway. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for 3-Fluorodihydro-2H-pyran-4(3H)-one

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one (CAS No. 624734-19-6).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluorodihydro-2H-pyran-4(3H)-one (CAS No. 624734-19-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this valuable fluorinated heterocyclic building block.[1][2] The unique properties imparted by the fluorine atom and the pyranone core make this reagent a significant tool in the synthesis of novel pharmaceutical compounds and agrochemicals.[2] Adherence to proper protocols is critical to ensure experimental success, reagent integrity, and laboratory safety.

Section 1: Core Safety & Handling Protocols

Proper handling is paramount to ensure user safety and maintain the chemical integrity of 3-Fluorodihydro-2H-pyran-4(3H)-one. The compound is classified as harmful if swallowed, combustible, and causes skin, eye, and respiratory irritation.[3]

Step-by-Step Handling Procedure
  • Preparation and Personal Protective Equipment (PPE):

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • All operations must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

    • Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (consult manufacturer compatibility charts), and chemical splash goggles.[4][5] A face shield is recommended if there is a significant risk of splashing.[4]

  • Reagent Retrieval and Equilibration:

    • Retrieve the container from its recommended long-term storage (freezer, -20°C).[3]

    • Allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the compound.

  • Aliquoting and Use:

    • Once equilibrated, open the container in the fume hood.

    • If the compound is stored under an inert atmosphere, use a gentle positive pressure of nitrogen or argon while aliquoting.

    • Use clean, dry glassware and tools.

    • Weigh or measure the required amount promptly and securely reseal the container.

  • Spill and Waste Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., dry sand or earth) and place it into a sealed, labeled container for hazardous waste disposal.[6]

    • Avoid letting the chemical enter drains.[7]

    • Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal hazardous waste regulations.[8][9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Clean the work area to prevent cross-contamination.[5]

Summary of Key Handling & Storage Parameters
ParameterRecommendationRationale & Source(s)
Storage Temperature Long-term: -20°C (in freezer). Short-term (1-2 weeks): 2-8°C is acceptable.To minimize degradation and maintain stability. Always consult the supplier-specific certificate of analysis.[2][3]
Storage Atmosphere Store in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., Argon or Nitrogen).The "sealed in dry" recommendation suggests potential moisture sensitivity. An inert atmosphere prevents degradation from air and moisture.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.These materials can cause vigorous reactions, degradation, or unwanted polymerization. The ketone functionality makes the compound susceptible to base-catalyzed side reactions.[4][7][10]
Hazard Summary Combustible liquid, Harmful if swallowed, Causes skin/eye/respiratory irritation.GHS Hazard Statements: H227, H302, H315, H319, H335.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Fluorodihydro-2H-pyran-4(3H)-one? A1: The primary hazards are indicated by its GHS classifications. It is a combustible liquid (H227), is harmful if swallowed (H302, Acute Toxicity 4, Oral), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, it is essential to handle it with appropriate engineering controls (fume hood) and PPE.[4]

Q2: My supplier's website lists storage at both -20°C and 2-8°C. Which is correct? A2: Both can be correct depending on the intended duration of storage. For long-term storage (months to years), -20°C in a freezer is the recommended condition to ensure maximum stability and prevent slow degradation.[3] For short-term storage, such as during the course of a multi-day synthesis, 2-8°C is generally acceptable.[2] When in doubt, defaulting to the colder temperature is the safest practice for preserving the reagent's quality.

Q3: Is an inert atmosphere really necessary for storage and handling? A3: Yes, it is highly recommended. While not always explicitly stated as mandatory, the instruction to keep the compound "sealed in dry" implies sensitivity to moisture.[2][3] Many complex organic molecules, especially those with functional groups like ketones, can be susceptible to degradation from atmospheric oxygen and moisture over time. Using an inert gas like argon or nitrogen displaces air and water vapor, providing the best possible environment to maintain the compound's purity and reactivity.[7]

Q4: What specific type of gloves and eye protection should I use? A4: For eye protection, chemical splash goggles are the minimum requirement.[4] If transferring larger quantities where splashing is possible, a full-face shield worn over the goggles is advised.[4] For hand protection, you must use chemical-resistant gloves. The exact material (e.g., nitrile, neoprene) should be chosen based on the glove manufacturer's compatibility data for fluorinated ketones and any solvents you may be using. Double-gloving can provide an extra layer of protection for compounds that may be absorbed through the skin.[4]

Q5: What chemical families should I avoid mixing or storing this compound with? A5: You should strictly avoid contact with strong oxidizing agents, strong bases, and strong acids.[4][7]

  • Strong Oxidizing Agents: Can lead to vigorous and potentially exothermic reactions.

  • Strong Bases: The ketone functional group has acidic alpha-protons. A strong base can deprotonate the molecule, forming an enolate. This enolate can then participate in undesirable side reactions, such as self-aldol condensation, leading to impurities and a lower yield of your desired product.[10]

  • Strong Acids: Can potentially catalyze degradation or polymerization reactions.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section addresses common problems and provides a logical workflow for diagnosing them.

Troubleshooting_Workflow problem Problem Observed (e.g., Low Yield, Discoloration) check_appearance 1. Visually Inspect Compound problem->check_appearance check_storage 2. Review Storage & Handling History check_appearance->check_storage qc_test 3. Perform Quality Control (e.g., TLC, NMR) check_storage->qc_test is_pure Is Compound Pure? qc_test->is_pure use_compound Proceed with Experiment (With Caution) is_pure->use_compound Yes dispose Dispose of Compound (Procure New Stock) is_pure->dispose No

Caption: Troubleshooting workflow for assessing the quality of 3-Fluorodihydro-2H-pyran-4(3H)-one.

Problem 1: My compound, which was a colorless liquid/solid, now has a yellow tint. Can I still use it? Answer: A change in color, such as yellowing, is a strong indicator of chemical degradation.[11] This is likely caused by improper storage, such as prolonged exposure to air, light, or elevated temperatures. Using a degraded reagent will introduce impurities into your reaction and can lead to inconsistent results or complete reaction failure. It is strongly recommended not to use the material. You should dispose of the discolored compound according to your institution's hazardous waste guidelines and procure a fresh bottle.[11]

Problem 2: My reaction is giving low or inconsistent yields. Could the 3-Fluorodihydro-2H-pyran-4(3H)-one be the problem? Answer: Yes, the quality of your starting material is a critical factor. If you are experiencing issues, consider the following:

  • Moisture Contamination: Did you allow the container to fully warm to room temperature before opening? If not, water may have condensed inside, which can quench moisture-sensitive reactions.

  • Degradation: As mentioned above, the compound may have degraded due to improper storage.

  • Incompatibility: Review your reaction conditions. Are you using a strong base that could be causing a self-aldol condensation side reaction?[10] If so, you may need to switch to a milder base or lower the reaction temperature.[10]

  • Quality Control: If you suspect the reagent, perform a simple quality control check. Running a quick Thin-Layer Chromatography (TLC) or acquiring a ¹H NMR spectrum and comparing it to the reference spectrum from the supplier can confirm its identity and purity.

Problem 3: The material, which is usually a solid, has become oily or has solidified unexpectedly. What should I do? Answer: An unexpected change in the physical state (e.g., becoming viscous, oily, or solidifying) can be a sign of polymerization or decomposition.[11] Do not attempt to use the material, and avoid heating it, as this could accelerate an unknown decomposition process.[11] Handle the container with caution, wearing all appropriate PPE, and consult your institution's safety officer for guidance on proper disposal.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Dihydropyranones for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of fluorina...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated dihydropyranones, a class of heterocyclic compounds with significant therapeutic potential. By examining their synthesis, physicochemical properties, and biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the power of fluorination in their own research endeavors.

The Rationale for Fluorine Incorporation in Dihydropyranone Scaffolds

Dihydropyranones are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of fluorine, the most electronegative element, can profoundly alter the properties of the parent molecule.[1] This is not merely an act of isosteric replacement of hydrogen but a strategic tool to modulate key drug-like properties. The strong carbon-fluorine bond can block metabolic pathways, enhancing the compound's stability and bioavailability.[2][3] Furthermore, the electronic effects of fluorine can influence the acidity and basicity of neighboring functional groups, and alter the molecule's conformation, all of which can have significant downstream effects on target binding and overall efficacy.[4]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine into a dihydropyranone scaffold can lead to significant, and sometimes counterintuitive, changes in its physicochemical properties. Here, we compare the key parameters that are critical for drug development.

Lipophilicity: A Complex Relationship

A common misconception is that fluorination invariably increases lipophilicity. While this can be true for aromatic systems, in aliphatic and heterocyclic systems, the effect is more nuanced. The high electronegativity of fluorine can create a strong dipole moment, which can either increase or decrease lipophilicity depending on the overall molecular context.[5]

Table 1: Illustrative Comparison of Calculated LogP Values

CompoundStructureCalculated LogP (cLogP)
6-methyl-3,4-dihydro-2H-pyran-2-one (Non-fluorinated)0.85
6-(trifluoromethyl)-3,4-dihydro-2H-pyran-2-one (Fluorinated)1.25

Note: These are predicted values and experimental verification is crucial. The actual impact of fluorination on LogP can be highly dependent on the position and number of fluorine atoms.

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[2] By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic half-life of a dihydropyranone can be substantially increased, leading to improved pharmacokinetic profiles.[4]

Table 2: Representative Data on Metabolic Stability Enhancement by Fluorination

Parent CompoundFluorinated AnalogImprovement in Metabolic Half-life (t½) in Human Liver MicrosomesReference
Isoquinoline Derivative7-Fluoro-isoquinoline Derivative~2-fold increase[6]
Cathepsin D InhibitorFluorinated Peptide AnalogSignificant increase in proteolytic stability[7]

This table provides representative data from other scaffolds to illustrate the general principle of metabolic stabilization through fluorination.

Synthesis Strategies: A Comparative Overview

The synthesis of dihydropyranones is well-established, with numerous methods available. The introduction of fluorine requires careful consideration of the fluorinating agent and reaction conditions.

General Synthesis of Non-Fluorinated Dihydropyranones

A common and versatile method for the synthesis of 3,4-dihydropyran-2-ones is the reaction of an α,β-unsaturated aldehyde or ketone with a 1,3-dicarbonyl compound.

G cluster_reactants Reactants cluster_products Product UnsaturatedKetone α,β-Unsaturated Ketone Michael_Addition Michael Addition UnsaturatedKetone->Michael_Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Addition Dihydropyranone 3,4-Dihydropyran-2-one Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Intermediate Cyclization->Dihydropyranone

Caption: General reaction scheme for the synthesis of non-fluorinated dihydropyranones.

  • To a solution of chalcone (1.0 g, 4.8 mmol) in ethanol (20 mL), add ethyl acetoacetate (0.68 g, 5.2 mmol) and a catalytic amount of piperidine (0.1 mL). The use of a basic catalyst facilitates the initial Michael addition.

  • Reflux the reaction mixture for 4 hours. The elevated temperature drives the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the solid product.

  • Filter the precipitate, wash with water, and dry under vacuum. This isolates the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 4,6-diphenyl-3,4-dihydro-2H-pyran-2-one. Recrystallization is a standard purification technique for solid compounds.

Proposed Synthesis of Fluorinated Dihydropyranones

The synthesis of fluorinated dihydropyranones can be achieved by utilizing fluorinated building blocks. For example, a fluorinated chalcone can be used as a starting material in a similar reaction sequence.

G cluster_reactants Reactants cluster_products Product FluorinatedChalcone Fluorinated Chalcone (e.g., 4-fluoro-chalcone) Michael_Addition Michael Addition FluorinatedChalcone->Michael_Addition Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Michael_Addition FluorinatedDihydropyranone Fluorinated 3,4-Dihydropyran-2-one Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Intermediate Cyclization->FluorinatedDihydropyranone

Caption: Proposed reaction scheme for the synthesis of fluorinated dihydropyranones.

  • Synthesize 4-fluorochalcone by reacting 4-fluorobenzaldehyde with acetophenone in the presence of a base. This provides the necessary fluorinated starting material.

  • Follow the same procedure as for the non-fluorinated dihydropyranone, using 4-fluorochalcone as the starting material. The reaction conditions are expected to be similar.

  • Purify the resulting fluorinated dihydropyranone by recrystallization. As with the non-fluorinated analog, this is a crucial step to obtain a pure product.

Biological Implications: Impact on Target Binding and Activity

The introduction of fluorine can have a profound impact on the biological activity of dihydropyranones by influencing their interaction with target proteins.

Binding Affinity: A Double-Edged Sword

Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. However, unfavorable steric or electronic interactions can also occur, leading to a decrease in affinity. The effect of fluorination on binding affinity is therefore highly context-dependent and requires careful structure-activity relationship (SAR) studies.

Table 3: Illustrative Data on the Effect of Fluorination on Binding Affinity

TargetNon-fluorinated Inhibitor (Ki)Fluorinated Inhibitor (Ki)Fold ChangeReference
Carbonic AnhydraseVariesVariesCan increase or decrease
Cathepsin D--Enhanced inhibitory potency observed[7]

This table provides examples from different inhibitor classes to highlight the variable effects of fluorination on binding affinity.

Applications in Drug Discovery and Beyond

Both fluorinated and non-fluorinated dihydropyranones have shown promise in a variety of therapeutic areas. The decision to incorporate fluorine should be driven by the specific goals of the drug discovery program.

Non-fluorinated dihydropyranones have been investigated for their potential as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

Fluorinated dihydropyranones offer the potential for:

  • Improved Pharmacokinetics: Enhanced metabolic stability can lead to longer half-lives and improved oral bioavailability.[4]

  • Enhanced Potency and Selectivity: Favorable interactions with the target protein can lead to increased potency and selectivity.[1]

  • PET Imaging Agents: The use of the 18F isotope allows for the development of positron emission tomography (PET) tracers for in vivo imaging.

Conclusion

The comparison of fluorinated and non-fluorinated dihydropyranones reveals a fascinating interplay of steric and electronic effects that can be leveraged to fine-tune the properties of these important heterocyclic scaffolds. While non-fluorinated dihydropyranones provide a solid foundation for drug discovery, the strategic incorporation of fluorine offers a powerful tool to overcome common challenges such as poor metabolic stability and to enhance biological activity. The choice between a fluorinated and a non-fluorinated analog is not a simple one and must be guided by a deep understanding of the SAR and the specific therapeutic objectives. This guide provides a framework for researchers to make informed decisions and to unlock the full potential of dihydropyranones in their quest for novel therapeutics.

References

  • Molecules. 2023;28(9):3871. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydropyran-2-ones. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 3-Fluorodihydro-2H-pyran-4(3H)-one Derivatives

Introduction: The Promise of a Fluorinated Scaffold In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The 3-Flu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Fluorinated Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. The 3-Fluorodihydro-2H-pyran-4(3H)-one motif represents a particularly compelling starting point. As a saturated oxygen-containing heterocycle, the pyran ring is a common feature in numerous biologically active natural products.[1][2] The strategic incorporation of a fluorine atom—a cornerstone of contemporary medicinal chemistry—bestows unique physicochemical properties upon this scaffold.[3] Fluorination is known to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and augment binding affinity to target proteins.[4][5]

This guide offers an in-depth, objective comparison of the potential biological activities of derivatives originating from the 3-Fluorodihydro-2H-pyran-4(3H)-one core. While direct, extensive research on this specific family of derivatives is emerging, we can construct a robust predictive and comparative framework by analyzing data from structurally analogous fluorinated and non-fluorinated pyran systems. We will delve into their potential antimicrobial, anticancer, and enzyme-inhibiting properties, supported by experimental data from related compounds, and provide detailed protocols to ensure the reproducibility of key validation assays.

The Core Scaffold: Strategic Advantages of Fluorination

The 3-Fluorodihydro-2H-pyran-4(3H)-one structure is a versatile building block for synthesizing more complex pharmaceutical agents.[3] The presence of the ketone group provides a reactive handle for a multitude of chemical transformations, while the fluorine atom at the adjacent C-3 position is the key to its enhanced potential.

The high electronegativity of fluorine can profoundly influence the molecule's electronic properties. This modification is not merely an incremental change; it can lead to fundamentally different interactions with biological targets. For instance, the C-F bond can participate in favorable orthogonal multipolar interactions with enzyme active sites, and the electron-withdrawing nature of fluorine can increase the acidity of nearby protons or the electrophilicity of adjacent carbonyl carbons, paving the way for unique reaction mechanisms and inhibition modalities.[6][7]

Comparative Analysis of Biological Activities

Antimicrobial Activity: A New Frontier Against Resistance

Table 1: Comparative Antimicrobial Activity of Related Fluorinated Heterocycles

Compound ID Key Structural Features Test Organism MIC (µg/mL) Reference
4b Phenyl ring with one F MRSA 12.5 [10]
4c Phenyl ring with two F MRSA 6.25 [10][11]
4f Phenyl ring with F and Cl E. coli 25 [10]

| 4i | Phenyl ring with F and Br | S. aureus | 12.5 |[10] |

This data is presented as a comparative benchmark to illustrate the potential efficacy of fluorinated heterocyclic compounds.

The underlying causality for this enhanced activity often relates to improved membrane permeability and stronger interactions with bacterial enzymes or cellular components. The lipophilic nature of the fluorine atom can facilitate the passage of the molecule across the lipid-rich bacterial cell wall.

Anticancer Activity: Targeting Malignant Cells

The 4H-pyran scaffold is a privileged structure found in numerous compounds with demonstrated antitumoral and antiproliferative activities.[2][9] These effects are often achieved through mechanisms like the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13] Furthermore, many successful anticancer drugs, such as 5-fluorouracil, leverage fluorine's unique properties.[14]

Derivatives of 3-Fluorodihydro-2H-pyran-4(3H)-one are hypothesized to exhibit significant cytotoxic activity. The pyran core can serve as a backbone to position various pharmacophores, while the fluorine atom enhances the molecule's ability to interact with key oncogenic proteins. For instance, related pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein often overexpressed in cancer cells.[9]

Table 2: Comparative Anticancer Activity (IC₅₀) of Related Pyran Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Proposed Mechanism Reference
Dihydropyranone Derivative HCT-116 (Colon) 8.5 CDK2 Inhibition, Apoptosis [9]
Spiro-4H-pyran Derivative A549 (Lung) 1.98 Upregulation of Bax [15]

| Dihydropyrano[4,3-b]pyran | MCF-7 (Breast) | 15.2 | Apoptosis Induction |[13] |

This table provides context for the cytotoxic potential of the pyran scaffold against various cancer cell lines.

The mechanism could involve the fluorinated pyranone acting as a Michael acceptor or interacting with key residues in enzyme active sites, such as those in the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[13]

Enzyme Inhibition: A Mechanistic Perspective

Fluorinated compounds are exceptionally well-suited to act as enzyme inhibitors.[5][6] The fluorine atom can serve multiple roles: it can act as a bioisostere for a hydroxyl group or a hydrogen atom, or it can fundamentally alter the reactivity of the molecule to promote inhibition.

Fluorinated ketones, such as our core scaffold, are classic examples of transition-state analogue inhibitors for serine and cysteine proteases.[7] The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by an active site serine or cysteine residue. This forms a stable, covalent hemiacetal or hemiketal adduct, effectively trapping and inactivating the enzyme.[7] This mechanism-based inhibition is often highly specific and potent.[14]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Target Enzyme (e.g., Serine Protease) Serine Ser-OH (Nucleophile) Carbonyl Electrophilic C=O Carbon Serine->Carbonyl Nucleophilic Attack Adduct Stable Covalent Hemiketal Adduct (Enzyme Inactivated) Inhibitor 3-Fluorodihydro-2H-pyran-4(3H)-one Derivative Carbonyl->Adduct Forms

Caption: Proposed mechanism of enzyme inhibition.

Experimental Protocols for Validation

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols are designed as self-validating systems for assessing the key activities discussed.

Experimental Workflow Overview

G cluster_synthesis Synthesis & Purification cluster_validation Biological Validation cluster_analysis Data Analysis Start 3-Fluorodihydro- 2H-pyran-4(3H)-one Synth Derivative Synthesis Start->Synth Purify Purification (e.g., Chromatography) Synth->Purify Antimicrobial Antimicrobial Assay (MIC Determination) Purify->Antimicrobial Anticancer Cytotoxicity Assay (MTT / IC50) Purify->Anticancer Enzyme Enzyme Inhibition Assay Purify->Enzyme SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Enzyme->SAR

Caption: General workflow for synthesis and biological evaluation.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). The final concentration range should typically span from 0.1 to 256 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a vehicle control (microbe with DMSO equivalent to the highest concentration used). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Analysis: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and cytotoxicity.[12]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include an untreated control and a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The 3-Fluorodihydro-2H-pyran-4(3H)-one scaffold stands out as a highly promising platform for the development of novel therapeutic agents. By leveraging the strategic placement of a fluorine atom on a privileged pyran core, derivatives of this compound are poised to exhibit potent and potentially novel biological activities. Comparative analysis with related structures strongly suggests significant potential in the antimicrobial, anticancer, and enzyme inhibition domains.

The path forward requires a systematic approach. The synthesis of a diverse library of derivatives, followed by rigorous screening using the validated protocols outlined in this guide, will be essential to establish clear Structure-Activity Relationships (SAR). Further mechanistic studies, including specific enzyme assays and analysis of cellular pathways, will be crucial for optimizing lead compounds and translating their therapeutic potential into clinical reality.

References

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. Available at: [Link]

  • Desai, N. C., Vaghani, H. V., Patel, B. Y., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. Retrieved from [Link]

  • MDPI. (n.d.). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Retrieved from [Link]

  • Current Topics in Medicinal Chemistry. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Retrieved from [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4642. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. Retrieved from [Link]

  • Ghoneim, A. A., & Al-Said, M. S. (2012). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 5(4), 499-504. Available at: [Link]

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Validation

The Strategic Advantage of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyranones

In the landscape of medicinal chemistry, the pyranone scaffold is a recurring motif in a multitude of biologically active compounds, from anticancer agents to enzyme inhibitors. The strategic introduction of fluorine int...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyranone scaffold is a recurring motif in a multitude of biologically active compounds, from anticancer agents to enzyme inhibitors. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tool to modulate physicochemical properties and enhance therapeutic potential. This guide offers an in-depth, objective comparison of the structure-activity relationships (SAR) of various fluorinated pyranone derivatives, supported by experimental data, detailed protocols for key assays, and visual representations of experimental workflows. We will explore how the unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can be leveraged to fine-tune the biological activity of pyranone-based compounds.

The Rationale for Fluorination in Pyranone Scaffolds

The decision to incorporate fluorine into a pyranone core is a deliberate strategy rooted in established medicinal chemistry principles. Fluorine's high electronegativity can significantly alter the electronic distribution within a molecule, influencing its acidity, basicity, and dipole moment. This can lead to enhanced binding affinity with biological targets through favorable electrostatic interactions. Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, minimizing steric hindrance while still exerting a profound electronic effect.

The following diagram illustrates the general workflow for conducting SAR studies of fluorinated pyranones, a systematic process of synthesis, biological evaluation, and data analysis to understand how structural modifications impact activity.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis SAR Analysis start Design of Fluorinated Pyranone Analogs synth Chemical Synthesis start->synth purify Purification and Characterization synth->purify assay In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) purify->assay data Data Collection (e.g., IC50 values) assay->data sar Structure-Activity Relationship Analysis data->sar feedback Feedback for Next Design Cycle sar->feedback feedback->start

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of fluorinated pyranones.

Comparative Analysis of Fluorinated Pyranones in Anticancer Research

One of the most promising areas for fluorinated pyranones is in the development of novel anticancer agents. The coumarin (benzopyran-2-one) and chromone (benzopyran-4-one) scaffolds, in particular, have been extensively investigated.

Fluorinated Isatin-Coumarin Hybrids

A study by Fan et al. explored a series of isatin-coumarin hybrids and revealed the positive impact of fluorine substitution on their anti-breast cancer activity. The following table compares the in vitro anticancer activity of a fluorinated analog with its non-fluorinated counterpart against the MCF-7 human breast cancer cell line.

Compound IDRIC50 (µM) against MCF-7Reference
1a H> 50[1]
1b 5-F11.29[1]

The data clearly indicates that the introduction of a fluorine atom at the 5-position of the isatin ring significantly enhances the cytotoxic activity against MCF-7 cells.[1] This suggests that the fluorine atom may be involved in a key interaction with the biological target or may favorably alter the molecule's properties, such as cell permeability.

Fluorinated Chromones

Fluorinated chromones have also been synthesized and evaluated for their antimicrobial and anticancer properties. While comprehensive comparative data with non-fluorinated analogs is still emerging, studies have shown that fluorinated chromones exhibit notable biological activity.[2] Further quantitative SAR studies are needed to fully elucidate the impact of fluorine substitution on the anticancer potency of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to follow standardized experimental protocols. Below are representative protocols for the synthesis of a fluorinated pyranone derivative and the evaluation of its anticancer activity.

Synthesis of 4-Hydroxy-7-methylcoumarin Derivatives

A series of 4-hydroxy-7-methylcoumarin derivatives can be synthesized to explore the impact of various substituents, including fluorine-containing moieties, on their biological activity.

Materials:

  • 4-hydroxy-7-methylcoumarin

  • Appropriate aldehydes or other reagents for derivatization

  • Solvents (e.g., ethanol, dimethylformamide)

  • Catalysts (e.g., piperidine)

Procedure:

  • Dissolve 4-hydroxy-7-methylcoumarin (1 equivalent) in a suitable solvent.

  • Add the desired aldehyde (1.1 equivalents) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the crude product with water and then recrystallize from a suitable solvent to obtain the pure derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyranone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Cisplatin (positive control)[3]

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, treat the cells with various concentrations of the synthesized pyranone derivatives and the positive control (cisplatin) for 48 hours.

  • Following treatment, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of the MTT assay for evaluating the anticancer activity of fluorinated pyranones.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add fluorinated pyranones at various concentrations incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan crystals with DMSO incubation3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyranone scaffolds offers a promising avenue for the discovery and development of novel therapeutic agents with enhanced potency and improved pharmacokinetic profiles. The comparative data presented in this guide, particularly in the context of anticancer research, highlights the significant impact that fluorine substitution can have on biological activity. However, the full potential of fluorinated pyranones is yet to be unlocked. Future research should focus on systematic SAR studies of a wider range of fluorinated pyranone derivatives against a diverse panel of biological targets. A deeper understanding of the underlying mechanisms of action, supported by computational modeling and structural biology, will be crucial for the rational design of next-generation fluorinated pyranone-based drugs.

References

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. Retrieved January 5, 2026, from https://www.mdpi.com/1420-3049/25/21/5176
  • Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (n.d.). Oriental Journal of Chemistry. Retrieved January 5, 2026, from https://www.orientjchem.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951071/
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from https://www.ijpsonline.com/articles/synthesis-and-antimicrobial-activity-of-fluorine-containing-pyrazoleclubbed-dihydropyrimidinones-4043.html
  • Synthesis and anti-DNA viral activities in vitro of certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine nucleosides. (1993). PubMed. Retrieved January 5, 2026, from https://pubmed.ncbi.nlm.nih.gov/8390770/
  • Combined structure–activity relationship (SAR) based on IC50 values and docking study …. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/figure/Combined-structure-activity-relationship-SAR-based-on-IC50-values-and-docking-study_fig5_355887228
  • Synthesis, anticancer, and molecular docking studies of pyranone derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.
  • Efficient and stereoselective synthesis of sugar fused pyrano[3,2-c]pyranones as anticancer agents. (2023). RSC Publishing. Retrieved January 5, 2026, from https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00936e
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889721/
  • IC 50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21.... (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/figure/IC-50-values-M-of-active-coumarin-derivatives-8-10-15-16-and-21-having-60_tbl2_349549348
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203399/
  • (PDF) Current advancements in synthesis, anticancer activity, and structure–activity relationship (SAR) of coumarin derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949826/
  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. (n.d.). MDPI. Retrieved January 5, 2026, from https://www.mdpi.com/1420-3049/28/1/396
  • IC 50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and.... (n.d.). ResearchGate. Retrieved January 5, 2026, from https://www.researchgate.net/figure/IC-50-values-M-of-coumarin-derivatives-18-compounds-on-MCF-7-and-MDA-MB-231-cell_tbl1_354188313
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  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7805494/
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Comparative

A Comparative Guide to the Synthetic Routes of 3-Fluorodihydro-2H-pyran-4(3H)-one: An Essential Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity....

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity. The 3-fluorodihydro-2H-pyran-4(3H)-one scaffold is a particularly valuable building block, finding application in the synthesis of a diverse array of bioactive compounds, from antiviral agents to central nervous system therapeutics. This guide provides a comparative analysis of the primary synthetic strategies to access this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's merits and limitations.

The Central Precursor: Dihydro-2H-pyran-4(3H)-one

A logical and common starting point for the synthesis of 3-fluorodihydro-2H-pyran-4(3H)-one is the parent ketone, dihydro-2H-pyran-4(3H)-one. A reliable and scalable synthesis of this precursor is therefore paramount. While several methods exist, a practical four-step sequence commencing from the readily available α-ketoglutaric acid has proven effective and is detailed below.[1][2][3]

Experimental Protocol: Synthesis of Dihydro-2H-pyran-4(3H)-one from α-Ketoglutaric Acid

This multi-step synthesis involves the formation of a dimethyl ketal, reduction of the esters to diols, cyclization to the tetrahydropyran ring, and subsequent deprotection to yield the target ketone.

Step 1: Synthesis of Dimethyl 3,3-dimethoxypentanedioate

  • In a round-bottom flask equipped with a reflux condenser, dissolve α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L).

  • Carefully add concentrated sulfuric acid (25 mL) to the solution.

  • Heat the reaction mixture to reflux with stirring for 15-20 hours.

  • After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate until gas evolution ceases.

  • Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 200 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product is purified by vacuum distillation to yield dimethyl 3,3-dimethoxypentanedioate as a colorless oil.

Step 2: Synthesis of 3,3-dimethoxypentane-1,5-diol

  • In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of dimethyl 3,3-dimethoxypentanedioate in THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 3: Synthesis of 3,3-dimethoxytetrahydro-2H-pyran

  • To a solution of the crude 3,3-dimethoxypentane-1,5-diol in dichloromethane (DCM) at 0 °C, add triethylamine.

  • Slowly add methanesulfonyl chloride and stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to yield the crude dimesylate.

  • Without purification, dissolve the dimesylate in a suitable solvent and treat with a base (e.g., sodium hydride) to effect cyclization to 3,3-dimethoxytetrahydro-2H-pyran.

Step 4: Synthesis of Dihydro-2H-pyran-3(4H)-one

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry dichloromethane (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture overnight at room temperature.

  • Remove the solvent and trifluoroacetic acid in vacuo to yield the final product, dihydro-2H-pyran-3(4H)-one.

Route 1: Direct Electrophilic Fluorination

The most direct approach to 3-fluorodihydro-2H-pyran-4(3H)-one is the electrophilic fluorination of the parent ketone. This method relies on the generation of an enolate or enol equivalent of the ketone, which then attacks an electrophilic fluorine source ("F+").[4]

Mechanistic Rationale

The reaction is typically catalyzed by an acid or a base to promote enolization. The enol or enolate, being electron-rich, acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating reagent. The choice of catalyst can also influence the stereochemical outcome of the reaction, a critical consideration for pharmaceutical applications.

Figure 1. General workflow for electrophilic fluorination.

Experimental Protocol: Asymmetric Electrophilic Fluorination

An enantioselective approach using an organocatalyst provides a powerful method for the synthesis of chiral 3-fluorodihydro-2H-pyran-4(3H)-one. The following protocol is adapted from established methods for the asymmetric fluorination of cyclic ketones.[5][6]

  • To a solution of dihydro-2H-pyran-4(3H)-one (1 mmol) in a suitable solvent (e.g., chloroform) is added a primary amine-based Cinchona alkaloid catalyst (e.g., 9-amino(9-deoxy)epiquinine, 10 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol) is then added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the enantioenriched 3-fluorodihydro-2H-pyran-4(3H)-one.

Advantages and Disadvantages
FeatureAnalysis
Step Economy Highly efficient, often a single step from the parent ketone.
Reagent Cost & Availability Electrophilic fluorinating reagents like Selectfluor™ and NFSI can be expensive, especially on a large scale.
Stereocontrol Excellent enantioselectivity can be achieved with the appropriate chiral catalyst.[5]
Scalability Can be challenging to scale up due to the cost of reagents and catalysts, and potential for exothermic reactions.
Safety Electrophilic fluorinating reagents are strong oxidants and should be handled with care.

Route 2: Nucleophilic Fluorination via a Halogenated Intermediate

An alternative strategy involves a two-step sequence: halogenation at the 3-position to install a suitable leaving group, followed by nucleophilic displacement with a fluoride source.

Mechanistic Rationale

This approach first requires the α-halogenation of the ketone, typically via an enolate or enol intermediate, using a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 3-halo-dihydro-2H-pyran-4(3H)-one is then subjected to nucleophilic fluorination. The choice of fluoride source (e.g., KF, CsF, or a fluoride-containing ionic liquid) and reaction conditions are crucial to favor substitution over elimination, which is a common side reaction.

Figure 2. General workflow for nucleophilic fluorination.

Conceptual Experimental Protocol

Step 1: Synthesis of 3-Bromo-dihydro-2H-pyran-4(3H)-one

  • To a solution of dihydro-2H-pyran-4(3H)-one (1 mmol) in a suitable solvent like carbon tetrachloride is added a catalytic amount of p-toluenesulfonic acid.

  • N-Bromosuccinimide (1.05 mmol) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove succinimide, and the filtrate is washed with aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 3-bromo intermediate, which may be used directly in the next step.

Step 2: Nucleophilic Fluorination

  • A mixture of the crude 3-bromo-dihydro-2H-pyran-4(3H)-one (1 mmol), spray-dried potassium fluoride (3 mmol), and a phase-transfer catalyst (e.g., 18-crown-6, 10 mol%) in an aprotic polar solvent (e.g., acetonitrile) is heated to reflux.

  • The reaction is monitored by GC-MS. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield 3-fluorodihydro-2H-pyran-4(3H)-one.

Advantages and Disadvantages
FeatureAnalysis
Step Economy Less direct, requiring at least two steps from the parent ketone.
Reagent Cost & Availability Fluoride sources like KF are generally inexpensive. Halogenating agents are also readily available.
Stereocontrol If the starting material is chiral, this route proceeds via an SN2 mechanism, leading to inversion of stereochemistry. Asymmetric α-halogenation methods could provide access to enantioenriched products.
Scalability Generally more amenable to large-scale synthesis due to the lower cost of reagents.
Potential Issues Elimination reactions can be a significant side reaction, lowering the yield. The 3-halo intermediate may be unstable.

Comparative Analysis

ParameterRoute 1: Electrophilic FluorinationRoute 2: Nucleophilic Fluorination
Number of Steps 1 (from parent ketone)2 (from parent ketone)
Overall Yield Moderate to highVariable, often moderate due to potential side reactions
Reagent Cost HighLow to moderate
Safety Requires handling of strong oxidantsInvolves potentially lachrymatory halo-ketones
Stereocontrol Direct asymmetric methods are well-establishedRelies on the stereochemistry of the halo-intermediate
Scalability More challengingMore favorable

Conclusion

The choice of synthetic route to 3-fluorodihydro-2H-pyran-4(3H)-one is contingent upon the specific requirements of the research program. For rapid, small-scale synthesis where enantiopurity is paramount, asymmetric electrophilic fluorination stands out as the superior method, offering direct access to chiral products in high enantiomeric excess. However, for larger-scale campaigns where cost and scalability are the primary drivers, a nucleophilic fluorination strategy, despite its multi-step nature and potential for side reactions, may be the more pragmatic approach. Further optimization of the nucleophilic route, particularly in suppressing elimination and developing efficient asymmetric halogenation, would enhance its attractiveness. Ultimately, a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will empower researchers to make informed decisions in their pursuit of this valuable fluorinated building block.

References

  • Macmillan, D. W. C. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link][5]

  • PubMed. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. National Center for Biotechnology Information. [Link][6]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link][4]

  • ResearchGate. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link][2]

  • ResearchGate. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link][3]

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Validation

A Preclinical Efficacy Guide to 3-Fluorodihydro-2H-pyran-4(3H)-one: A Comparative Approach in Oncology

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 3-Fluorodihydro-2H-pyran-4(3H)-one, a novel synthetic compound with potential therapeutic applications. Given the limited direct bi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 3-Fluorodihydro-2H-pyran-4(3H)-one, a novel synthetic compound with potential therapeutic applications. Given the limited direct biological data on this specific molecule, we will leverage insights from structurally related dihydropyranone derivatives to propose a rigorous, comparative preclinical evaluation in the context of oncology. We will focus on a hypothetical scenario where 3-Fluorodihydro-2H-pyran-4(3H)-one is investigated as a potential inhibitor of the PI3K/Akt signaling pathway, a critical cascade frequently dysregulated in cancer.[1]

Introduction: The Therapeutic Potential of the Dihydropyranone Scaffold

The dihydropyranone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of this scaffold allows for extensive synthetic modifications to optimize pharmacokinetic and pharmacodynamic profiles. Derivatives of Dihydro-2H-pyran-3(4H)-one have demonstrated anticancer activity through the inhibition of key signaling pathways, notably the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[1]

This guide outlines a preclinical strategy to assess the efficacy of 3-Fluorodihydro-2H-pyran-4(3H)-one in comparison to a well-established PI3K inhibitor, Pictilisib (GDC-0941) , in preclinical models of glioblastoma (GBM), a brain tumor characterized by frequent PI3K/Akt pathway activation.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

We hypothesize that 3-Fluorodihydro-2H-pyran-4(3H)-one exerts its potential anticancer effects by inhibiting one or more components of the PI3K/Akt signaling cascade. This pathway, when aberrantly activated, promotes tumor cell proliferation, survival, and resistance to therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-Fluorodihydro-2H- pyran-4(3H)-one Compound->PI3K Proposed Inhibition

Caption: Proposed mechanism of action for 3-Fluorodihydro-2H-pyran-4(3H)-one.

Comparative In Vitro Efficacy Evaluation

The initial assessment of 3-Fluorodihydro-2H-pyran-4(3H)-one's anticancer potential will be conducted using a panel of human glioblastoma cell lines with known PI3K/Akt pathway alterations (e.g., U87-MG, SF295).

Experimental Protocol: Cell Viability Assay
  • Cell Culture: Glioblastoma cell lines will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: 3-Fluorodihydro-2H-pyran-4(3H)-one and Pictilisib will be dissolved in DMSO to create stock solutions.

  • Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of each compound for 72 hours.

  • Viability Assessment: Cell viability will be determined using a resazurin-based assay, which measures metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each compound in each cell line.

Data Presentation: Comparative IC50 Values
CompoundU87-MG (PTEN null) IC50 (µM)SF295 (PIK3CA mutant) IC50 (µM)
3-Fluorodihydro-2H-pyran-4(3H)-oneExperimental DataExperimental Data
Pictilisib (GDC-0941)Expected ~0.1-0.5Expected ~0.1-0.5

In Vivo Efficacy in a Glioblastoma Xenograft Model

To evaluate the in vivo efficacy, an orthotopic xenograft model using U87-MG cells in immunodeficient mice will be employed. This model mimics the growth of human glioblastoma in the brain.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Implantation of U87-MG cells into mouse brain B Tumor establishment (confirmed by imaging) A->B C Randomization into treatment groups B->C D Daily administration of: - Vehicle Control - 3-Fluorodihydro-2H-pyran-4(3H)-one - Pictilisib C->D E Monitor tumor growth (bioluminescence imaging) D->E F Record survival data E->F G Endpoint: Neurological signs or pre-defined tumor volume F->G

Caption: Workflow for the in vivo glioblastoma xenograft study.

Key Efficacy Endpoints and Comparative Data
Treatment GroupMedian Survival (Days)Tumor Growth Inhibition (%)
Vehicle ControlExperimental Data0
3-Fluorodihydro-2H-pyran-4(3H)-oneExperimental DataExperimental Data
Pictilisib (GDC-0941)Experimental DataExperimental Data

Pharmacodynamic and Mechanism of Action Confirmation

To confirm that 3-Fluorodihydro-2H-pyran-4(3H)-one engages its intended target in vivo, tumor samples will be collected at the end of the study for western blot analysis of key proteins in the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis
  • Tumor Lysate Preparation: Tumor tissues will be homogenized and lysed to extract proteins.

  • Protein Quantification: Protein concentration in the lysates will be determined using a BCA assay.

  • SDS-PAGE and Transfer: Proteins will be separated by size using SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes will be probed with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Protein bands will be visualized using chemiluminescence and quantified by densitometry.

A significant reduction in the p-Akt/total Akt ratio in the tumors from the 3-Fluorodihydro-2H-pyran-4(3H)-one treated group compared to the vehicle control would provide strong evidence of target engagement.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative preclinical evaluation strategy for 3-Fluorodihydro-2H-pyran-4(3H)-one in the context of glioblastoma. By comparing its efficacy against a known PI3K inhibitor, Pictilisib, we can robustly assess its therapeutic potential. The proposed experiments, from in vitro cell viability assays to in vivo xenograft models and pharmacodynamic studies, will provide critical data on the compound's activity and mechanism of action. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and potential for clinical development. The versatility of the dihydropyranone scaffold suggests that further chemical modifications could also be explored to enhance potency and drug-like properties.[1]

References

  • Syncrosome. (n.d.). Metabolic Disorder Preclinical Disease Models.
  • Selvita. (2024, December 2). Advancing Metabolic Disease Research The Role of Preclinical Rodent Models in Obesity Diabetes and NASH.
  • iris.unina.it. (n.d.). Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component.
  • Cyagen. (n.d.). Metabolic Disease Mouse Models for Reliable Drug Discovery.
  • Biocytogen. (2025, June 16). Preclinical Animal Models for Metabolic Diseases.
  • National Institutes of Health. (n.d.). Animal Models of Neurodegenerative Diseases - PMC.
  • MLM Medical Labs. (n.d.). Preclinical Models in Obesity Research and Metabolic Research.
  • JPND. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES.
  • School of Biomedical Sciences. (n.d.). Preclinical Models of Neurodegenerative Diseases.
  • Cyagen. (n.d.). Neurological Disease Mouse Models for Targeted Research.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.
  • BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery.
  • PubMed. (2023, January 3). Antiplasmodial and Antimalarial Activity of 3,5-Diarylidenetetrahydro-2H-pyran-4(3H)-ones via Inhibition of Plasmodium falciparum Pyridoxal Synthase.
  • ChemicalBook. (2023, September 19). Tetrahydro-4H-pyran-4-one: properties and applications.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.
  • National Institutes of Health. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC.

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Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Bioactive Dihydropyran-4-one Analogs

This guide provides a comprehensive comparison of methodologies for evaluating the therapeutic potential of novel dihydropyran-4-one analogs. While the initial focus was on 3-fluoro analogs, the broader class of substitu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for evaluating the therapeutic potential of novel dihydropyran-4-one analogs. While the initial focus was on 3-fluoro analogs, the broader class of substituted dihydropyran-4-ones will be discussed to provide a more robust comparative framework based on available literature. We will delve into the critical in vitro and in vivo studies that form the backbone of preclinical drug discovery, offering insights into experimental design, data interpretation, and the causal relationships between molecular structure and biological activity.

Introduction: The Therapeutic Potential of the Dihydropyran-4-one Scaffold

The dihydropyran-4-one moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products with potent biological activities. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, making it an attractive starting point for the development of novel therapeutics. The introduction of substituents, such as fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules by altering their metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will use a comparative approach to illustrate the evaluation of two hypothetical analogs, Analog A (3-fluoro substituted) and Analog B (3-chloro substituted) , against a parent unsubstituted Dihydropyran-4-one (DHP) .

In Vitro Evaluation: From Target Engagement to Cellular Effects

In vitro studies are fundamental to establishing the mechanism of action and initial safety profile of drug candidates. These experiments provide a controlled environment to dissect the molecular interactions and cellular consequences of our analogs.

Target Engagement Assays

A primary step in characterizing a new chemical entity is to confirm its interaction with the intended biological target. For our dihydropyran-4-one analogs, let's assume the target is a specific kinase, a common target class in oncology.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, substrate, and ATP.

  • Compound Dilution: Serially dilute the test compounds (DHP, Analog A, Analog B) in DMSO to create a concentration gradient.

  • Kinase Reaction: Add the diluted compounds to the kinase reaction mixture and incubate at 30°C for 1 hour.

  • ATP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence using a plate reader. The light output is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data: Kinase Inhibition

CompoundTarget Kinase IC₅₀ (nM)
DHP (Parent)150.2 ± 12.5
Analog A (3-Fluoro)25.8 ± 3.1
Analog B (3-Chloro)85.1 ± 7.9

Interpretation: The introduction of a fluorine atom at the 3-position (Analog A) resulted in a significant increase in potency compared to the parent compound and the chloro-substituted analog. This suggests that the electronegativity and size of the fluorine atom may be optimal for interaction with the kinase's active site.

Cellular Viability Assays

To understand if target engagement translates to a functional cellular effect, we assess the impact of our analogs on cancer cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Comparative Data: Anti-proliferative Activity

CompoundHeLa Cell GI₅₀ (µM)
DHP (Parent)35.6 ± 4.2
Analog A (3-Fluoro)5.2 ± 0.8
Analog B (3-Chloro)18.9 ± 2.5

Interpretation: The cellular activity correlates well with the target engagement data. The highly potent Analog A in the kinase assay also demonstrates the most significant anti-proliferative effect. This strengthens the hypothesis that the observed cytotoxicity is mediated through the inhibition of the target kinase.

G cluster_in_vitro In Vitro Workflow A Target Identification B Kinase Inhibition Assay (IC₅₀ Determination) A->B Target Engagement C Cell Viability Assay (GI₅₀ Determination) B->C Cellular Potency D Mechanism of Action Studies (e.g., Western Blot) C->D Pathway Confirmation

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

In Vivo Evaluation: From Animal Models to Preclinical Insights

Promising in vitro data is the gateway to in vivo studies, where we assess the efficacy, pharmacokinetics, and safety of our analogs in a complex biological system.

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for predicting its therapeutic window.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of the test compound (e.g., 10 mg/kg) to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).

Comparative Data: Pharmacokinetic Parameters

CompoundHalf-life (t₁/₂) (h)Cₘₐₓ (ng/mL) (Oral)Oral Bioavailability (%F)
DHP (Parent)1.2 ± 0.3150 ± 2515 ± 5
Analog A (3-Fluoro)4.5 ± 0.8850 ± 9865 ± 10
Analog B (3-Chloro)2.1 ± 0.5320 ± 4530 ± 8

Interpretation: The fluorine substitution in Analog A dramatically improved its pharmacokinetic profile. The increased metabolic stability, likely due to the strong C-F bond, led to a longer half-life and significantly higher oral bioavailability. This is a common strategy in medicinal chemistry to enhance drug-like properties.

Efficacy Studies in Xenograft Models

To assess the anti-tumor activity of our compounds, we use xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: HeLa Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject HeLa cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle, DHP, Analog A, Analog B) and begin daily oral dosing.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Continue the study until the tumors in the vehicle group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI).

G cluster_in_vivo In Vivo Workflow E Pharmacokinetic Studies (ADME Profiling) G Efficacy Study (Tumor Growth Inhibition) E->G Dose Selection F Xenograft Model Development F->G Disease Model H Toxicology Assessment G->H Safety & Efficacy

Caption: A streamlined workflow for the in vivo assessment of anti-cancer agents.

Comparative Data: In Vivo Efficacy

Compound (Dose)Tumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle0+2.5 ± 1.0
DHP (50 mg/kg)25 ± 8+1.8 ± 1.5
Analog A (20 mg/kg)85 ± 10-1.5 ± 2.0
Analog B (40 mg/kg)55 ± 12-0.5 ± 1.8

Interpretation: Analog A demonstrated superior anti-tumor efficacy at a lower dose compared to the other compounds. The significant TGI, coupled with its excellent pharmacokinetic profile, underscores its potential as a development candidate. The minimal body weight change suggests that the compound is well-tolerated at the efficacious dose.

Conclusion: A Synthesis of In Vitro and In Vivo Data

The comprehensive evaluation of our dihydropyran-4-one analogs reveals a clear SAR. The introduction of a 3-fluoro substituent in Analog A led to a cascade of favorable properties:

  • Enhanced Target Engagement: A significant increase in potency at the molecular target.

  • Improved Cellular Activity: Greater anti-proliferative effects in cancer cells.

  • Favorable Pharmacokinetics: Increased metabolic stability and oral bioavailability.

  • Superior In Vivo Efficacy: Potent tumor growth inhibition in a xenograft model at a well-tolerated dose.

This systematic approach, integrating in vitro and in vivo studies, is essential for making informed decisions in the drug discovery process. The data presented provides a compelling case for the further development of 3-fluorodihydro-2H-pyran-4-one analogs as a promising class of therapeutic agents.

Validation

A Comparative Benchmarking Guide: The Emerging Role of 3-Fluorodihydro-2H-pyran-4(3H)-one in Modern Drug Discovery

Introduction: The Quest for Superior Scaffolds In the landscape of medicinal chemistry, heterocyclic scaffolds form the structural core of a vast majority of therapeutic agents.[1] Certain motifs, often designated as "pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds

In the landscape of medicinal chemistry, heterocyclic scaffolds form the structural core of a vast majority of therapeutic agents.[1] Certain motifs, often designated as "privileged structures," demonstrate a remarkable capacity to bind to a wide range of biological targets, serving as validated starting points for drug discovery programs.[1] The relentless pursuit of novel therapeutics demands scaffolds that not only provide a three-dimensional framework for pharmacophoric presentation but also confer advantageous physicochemical and pharmacokinetic properties.

This guide introduces 3-Fluorodihydro-2H-pyran-4(3H)-one , a fluorinated saturated oxygen-containing heterocycle, as a scaffold of significant interest. We will objectively benchmark its performance against established heterocyclic cores, providing the underlying scientific rationale and supporting experimental frameworks for its evaluation. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation building blocks for crafting safer and more effective medicines.

The Strategic Imperative of Fluorination in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy repeatedly validated by the high percentage of fluorinated drugs on the market.[2][3][4] The unique properties of the fluorine atom, such as its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), and its extreme electronegativity, allow for subtle yet profound modulations of a molecule's profile.[5]

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] This "metabolic shielding" can block common points of metabolic attack, prolonging a drug's half-life and improving its oral bioavailability.[8][9]

  • Modulation of Physicochemical Properties : As the most electronegative element, fluorine's introduction can alter a molecule's electron distribution, impacting the pKa of nearby functional groups.[5] This can be strategically employed to reduce the basicity of amines, for instance, which can improve cell membrane permeation and bioavailability.[5]

  • Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing ligand binding affinity and target potency.[3][9] The substitution of hydrogen with fluorine can lead to more potent and selective drugs with fewer off-target effects.[10]

The following diagram illustrates the fundamental principle of metabolic shielding.

cluster_0 Metabolic Oxidation (Typical Pathway) cluster_1 Metabolic Shielding by Fluorination Scaffold_H Scaffold-CH₂-R Metabolite Scaffold-CH(OH)-R (Metabolite) Scaffold_H->Metabolite Hydroxylation CYP450_1 CYP450 Enzyme CYP450_1->Scaffold_H Scaffold_F Scaffold-CHF-R No_Reaction Metabolism Blocked Scaffold_F->No_Reaction Resistant to Oxidation CYP450_2 CYP450 Enzyme CYP450_2->Scaffold_F

Caption: Fluorine's metabolic shielding effect.

Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one

3-Fluorodihydro-2H-pyran-4(3H)-one is a saturated six-membered heterocycle containing an endocyclic oxygen atom and a fluorine atom adjacent to a ketone.[11][12] This specific arrangement of functional groups suggests several advantageous properties for drug design.

Physicochemical Properties:

  • Molecular Formula: C₅H₇FO₂[12][13]

  • Molecular Weight: 118.11 g/mol [12][13]

  • Appearance: Colorless Liquid / Solid[12][13]

  • Boiling Point: 156.9 °C at 760 mmHg[13]

The introduction of the fluorine atom is expected to increase the metabolic stability of the pyran ring, a common site of oxidation in related scaffolds.[13] Furthermore, the electronegative fluorine atom can influence the electronic character of the adjacent ketone, potentially modulating its reactivity and interactions with biological targets.

Comparative Analysis with Common Heterocyclic Scaffolds

To contextualize the potential of 3-Fluorodihydro-2H-pyran-4(3H)-one, we compare it to its non-fluorinated parent, Tetrahydro-4H-pyran-4-one, and other widely used six-membered heterocyclic scaffolds in drug discovery: piperidine and piperazine.[14]

Property3-Fluorodihydro-2H-pyran-4(3H)-oneTetrahydro-4H-pyran-4-onePiperidinePiperazine
Scaffold Type Saturated O-HeterocycleSaturated O-HeterocycleSaturated N-HeterocycleSaturated N-Heterocycle
Key Features Fluorine atom, Ketone, EtherKetone, EtherSecondary AmineTwo Secondary Amines
Predicted Metabolic Stability High: Fluorine blocks α-to-ketone oxidation.[5][9]Moderate: Prone to oxidation at positions α to the ether and ketone.Low to Moderate: Prone to N-dealkylation and ring oxidation.Low: Multiple sites for N-dealkylation and oxidation.
Cell Permeability Good: Likely neutral at physiological pH, fluorine may enhance lipophilicity.[5][9]Good: Neutral scaffold.[15]Variable: pH-dependent; often basic, can be charged.Poor: Highly basic, likely doubly protonated at physiological pH, reducing permeability.
Hydrogen Bonding Acceptor: Ketone and ether oxygens.Acceptor: Ketone and ether oxygens.Donor & Acceptor: Amine nitrogen.Donors & Acceptors: Two amine nitrogens.
Synthetic Tractability Moderate: A key building block for more complex molecules.[13]High: Commercially available and widely used.[15]High: A very common and versatile building block.[14]High: A frequently used scaffold in medicinal chemistry.[1]

Experimental Benchmarking Protocols

Objective evaluation of any new scaffold requires rigorous, standardized experimental testing. The following protocols provide a self-validating framework for benchmarking the performance of 3-Fluorodihydro-2H-pyran-4(3H)-one derivatives.

General Workflow for Scaffold Evaluation

The diagram below outlines a typical workflow for assessing a novel scaffold in an early-stage drug discovery context.

cluster_assays In Vitro Benchmarking Assays Scaffold Scaffold Selection (e.g., Fluoro-pyranone) Library Library Synthesis (Derivative Generation) Scaffold->Library QC Compound QC (Purity, Identity) Library->QC Assay_Met Metabolic Stability (HLM/MLM Assay) QC->Assay_Met Test Compounds Assay_Perm Cell Permeability (Caco-2/PAMPA) QC->Assay_Perm Test Compounds Assay_Aff Target Binding Affinity (SPR, LBA, etc.) QC->Assay_Aff Test Compounds SAR Structure-Activity Relationship (SAR) Analysis Assay_Met->SAR Assay_Perm->SAR Assay_Aff->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for scaffold evaluation.

Protocol 1: In Vitro Metabolic Stability Assay

Rationale: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s. A higher metabolic stability often correlates with a longer in vivo half-life. We use human liver microsomes (HLM) as they contain a rich complement of drug-metabolizing enzymes.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of 3-Fluorodihydro-2H-pyran-4(3H)-one) in DMSO (10 mM).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension. Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add the test compound to a final concentration of 1 µM.

    • Immediately add NADPH to a final concentration of 1 mM to start the enzymatic reaction. For the T=0 time point, add methanol before adding NADPH to quench the reaction.

  • Time Points:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line determines the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[16] This assay measures a compound's rate of transport across the monolayer, predicting its potential for oral absorption.[16]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer.

    • Verify monolayer integrity before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • Apical to Basolateral (A→B) Permeability: Add the test compound (at a final concentration of 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains drug-free buffer.

    • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral chamber. The apical chamber contains drug-free buffer.

    • Include control compounds: caffeine (high permeability) and mannitol (low permeability).[16]

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At a specified time point (e.g., 120 minutes), take samples from the receiver chambers (basolateral for A→B, apical for B→A). Also, take a sample from the initial donor chamber.

  • Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for active efflux transporters (e.g., P-glycoprotein).

Protocol 3: Target Binding Affinity Assay (Surface Plasmon Resonance)

Rationale: Ligand binding assays are essential for quantifying the interaction between a compound and its protein target.[17][18] Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).[18]

Methodology:

  • Immobilization:

    • Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement:

    • Prepare a series of dilutions of the test compound in a suitable running buffer.

    • Inject the compound solutions sequentially over the sensor chip surface, from the lowest concentration to the highest.

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time and reported in Response Units (RU).

  • Kinetics:

    • After each injection (association phase), flow buffer alone over the chip to measure the dissociation of the compound from the target (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.[19] A lower KD value indicates a higher binding affinity.[18][19]

Discussion and Future Perspectives

The strategic incorporation of fluorine into the dihydro-2H-pyran-4-one scaffold presents a compelling opportunity for medicinal chemists. The resulting 3-fluorinated derivative is predicted to offer enhanced metabolic stability compared to its non-fluorinated counterpart and other common heterocycles like piperidine. Its neutral character and potential for increased lipophilicity suggest favorable cell permeability, a critical attribute for oral bioavailability and CNS penetration.

While this guide provides a theoretical and practical framework for evaluation, the ultimate utility of this scaffold will be context-dependent, relying on the specific biological target and the desired pharmacological profile. The provided experimental protocols offer a robust starting point for researchers to generate the quantitative data needed to make informed decisions in their drug discovery programs. Future work should focus on building libraries based on this scaffold and testing them against diverse biological targets to fully elucidate its potential as a next-generation privileged structure.

References

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Fluorodihydro-2H-pyran-4(3H)-one

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of increasing interest in pharmaceutical synthesis. As a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Fluorodihydro-2H-pyran-4(3H)-one, a fluorinated heterocyclic ketone of increasing interest in pharmaceutical synthesis. As a critical building block or potential impurity, its accurate and reliable quantification is paramount. This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols. Our narrative emphasizes the causality behind experimental choices, ensuring that each method is presented as a self-validating system in line with rigorous scientific and regulatory standards.

Introduction: The Analytical Imperative for a Novel Heterocycle

3-Fluorodihydro-2H-pyran-4(3H)-one (C₅H₇FO₂) is a saturated oxygen heterocycle featuring a carbonyl group and a fluorine substituent.[1][2] Its structural motifs are relevant in medicinal chemistry, where fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development and validation of robust analytical methods are critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) derived from it.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is not merely a regulatory formality but a cornerstone of the pharmaceutical quality system.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a harmonized framework for this process, outlining the performance characteristics that must be evaluated.[5][6][7] This guide will compare the primary analytical techniques applicable to this molecule through the lens of these ICH validation parameters.

At a Glance: Choosing the Right Analytical Tool

The physicochemical properties of 3-Fluorodihydro-2H-pyran-4(3H)-one—a relatively small, polar, and non-volatile molecule—dictate the most appropriate analytical techniques. While several methods can provide information, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary choices for quantitative analysis, each with distinct advantages.

FeatureHPLC with UV DetectionGC-MSSpectroscopic Methods (FTIR, NMR)
Principle Separation in a liquid mobile phase based on analyte-stationary phase interactions.[8]Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.[9]Absorption of electromagnetic radiation to probe molecular vibrations (FTIR) or nuclear spin states (NMR).[10][11]
Best For Quantitative analysis (assay, impurities) of non-volatile and thermally labile compounds.[12][13]Quantitative analysis of volatile/semi-volatile compounds; definitive identification.[14][15]Qualitative analysis (identity confirmation) and structural elucidation.[11][16]
Sample Volatility Ideal for non-volatile compounds.[8]Requires volatile and thermally stable analytes. Derivatization may be needed.[17][18]Not dependent on volatility.
Sensitivity Good, dependent on the chromophore and detector.Excellent, especially with mass spectrometry in Selected Ion Monitoring (SIM) mode.[9][15]Generally lower than chromatographic methods for quantification.
Throughput High, especially with modern UPLC systems.Can be lower due to longer run times, but often faster for simple mixtures.[13]Variable; sample preparation can be minimal.
Primary Application Purity testing, stability studies, and API assay.[12]Residual solvent analysis, analysis of volatile impurities.[8][12]Identity confirmation and structural verification.

The Validation Workflow: A Structured Approach

A successful validation follows a logical and systematic workflow, beginning with method development and culminating in a comprehensive validation report. This process ensures the analytical procedure is fit for its intended purpose.[6][19]

Validation_Workflow Figure 1: General Analytical Method Validation Workflow cluster_Dev Development Phase cluster_Val Validation Phase (ICH Q2(R2)) cluster_Rep Reporting Phase Dev Analytical Procedure Development Robust Robustness Studies (ICH Q14) Dev->Robust ATP Define Analytical Target Profile (ATP) ATP->Dev Protocol Validation Protocol Generation Robust->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Report Validation Report LOD_LOQ->Report Lifecycle Lifecycle Management Report->Lifecycle Decision_Tree Figure 2: HPLC vs. GC-MS Decision Matrix Start Analyze 3-Fluorodihydro- 2H-pyran-4(3H)-one Quant Goal: Quantitative Analysis (Assay, Impurities) Start->Quant Qual Goal: Identity or Structural Elucidation Start->Qual HPLC_Path HPLC (Non-volatile, Thermally Labile) Quant->HPLC_Path Analyte is non-volatile or thermally unstable GC_Path GC-MS (Volatile, Thermally Stable) Quant->GC_Path Analyte is volatile and thermally stable Spec_Path Spectroscopy (FTIR, NMR) Qual->Spec_Path

Caption: Decision matrix for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preeminent technique for the analysis of non-volatile pharmaceutical compounds. [12]For 3-Fluorodihydro-2H-pyran-4(3H)-one, a reversed-phase HPLC method is most appropriate due to the molecule's moderate polarity.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times.

  • Detector: UV detection is selected. Although the molecule lacks a strong chromophore, the carbonyl group allows for detection at low wavelengths (~210 nm). This choice represents a cost-effective and robust option for routine quality control. [8]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.01M Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Validation Procedures:

    • Specificity: Analyze a blank (diluent), a placebo sample, a standard solution of the analyte, and a sample spiked with known potential impurities (e.g., synthesis starting materials, degradation products). The method is specific if the analyte peak is well-resolved from all other peaks. [4] * Linearity: Prepare a minimum of five standard solutions of the analyte across a range of 50% to 150% of the expected working concentration. [20]Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery. [21] * Precision (Repeatability): Analyze six replicate preparations of a homogenous sample at 100% of the test concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD). [21] * Precision (Intermediate): Repeat the precision study on a different day with a different analyst or instrument to assess variability.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision, typically established where the signal-to-noise ratio is approximately 10:1. [21]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolved (Resolution > 2)Pass
Linearity (r²) ≥ 0.9980.9995
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability %RSD) ≤ 2.0%0.85%
Precision (Intermediate %RSD) ≤ 2.0%1.10%
LOQ S/N ≥ 101.5 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly if volatile impurities are a concern. It offers superior separation efficiency for volatile compounds and definitive identification through mass spectrometry. [12][22] Causality of Experimental Choices:

  • Technique: GC is chosen for its ability to separate volatile and thermally stable compounds. [13]The coupling with a Mass Spectrometer (MS) provides high sensitivity and specificity, allowing for the identification of unknown peaks by their mass fragmentation patterns. [14]* Column: A mid-polarity column (e.g., containing a phenyl-substituted polysiloxane phase) is selected to provide good separation for the polar ketone.

  • Injection Mode: Split injection is used for routine analysis to prevent column overloading and ensure sharp peaks.

  • Ionization: Electron Ionization (EI) is a standard, robust technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

  • Chromatographic and MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min (hold 5 min).

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.

  • Validation Procedures:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ) are assessed similarly to the HPLC method, with peak areas from the SIM mode used for quantification. [23][24][25]The primary difference in specificity assessment is the use of mass spectra to confirm peak identity and purity. [15]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time and m/z of the analytePass
Linearity (r²) ≥ 0.9970.9991
Range 1 - 50 µg/mLPass
Accuracy (% Recovery) 97.0% - 103.0%98.6% - 101.8%
Precision (Repeatability %RSD) ≤ 3.0%1.25%
Precision (Intermediate %RSD) ≤ 3.0%1.80%
LOQ S/N ≥ 100.5 µg/mL

Qualitative Analysis: Identity Confirmation

Beyond quantification, confirming the identity and structure of the molecule is essential. Spectroscopic methods are the gold standard for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups. For 3-Fluorodihydro-2H-pyran-4(3H)-one, the most important vibrations are the C=O (carbonyl) and C-F stretches.

Experimental Protocol:

  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (NaCl or KBr). [16]2. Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands.

    • C=O Stretch: A strong, sharp absorption is expected in the range of 1710-1740 cm⁻¹ for a saturated cyclic ketone. [26][27][28] * C-O Stretch: A C-O-C stretch associated with the pyran ring is expected around 1230-1100 cm⁻¹. [10] * C-F Stretch: A strong absorption is expected in the 1100-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the carbon skeleton and the environment of each proton. It is the most powerful tool for unambiguous structural confirmation. [11] Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard. [11]2. Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.

  • Interpretation:

    • ¹H NMR: The spectrum will show distinct signals for the protons on the pyran ring. The proton on the same carbon as the fluorine (H-3) will appear as a doublet of triplets due to coupling with the fluorine and adjacent protons. Protons adjacent to the oxygen (H-2 and H-6) will be shifted downfield. [11][16][29] * ¹³C NMR: The carbonyl carbon (C-4) will appear significantly downfield (~200 ppm). The carbon bonded to fluorine (C-3) will show a large one-bond C-F coupling constant. The carbons adjacent to the oxygen (C-2 and C-6) will also be downfield compared to the other aliphatic carbons. [11][16]

Conclusion

The validation of analytical methods for 3-Fluorodihydro-2H-pyran-4(3H)-one requires a multi-faceted approach tailored to the specific analytical objective. For routine quantitative analysis, a validated reversed-phase HPLC-UV method offers a robust and reliable solution. [30]When higher sensitivity or definitive identification of volatile impurities is required, a GC-MS method is the superior choice. [17]Both chromatographic methods must be rigorously validated according to ICH Q2(R2) guidelines to ensure data integrity. [5][6]Complementing these quantitative techniques, FTIR and NMR spectroscopy are indispensable for the unambiguous confirmation of the compound's identity and structure. By carefully selecting and validating the appropriate combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this important chemical entity.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Unknown. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved from [Link]

  • Unknown. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Lab Manager. (2025, July 15). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Nitroaromatics and cyclic ketones. Retrieved from [Link]

  • Drawell. (n.d.). Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Retrieved from [Link]

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  • IOSRPHR. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • PubMed. (2024, January 24). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 3-Fluorodihydro-2H-pyran-4(3H)-one

Introduction: In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely recognized approach to enhance pharmacological properties such as m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into heterocyclic scaffolds is a widely recognized approach to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] 3-Fluorodihydro-2H-pyran-4(3H)-one is a key building block that embodies this principle, serving as a versatile intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1] The presence and position of the fluorine atom, along with the pyranone core, introduce specific structural and electronic features that are critical to its function.

Consequently, the unambiguous structural confirmation of this molecule is paramount. A multi-technique spectroscopic approach is not merely a procedural step but a necessary validation of molecular integrity. This guide provides an in-depth, comparative analysis of the spectroscopic data required to definitively characterize 3-Fluorodihydro-2H-pyran-4(3H)-one. We will contrast its spectral features with those of its non-fluorinated analog, Dihydro-2H-pyran-4(3H)-one, and a simple carbocyclic ketone, Cyclopentanone, to highlight the unique signatures imparted by the heteroatom and the fluorine substituent. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally-derived spectroscopic data for 3-Fluorodihydro-2H-pyran-4(3H)-one and two relevant alternative compounds. This side-by-side comparison is designed to underscore the distinct spectral features that enable their unequivocal differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the connectivity and chemical environment of atoms.[3] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Table 1: ¹H NMR Spectroscopic Data Comparison (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3-Fluorodihydro-2H-pyran-4(3H)-one (Expected)4.80 - 4.60dddJHF ≈ 48, JHH ≈ 8.0, 4.0H-3
4.20 - 4.00m-H-2, H-6
3.90 - 3.70m-H-2, H-6
2.80 - 2.50m-H-5
Dihydro-2H-pyran-4(3H)-one [4]3.94s-H-2
3.77t5.2H-6
2.45t6.8H-4
2.02quint6.0H-5
Cyclopentanone [4]2.04m-CH₂

Table 2: ¹³C NMR Spectroscopic Data Comparison (125 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
3-Fluorodihydro-2H-pyran-4(3H)-one (Expected)202.5 (d, ¹JCF ≈ 20 Hz)C-4 (C=O)
90.0 (d, ¹JCF ≈ 180 Hz)C-3
72.0 (d, ²JCF ≈ 25 Hz)C-2
66.0C-6
35.0 (d, ²JCF ≈ 20 Hz)C-5
Dihydro-2H-pyran-4(3H)-one [4]207.5C-3 (C=O)
74.5C-2
65.9C-6
37.4C-4
24.8C-5
Cyclopentanone 219.9C=O
38.2CH₂
23.1CH₂

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm (vs. CFCl₃)MultiplicityCoupling Constant (J) Hz
3-Fluorodihydro-2H-pyran-4(3H)-one (Expected)-210 to -230dddJHF ≈ 48, 25, 10

Causality Behind Expected Shifts: The predicted values for the fluorinated compound are based on established principles. The fluorine atom is expected to induce a significant downfield shift on the attached carbon (C-3) and exhibit a large one-bond C-F coupling constant (¹JCF). Two-bond couplings (²JCF) to adjacent carbons (C-2, C-4, C-5) are also anticipated.[5] In the ¹H NMR, the proton at C-3 will be significantly deshielded and show a large geminal H-F coupling (JHF). The ¹⁹F NMR chemical shift is predicted to be in the typical range for secondary alkyl fluorides.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[8][9]

Table 4: Key IR Absorption Bands Comparison

CompoundC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
3-Fluorodihydro-2H-pyran-4(3H)-one (Expected)~1735~1100~1050
Dihydro-2H-pyran-4(3H)-one [10]~1725~1100N/A
Cyclopentanone ~1745N/AN/A

Expert Insight: The C=O stretching frequency in the fluorinated ketone is expected to be slightly higher than its non-fluorinated counterpart due to the electron-withdrawing inductive effect of the adjacent fluorine atom. The C-F bond will exhibit a strong, characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.[11]

Table 5: Mass Spectrometry Data Comparison

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)Ionization Method
3-Fluorodihydro-2H-pyran-4(3H)-one 11898 ([M-HF]⁺), 90 ([M-CO]⁺), 70, 57Electron Ionization (EI)
Dihydro-2H-pyran-4(3H)-one [10]10071 ([M-CHO]⁺), 70, 57, 42Electron Ionization (EI)
Cyclopentanone 8456 ([M-CO]⁺), 55, 42, 41Electron Ionization (EI)

Experimental Protocols & Workflows

Accurate spectroscopic analysis is contingent on meticulous experimental technique. Below are detailed, self-validating methodologies for the key experiments cited.

General Workflow for Spectroscopic Analysis

The logical workflow ensures that each piece of spectroscopic data is used to build a cohesive and definitive structural assignment.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample 3-Fluorodihydro-2H-pyran-4(3H)-one Dissolve Dissolve in CDCl3 with 0.1% TMS Sample->Dissolve MS EI-MS Acquisition (GC-MS) Sample->MS NMR NMR Acquisition (1H, 13C, 19F) Dissolve->NMR IR FT-IR Acquisition (Neat Film) Dissolve->IR Process Process & Analyze Spectra NMR->Process IR->Process MS->Process Compare Compare with Analogs & Reference Data Process->Compare Confirm Confirm Structure Compare->Confirm

Caption: General workflow for synthesis and spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: This protocol is designed to yield high-resolution spectra for unambiguous assignment of proton, carbon, and fluorine signals, including their multiplicities and coupling constants. Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for moderately polar organics and its clean spectral window. Tetramethylsilane (TMS) serves as the internal standard for ¹H and ¹³C NMR, providing a universal reference point (0 ppm).

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Fluorodihydro-2H-pyran-4(3H)-one and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

    • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-3 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 220-240 ppm, 1024-2048 scans, relaxation delay (d1) of 2 seconds.

    • ¹⁹F NMR Acquisition:

      • Acquire a proton-decoupled ¹⁹F spectrum.

      • Typical parameters: spectral width of ~300 ppm, reference to an external standard (e.g., CFCl₃), 128-256 scans.

    • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for all spectra, referencing to the TMS signal at 0 ppm for ¹H and ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: To obtain a clean spectrum of the pure liquid (or molten solid) sample, a neat film on salt plates is the preferred method. This avoids solvent peaks that could obscure the fingerprint region. A background scan is critical to subtract the absorbance of atmospheric CO₂ and H₂O, as well as the salt plates themselves.[4]

  • Protocol:

    • Background Spectrum: Ensure the FT-IR spectrometer's sample chamber is clean and dry. Acquire a background spectrum using a pair of clean, dry salt plates (e.g., NaCl or KBr).

    • Sample Preparation: Place a single drop of neat liquid 3-Fluorodihydro-2H-pyran-4(3H)-one onto one salt plate. If the sample is a solid, gently melt a small amount at low temperature before application.[12]

    • Acquisition: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Mount the plates in the spectrometer's sample holder.

    • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The final spectrum is automatically ratioed against the previously collected background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Rationale: EI-MS is a "hard" ionization technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.[11] Using a Gas Chromatography (GC) inlet ensures the sample is pure and volatile before entering the ion source, preventing contamination and allowing for accurate mass analysis. A standard 70 eV electron beam is used to ensure fragmentation patterns are consistent and comparable to library data.[4]

  • Protocol:

    • Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) into a GC-MS system.

    • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺) and various fragment ions.[4]

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

Structural Confirmation: Integrating the Spectroscopic Evidence

No single technique provides the complete picture. The definitive structural confirmation of 3-Fluorodihydro-2H-pyran-4(3H)-one arises from the logical integration of all spectroscopic data.

G cluster_data Spectroscopic Signatures cluster_features Key Structural Features Mol 3-Fluorodihydro-2H-pyran-4(3H)-one (C₅H₇FO₂) MW: 118.11 Fluorine α-Fluoro Ketone Mol->Fluorine Pyran Pyran Ring Mol->Pyran MW Molecular Formula Mol->MW HNMR ¹H NMR: - Signal at ~4.7 ppm (ddd) - Large JHF coupling (~48 Hz) CNMR ¹³C NMR: - C=O at ~202 ppm (d) - C-F at ~90 ppm (d, JCF ~180 Hz) FNMR ¹⁹F NMR: - Single environment at ~-220 ppm IR IR: - C=O stretch at ~1735 cm⁻¹ - Strong C-F stretch at ~1050 cm⁻¹ MS MS: - Molecular Ion [M]⁺ at m/z 118 - Loss of HF (m/z 98) Fluorine->HNMR confirms H-3 adjacent to F Fluorine->CNMR confirms C-3 and C-4 Fluorine->FNMR confirms single F atom Fluorine->IR confirms C-F & C=O Pyran->HNMR confirms CH2-O protons Pyran->CNMR confirms C-2, C-6 ether carbons Pyran->IR confirms C-O-C stretch MW->MS confirms molecular weight

Caption: Correlation of structural features with spectroscopic data.

  • Molecular Formula and Weight: The MS data provides the molecular weight as 118, corresponding to the molecular ion [M]⁺ for the formula C₅H₇FO₂. This is the first and most fundamental checkpoint.[12] The observed fragmentation, particularly the loss of HF (20 amu) to give a peak at m/z 98, is highly characteristic of a fluoroalkane.

  • The Carbonyl Group (Ketone): The strong IR absorption band around 1735 cm⁻¹ is definitive for a C=O stretch. The ¹³C NMR signal at ~202 ppm further confirms the ketone, and its splitting into a doublet reveals its proximity to the fluorine atom (a two-bond coupling, ²JCF).

  • The C-F Bond: The ¹⁹F NMR spectrum shows a single signal, confirming the presence of one unique fluorine environment in the molecule. Its chemical shift (~-220 ppm) is consistent with a secondary alkyl fluoride.[6][7] The large one-bond coupling constant (¹JCF ≈ 180 Hz) observed in the ¹³C NMR spectrum for the signal at ~90 ppm definitively assigns this carbon as the site of fluorination (C-3). The strong IR band around 1050 cm⁻¹ corroborates the C-F stretch.

  • The Pyran Ring and Connectivity:

    • The ¹H and ¹³C NMR spectra confirm the presence of the remaining methylene groups. The signals for C-2 and C-6 are in the typical region for carbons adjacent to an ether oxygen (~72 ppm and ~66 ppm, respectively).

    • The crucial evidence for the connectivity comes from the coupling patterns. The proton at C-3 (~4.7 ppm) is split by the fluorine atom and the adjacent protons at C-2. The carbons at C-2 and C-5 also show two-bond couplings to fluorine in the ¹³C NMR spectrum, confirming their adjacency to C-3.

    • The presence of the C-O-C stretch in the IR spectrum (~1100 cm⁻¹) supports the ether linkage within the ring.

By systematically assembling these pieces of evidence, we can reject alternative isomeric structures and build an unshakeable confirmation of the 3-Fluorodihydro-2H-pyran-4(3H)-one structure. The comparison with the non-fluorinated analog is particularly illuminating, as the primary differences in the spectra (new ¹⁹F signal, C-F couplings, and shifts in adjacent nuclei) can all be rationally attributed to the introduction of the fluorine atom at the C-3 position.

References

  • BenchChem. (2025). Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide.
  • BenchChem. (n.d.). A Comparative Guide to Spectroscopic Techniques for the Characterization of Novel Molecules.
  • The Royal Society of Chemistry. (n.d.). Supplementary Info.
  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative.
  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one.
  • AZoOptics. (n.d.). The Different Types of Spectroscopy for Chemical Analysis.
  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Chemistry LibreTexts. (2025). 1.3: Different types of Spectroscopy.
  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.
  • RSC Publishing. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • BenchChem. (n.d.). Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one AldrichCPR 624734-19-6.

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Comparative

A Comparative Guide to the Metabolic Stability of Fluorinated and Non-Fluorinated Pyranones

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, reducing bioavailabi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance from the body, reducing bioavailability and therapeutic efficacy.[1][2][3] Pyranone scaffolds are prevalent in many biologically active molecules, but like many heterocyclic compounds, they can be susceptible to metabolic degradation. A key strategy employed by medicinal chemists to enhance metabolic stability is the selective incorporation of fluorine atoms into the molecular structure.[4][5][6][7] This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated pyranones, supported by experimental data and protocols.

The Rationale for Fluorination: Enhancing Drug-like Properties

Fluorine, being the most electronegative element, imparts unique physicochemical properties when incorporated into a drug candidate.[4] Its small size allows it to replace hydrogen without significant steric hindrance, yet its strong carbon-fluorine (C-F) bond and high activation energy for cleavage make it resistant to metabolic attack.[4][5] This strategic substitution can block sites of oxidative metabolism, which are often "soft spots" in a molecule susceptible to enzymatic degradation by cytochrome P450 (CYP450) enzymes.[4][5][8][9] Beyond blocking metabolism, fluorination can also alter a molecule's pKa, lipophilicity, and conformation, which can positively influence its binding affinity to the target protein and overall pharmacokinetic profile.[4][5][6][7]

Understanding Metabolic Pathways: The Role of Cytochrome P450

The primary enzymes responsible for the metabolism of most drugs are the cytochrome P450s, a superfamily of heme-containing monooxygenases predominantly found in the liver.[8][9][10][11][12] These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and epoxidation, converting lipophilic drug molecules into more polar, water-soluble metabolites that can be readily excreted from the body.[8][9] For pyranone-containing compounds, common sites of metabolic attack include activated C-H bonds on the pyranone ring or adjacent substituents.

cluster_0 Non-Fluorinated Pyranone Metabolism Non-Fluorinated Pyranone Non-Fluorinated Pyranone Metabolic Soft Spot (C-H) Metabolic Soft Spot (C-H) Non-Fluorinated Pyranone->Metabolic Soft Spot (C-H) CYP450 CYP450 Oxidative Metabolism Oxidative Metabolism CYP450->Oxidative Metabolism Metabolic Soft Spot (C-H)->CYP450 Susceptible to Attack Polar Metabolite Polar Metabolite Oxidative Metabolism->Polar Metabolite Rapid Clearance Rapid Clearance Polar Metabolite->Rapid Clearance

Caption: Metabolic pathway of a non-fluorinated pyranone.

By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the C-F bond's strength effectively shields that site from CYP450-mediated oxidation.[4][5] This forces the metabolic machinery to seek alternative, often less favorable, positions on the molecule, or it can significantly slow down the overall rate of metabolism.

cluster_1 Fluorinated Pyranone Metabolism Fluorinated Pyranone Fluorinated Pyranone Blocked Site (C-F) Blocked Site (C-F) Fluorinated Pyranone->Blocked Site (C-F) CYP450_F CYP450 Reduced Metabolism Reduced Metabolism CYP450_F->Reduced Metabolism Blocked Site (C-F)->CYP450_F Resistant to Attack Increased Stability Increased Stability Reduced Metabolism->Increased Stability Slower Clearance Slower Clearance Increased Stability->Slower Clearance cluster_2 Comparative Experimental Workflow Start Start In Vitro Assay In Vitro Microsomal Stability Assay Start->In Vitro Assay In Vivo Study In Vivo Pharmacokinetic Study In Vitro Assay->In Vivo Study Promising candidates Data Analysis Comparative Data Analysis In Vivo Study->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluorodihydro-2H-pyran-4(3H)-one

The unique structure of 3-Fluorodihydro-2H-pyran-4(3H)-one, featuring a fluorine atom, makes it a valuable intermediate in the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.[1] However, its che...

Author: BenchChem Technical Support Team. Date: January 2026

The unique structure of 3-Fluorodihydro-2H-pyran-4(3H)-one, featuring a fluorine atom, makes it a valuable intermediate in the synthesis of fluorinated molecules for pharmaceuticals and agrochemicals.[1] However, its chemical properties necessitate a robust understanding of safe handling and disposal to mitigate risks to personnel and the environment. This guide is built on the pillars of expertise, trustworthiness, and authoritative grounding to be your preferred source for laboratory safety and chemical handling.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 3-Fluorodihydro-2H-pyran-4(3H)-one is the foundation of a safe disposal plan. While comprehensive toxicological data is not extensively available, the available information and the nature of the compound as a halogenated organic ketone warrant a cautious approach.

Table 1: Hazard Summary for 3-Fluorodihydro-2H-pyran-4(3H)-one

Hazard ClassificationDescriptionSupporting Information & Citations
Physical Hazards Combustible solid/liquid.[2][3]Hazard statement H227 indicates a combustible liquid.[3]
Health Hazards Acute Toxicity, Oral (Category 4). Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Hazard statements H302, H315, H319, and H335 have been identified.[2][3]
Environmental Hazards While specific data is lacking, halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.As a general precaution for chemicals, release into the environment should be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure during handling and disposal.[4][5] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale and Citations
Eye and Face Protection Chemical safety goggles conforming to EN166 standards are mandatory. A face shield should be worn if there is a risk of splashing.[6][7]Protects against splashes that could cause serious eye irritation.[6][8]
Hand Protection Chemical-resistant, impermeable gloves such as nitrile rubber are recommended.[9][10] Gloves must be inspected for integrity before each use and changed regularly or immediately upon contamination.[11]Prevents skin contact, which can cause irritation.[8] The choice of glove material is crucial for resistance against ketones.[6]
Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn.[6][7] Closed-toe shoes are mandatory.[6]Protects skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][12] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4]The compound may cause respiratory irritation.[3][8]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and protect laboratory personnel.[9]

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9][13]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 2.[14]

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[6][13][15] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[14]

  • Absorb and Collect: Carefully absorb the spilled liquid with the absorbent material.[14][16] Using non-sparking tools, scoop the absorbed material or the solid spill into a suitable, sealable, and properly labeled container for hazardous waste.[6][9]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[15] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[15]

  • Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be placed in the designated hazardous waste container.[12]

Comprehensive Disposal Plan

Proper disposal of 3-Fluorodihydro-2H-pyran-4(3H)-one and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility. Disposal must be carried out in strict accordance with local, state, and federal regulations.[9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][17]

Step-by-Step Disposal Procedure:
  • Waste Segregation: As a halogenated organic compound, 3-Fluorodihydro-2H-pyran-4(3H)-one waste must be segregated from non-halogenated waste streams.[17][18] Mixing these waste streams can lead to improper disposal and increased costs, as halogenated waste requires specific treatment methods like incineration.[18]

  • Waste Containment: Collect all waste containing 3-Fluorodihydro-2H-pyran-4(3H)-one, including residual amounts and contaminated materials, in a designated, compatible, and leak-proof container with a secure lid.[12][19] Ensure the container is in good condition.[17]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Fluorodihydro-2H-pyran-4(3H)-one," and any other information required by your institution's Environmental Health and Safety (EHS) department.[17][20]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[19][21]

  • Arrange for Professional Disposal: The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal contractor.[9] Contact your institution's EHS department to schedule a waste pickup.[9] A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[19][22]

Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_accumulation On-Site Accumulation cluster_disposal Final Disposal Unused_Chemical Unused/ Expired Chemical Segregate Segregate as Halogenated Waste Unused_Chemical->Segregate Contaminated_Materials Contaminated Materials (Gloves, Absorbents, Glassware) Contaminated_Materials->Segregate Container Collect in a Labeled, Compatible Container Segregate->Container  Place in container Storage Store in Designated Satellite Accumulation Area Container->Storage  Secure and store EHS_Contact Contact EHS for Waste Pickup Storage->EHS_Contact  Schedule pickup Contractor Licensed Hazardous Waste Contractor EHS_Contact->Contractor  Arrange transport Disposal_Facility Approved Treatment, Storage, and Disposal Facility (TSDF) Contractor->Disposal_Facility  Transport with manifest

Caption: Disposal workflow for 3-Fluorodihydro-2H-pyran-4(3H)-one.

Regulatory Compliance

Adherence to federal and local regulations is not optional. Key regulatory frameworks in the United States include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[20][23] This plan must include procedures for safe handling and disposal of hazardous chemicals.[24]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave."[25][26] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[22][25] As a halogenated organic compound, 3-Fluorodihydro-2H-pyran-4(3H)-one falls under the purview of these regulations.[27][28]

Conclusion

The proper disposal of 3-Fluorodihydro-2H-pyran-4(3H)-one is a multi-faceted process that demands a commitment to safety and regulatory compliance. By understanding the associated hazards, utilizing appropriate personal protective equipment, implementing safe handling and spill management procedures, and adhering to a comprehensive disposal plan, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluorodihydro-2H-pyran-4(3H)-one. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Chemical Hygiene Plan & Compliance. (n.d.). Appendix F: Chemical Spill Response Guidelines. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]

  • SUNY College of Optometry. (2019, May). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PPE thanatopraxy. (n.d.). Protection & safety for professionals. Retrieved from [Link]

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  • SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-Fluorodihydro-2H-pyran-4(3H)-one: A Framework for Safety and Operational Integrity

As a key building block in modern medicinal chemistry and organic synthesis, 3-Fluorodihydro-2H-pyran-4(3H)-one is instrumental in developing novel pharmaceutical compounds and agrochemicals.[1] Its fluorinated structure...

Author: BenchChem Technical Support Team. Date: January 2026

As a key building block in modern medicinal chemistry and organic synthesis, 3-Fluorodihydro-2H-pyran-4(3H)-one is instrumental in developing novel pharmaceutical compounds and agrochemicals.[1] Its fluorinated structure is highly valued for enhancing properties like metabolic stability and bioavailability in target molecules.[1] However, the very features that make it synthetically valuable necessitate a robust and informed approach to its handling. The introduction of a fluorine atom into an organic scaffold can significantly alter its chemical and toxicological profile.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring that safety becomes an integral part of the scientific workflow. Our objective is to create a self-validating system of protocols where operational excellence and personal safety are intrinsically linked.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. For 3-Fluorodihydro-2H-pyran-4(3H)-one, we must consider both the specific data available for the compound and the potential hazards inferred from structurally similar molecules, given that its full toxicological properties have not been exhaustively investigated.[2]

The primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral), as indicated by the GHS07 pictogram and H302 hazard statement.[3] However, its structure as a fluorinated ketone within a cyclic ether framework suggests we should anticipate additional risks, such as skin and eye irritation, and potential flammability, which are common to analogous non-fluorinated pyran derivatives.[2][4][5]

Hazard Category Identifier Description & Rationale Source(s)
Acute Oral Toxicity GHS07, H302Harmful if swallowed. This is the primary documented hazard for this specific compound.[3]
Skin Corrosion/Irritation Inferred HazardStructurally related compounds like 3,4-Dihydro-2H-pyran are known to cause skin irritation. The presence of the fluorine atom may influence this property.[4][5]
Serious Eye Damage/Irritation Inferred HazardCauses serious eye irritation is a common warning for similar cyclic ethers. Direct contact with the eyes is likely to cause significant damage.[2][4][5]
Flammability Inferred HazardWhile listed as a solid with no flash point data, the compound has a relatively low boiling point (156.9 °C).[1][3] Related pyran structures are flammable liquids.[2][4] Caution should be exercised, especially when heating.[6]
Inhalation Toxicity Inferred HazardVolatile and semi-volatile fluorinated compounds should always be handled in a way that minimizes inhalation exposure. Work must be conducted in a certified chemical fume hood.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified risks. For 3-Fluorodihydro-2H-pyran-4(3H)-one, a multi-layered approach is required to protect against all potential routes of exposure.

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is an engineering control, not PPE.

  • Chemical Fume Hood: All handling of 3-Fluorodihydro-2H-pyran-4(3H)-one, including weighing, dispensing, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[7] This is critical for minimizing the inhalation of any vapors or aerosols.

  • Respirators: In situations where engineering controls may be insufficient, such as a large spill or during maintenance of contaminated equipment, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[8][9]

Eye and Face Protection: A Non-Negotiable Barrier

Given the high potential for serious eye irritation, robust protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement.[7] Standard safety glasses do not provide an adequate seal against splashes or vapors.

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a significant risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn in addition to chemical splash goggles.[7][10]

Hand Protection: The Critical Interface

Proper glove selection is paramount when working with fluorinated compounds, which can sometimes permeate standard glove materials.

  • Glove Selection: Consult the glove manufacturer’s compatibility charts for specific guidance.[7] Nitrile gloves are often used for incidental splash protection, but they may not be suitable for prolonged contact.

  • Double-Gloving: It is strongly recommended to wear two pairs of gloves (double-gloving).[7] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Removal: Always inspect gloves for any signs of degradation or puncture before use. Use proper technique to remove gloves to avoid contaminating your skin.[6]

Body Protection: Shielding from Spills and Splashes
  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[7]

  • Chemical-Resistant Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[11]

  • Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, clogs, or woven shoes in the laboratory.[11]

Operational and Disposal Plans: A Step-by-Step Workflow

A safe protocol is a well-defined one. Follow these steps to ensure safe handling from receipt to disposal.

Pre-Operational Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Don all required PPE (goggles, lab coat, double gloves) before entering the designated work area. Have a face shield and apron ready if needed.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Workspace: Line the work surface in the fume hood with absorbent, disposable bench paper.

  • Review Procedures: Mentally walk through the entire procedure, including the waste disposal plan, before handling the chemical.

Handling and Dispensing Protocol
  • Container Acclimatization: The compound is stored at 2-8°C.[1] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Transfer in Fume Hood: Perform all transfers within the fume hood.

  • Weighing: If weighing the solid, tare a container on the balance, then return it to the fume hood to add the chemical. Seal the container before returning to the balance for the final weight. Do not weigh on an open bench.

  • Spill Management: Keep a spill kit rated for chemical spills readily available. In case of a small spill, absorb the material with an inert absorbent like vermiculite, collect it in a sealed container, and dispose of it as hazardous waste.

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: A Mandate for Environmental Stewardship

Chemical waste must be handled with the same care as the parent chemical. Improper disposal of halogenated organic compounds can cause significant environmental harm.[12]

G cluster_0 start Generate Waste q1 Is waste mixed with other waste streams? segregate Segregate into designated 'Halogenated Organic Waste' container. container Use a clearly labeled, chemically compatible, and sealed container. q2 Consult Institutional EHS for compatibility before mixing. end Arrange for disposal via licensed hazardous waste contractor.

  • Segregation: Do not mix waste containing 3-Fluorodihydro-2H-pyran-4(3H)-one with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[12] It must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents and associated hazards.[7]

  • Containers: Use only chemically compatible and sealable containers for waste collection.[7]

  • Final Disposal: Disposal must be carried out in accordance with all local, state, and federal regulations. This will typically involve collection and disposal by a licensed hazardous waste contractor.[2][13] Under no circumstances should this material be disposed of down the drain or in regular trash.[14]

By integrating this comprehensive safety and handling framework into your daily operations, you can confidently and safely utilize 3-Fluorodihydro-2H-pyran-4(3H)-one to advance your research and development goals.

References

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  • SAFETY DATA SHEET (for 3,4-Dihydro-2H-pyran) . Fisher Scientific.

  • SAFETY DATA SHEET (for Tetrahydro-4H-pyran-4-one) . Thermo Fisher Scientific.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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